Catalposide
Description
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSACQOOWZMGSE-RWORTQBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986621 | |
| Record name | Catalposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6736-85-2 | |
| Record name | Catalposide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6736-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catalposide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catalposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1a(S)α,1bβ,2β,5aβ,6β,6aα-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATALPOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD7K3964H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Catalposide natural sources and plant distribution
An In-depth Technical Guide to the Natural Sources, Plant Distribution, and Analysis of Catalposide
Introduction to this compound
This compound is an iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom, recognized for its diverse pharmacological activities. Structurally, it is the p-hydroxybenzoyl ester of catalpol (B1668604).[1] This compound, along with its aglycone catalpol, has been the subject of extensive research due to its potential therapeutic applications, including anti-inflammatory, neuroprotective, and antioxidant effects.[2][3] This guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, quantitative data on its occurrence, and detailed methodologies for its extraction, isolation, and analysis. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution of this compound
This compound and its precursor, catalpol, are predominantly found in plants belonging to the order Lamiales, with significant concentrations in the families Plantaginaceae, Scrophulariaceae, and Bignoniaceae.
-
Genus Catalpa (Bignoniaceae): The genus Catalpa is the primary and namesake source of this compound.[1] Species such as Catalpa bungei (Manchurian catalpa), Catalpa ovata, and Catalpa speciosa are known to contain this compound, particularly in their fruits and leaves.[4][5][6] Historically, this compound was first isolated from the unripe fruit of Catalpa bignonioides.[4]
-
Genus Rehmannia (Scrophulariaceae): The root of Rehmannia glutinosa is a major source of catalpol and is a fundamental herb in traditional Chinese medicine.[3][7] While catalpol is the more abundant iridoid in this plant, this compound is also present.[8]
-
Genus Plantago (Plantaginaceae): Various species of the genus Plantago, commonly known as plantains, are rich sources of iridoid glycosides, including aucubin (B1666126) and catalpol.[1][9] this compound has also been identified within this genus, which is recognized for its anti-inflammatory properties.[10][11]
-
Other Genera: this compound and related iridoids have been isolated from other genera as well. For instance, species of Buddleia are known to contain catalpol and its derivatives.[1] The family Scrophulariaceae, beyond Rehmannia, contains several species that produce these compounds.[10]
Quantitative Analysis of this compound and Catalpol Content
The concentration of this compound and its aglycone, catalpol, can vary significantly depending on the plant species, the part of the plant, developmental stage, and environmental conditions.[11] The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Rehmannia glutinosa (various cultivars) | Dried Root | Catalpol | 85.2 mg/g to 144.9 mg/g | [12] |
| Plantago lanceolata | Spike | Catalpol | 43.33 µg/mg (DW) | [13] |
| Plantago major | Spike | Catalpol | 18.15 µg/mg (DW) | [13] |
| Plantago lanceolata | Aerial Parts | Catalpol | 1.47% to 8.63% (field-grown) | [9] |
| Plantago lanceolata | Leaves | Catalpol | 0.4% to 3.6% | [9] |
| Buddleia species | Leaves | Catalpol & Methylcatalpol | ~0.1% of fresh weight | [1] |
Note: Data for this compound is less frequently reported than for its more studied precursor, catalpol. DW = Dry Weight.
Methodologies: Extraction, Isolation, and Quantification
The following sections provide detailed protocols for the extraction, purification, and analysis of this compound from plant materials.
Experimental Workflow
The general workflow for isolating and analyzing this compound involves several key stages, from sample preparation to final quantification.
Caption: General workflow for this compound extraction and analysis.
Protocol 1: Extraction from Plant Material
This protocol is based on established methods for iridoid glycoside extraction.[14][15]
Objective: To obtain a crude extract rich in this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Catalpa bungei leaves)
-
75% Ethanol (B145695) (EtOH) in deionized water
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the powdered plant material and place it into a 2 L round-bottom flask.
-
Add 1 L of 75% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).
-
Set up the reflux apparatus and heat the mixture to reflux for 2 hours with constant stirring.
-
Allow the mixture to cool to room temperature and then filter it through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue with another 1 L of fresh 75% ethanol to maximize recovery.
-
Combine the filtrates from both extractions.
-
Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C until the ethanol is completely removed, yielding a crude aqueous extract. This extract can be lyophilized (freeze-dried) to obtain a dry powder.[5]
Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography
This protocol describes the purification of this compound from the crude extract.[5][14]
Objective: To isolate and purify this compound from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
Deionized water
-
Separatory funnel (2 L)
-
Solvents: n-Hexane, Chloroform (B151607) (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)
-
Silica gel for column chromatography
-
Glass column
-
Solvent system for chromatography (e.g., Chloroform:Methanol (B129727) gradient)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Liquid-Liquid Partitioning: a. Redissolve the dried crude extract in 500 mL of deionized water. b. Transfer the aqueous solution to a large separatory funnel. c. Partition the aqueous solution successively with 500 mL of n-hexane (3 times), 500 mL of chloroform (3 times), and 500 mL of ethyl acetate (3 times) to remove non-polar and medium-polarity impurities. Discard these fractions. d. Finally, partition the remaining aqueous layer with 500 mL of n-butanol (3 times). This compound and other polar glycosides will be enriched in the n-butanol phase. e. Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the purified glycoside-rich fraction.
-
Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., chloroform). b. Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. After drying, load the sample onto the top of the prepared column. d. Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol. e. Collect fractions and monitor them by TLC, spotting for the presence of this compound against a standard. f. Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound.[13][16]
Objective: To determine the concentration of this compound in an extract.
Materials:
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
This compound standard of known purity
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve a known weight of the purified extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution can be used, for example, starting with 95% A and 5% B, increasing to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 204 nm for catalpol, but monitor at multiple wavelengths if possible; for this compound, the p-hydroxybenzoyl group allows for detection at higher wavelengths (~260 nm).[4][16]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the calibration curve.
Biosynthesis and Biological Activity
Biosynthesis of Catalpol and this compound
This compound biosynthesis originates from the iridoid pathway, which itself is derived from the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways for the synthesis of the precursor geranyl diphosphate (B83284) (GPP).[17][18] The pathway leading to catalpol involves a series of enzymatic steps including oxidation, cyclization, glycosylation, and hydroxylation. This compound is then formed by the esterification of catalpol with p-hydroxybenzoic acid.
Caption: Simplified biosynthetic pathway leading to catalpol and this compound.
Anti-Inflammatory Signaling Pathway
Catalpol, the aglycone of this compound, exerts significant anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of the NF-κB signaling pathway by catalpol/catalposide.
Conclusion
This compound is a valuable natural product with significant therapeutic potential. Its distribution is concentrated within specific plant families, most notably Bignoniaceae and Plantaginaceae. The protocols detailed in this guide provide a robust framework for the extraction, purification, and quantification of this compound, enabling further research into its pharmacological properties and potential for drug development. Understanding its biosynthetic pathways and mechanisms of action, such as the modulation of the NF-κB pathway, is crucial for harnessing its full therapeutic benefits. Future research should focus on optimizing extraction yields, exploring a wider range of plant sources, and conducting further preclinical and clinical studies to validate its efficacy and safety.
References
- 1. CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalpa bungei - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Study on Catalpol Content in Rehmannia glutinosa Root, an Important Ingredient in Kampo Prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. primescholars.com [primescholars.com]
- 17. Analysis of Centranthera grandiflora Benth Transcriptome Explores Genes of Catalpol, Acteoside and Azafrin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Catalposide in Catalpa Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalposide, an iridoid glycoside found predominantly in species of the Catalpa genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective properties. As a specialized plant metabolite, its biosynthesis follows the intricate iridoid pathway, a branch of terpenoid metabolism. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and application in drug development.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily generated through the methylerythritol 4-phosphate (MEP) pathway in the plastids. The pathway can be broadly divided into three main stages: the formation of the monoterpene precursor geranyl pyrophosphate (GPP), the construction of the core iridoid skeleton, and the late-stage modifications leading to catalpol (B1668604) and finally this compound.
Stage 1: Formation of Geranyl Pyrophosphate (GPP)
The initial phase of the pathway involves the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by Geranyl Pyrophosphate Synthase (GPPS) to yield the C10 monoterpene precursor, GPP.
Stage 2: Core Iridoid Skeleton Formation
This stage involves a series of enzymatic reactions that transform the linear GPP molecule into the characteristic bicyclic iridoid structure.
-
Geraniol (B1671447) Formation : Geraniol Synthase (GES) hydrolyzes GPP to form geraniol.
-
Hydroxylation of Geraniol : The cytochrome P450 enzyme, Geraniol-8-hydroxylase (G8H) , hydroxylates geraniol at the C8 position to produce 8-hydroxygeraniol.
-
Oxidation to 8-oxogeranial : 8-hydroxygeraniol oxidoreductase (HGO) then catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.
-
Reductive Cyclization : The pivotal step in forming the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) , to form the core iridoid scaffold, nepetalactol.
Stage 3: Late-Stage Modifications to this compound
The pathway from the core iridoid skeleton to this compound involves a series of largely uncharacterized but proposed enzymatic steps. It is hypothesized to proceed through the "Route II" iridoid pathway, which leads to carbocyclic iridoids like catalpol.
-
Formation of Loganin : Nepetalactol undergoes a series of oxidation, glycosylation, and methylation reactions to form the key intermediate, loganin.
-
Conversion to Catalpol : Loganin is then converted to catalpol through a series of hydroxylation and epoxidation reactions. A key step is the formation of the epoxide ring between C7 and C8, which is characteristic of catalpol. This is likely catalyzed by a cytochrome P450 monooxygenase acting as an epoxidase.
-
Final Acylation to this compound : The terminal step in the biosynthesis is the esterification of the C10 hydroxyl group of catalpol with p-hydroxybenzoic acid. This reaction is catalyzed by a putative acyltransferase , utilizing p-hydroxybenzoyl-CoA as the acyl donor. The biosynthesis of p-hydroxybenzoyl-CoA itself originates from the phenylpropanoid pathway.
Caption: Proposed biosynthesis pathway of this compound in Catalpa species.
Quantitative Data
The concentration of this compound and its precursor, catalpol, can vary significantly between different Catalpa species and among different tissues of the same plant. The following table summarizes available quantitative data.
| Catalpa Species | Plant Part | Compound | Concentration | Reference |
| C. speciosa | Nectar | Catalpol | 0.4% (w/v) | [1][2] |
| C. speciosa | Nectar | This compound | 0.4% (w/v) | [1][2] |
| C. ovata | Stem Bark | This compound | Isolated | [3] |
| C. bignonioides | Fruits | This compound | Isolated | [4][5] |
| C. bignonioides | Fruits | Catalpol | Isolated | [4] |
Note: Data for absolute concentrations in various tissues of Catalpa species is limited in the reviewed literature. The presented data indicates the presence and, where available, the concentration of the compounds.
Experimental Protocols
Extraction and Quantification of this compound and Catalpol by HPLC
This protocol outlines a general method for the extraction and quantification of iridoid glycosides from Catalpa plant material using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Fresh or dried Catalpa plant material (leaves, fruits, bark)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
This compound and Catalpol analytical standards
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a UV or PDA detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Grind the dried plant material to a fine powder. For fresh material, freeze in liquid nitrogen before grinding.
-
Accurately weigh approximately 1.0 g of the powdered material into a centrifuge tube.
-
Add 20 mL of methanol and vortex thoroughly.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4,000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound and catalpol standards (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be: 5-15% B over 15 min, 15-40% B over 10 min, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Quantification:
-
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the plant extracts.
-
Identify the peaks for this compound and catalpol by comparing retention times with the standards.
-
Quantify the amount of each compound in the extracts using the calibration curve.
-
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
This protocol describes a general workflow for the expression of a candidate biosynthetic gene (e.g., a putative acyltransferase) in a heterologous host and the subsequent functional assay of the recombinant enzyme.
Caption: Workflow for heterologous expression and functional characterization of a biosynthetic enzyme.
Procedure:
-
Gene Cloning:
-
Isolate total RNA from a Catalpa tissue known to produce this compound.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate gene using gene-specific primers.
-
Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., His-tag).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD600 of ~0.6-0.8).
-
Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18-25 °C) overnight.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Verify the purity and size of the protein by SDS-PAGE.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing the purified enzyme, the substrates (e.g., catalpol and p-hydroxybenzoyl-CoA for the acyltransferase), and an appropriate buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction (e.g., by adding an organic solvent).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the reaction product by LC-MS or GC-MS.
-
Compare the mass spectrum and retention time of the product with an authentic this compound standard to confirm the enzyme's function.
-
Conclusion
The biosynthesis of this compound in Catalpa species is a complex pathway that builds upon the core iridoid biosynthetic machinery. While the early steps are well-characterized, the late-stage modifications leading to catalpol and its final acylation to this compound remain areas of active research. The identification and characterization of the enzymes involved in these later steps, particularly the putative epoxidase and acyltransferase, will be crucial for a complete understanding of the pathway and for enabling the biotechnological production of this valuable medicinal compound. The protocols and data presented in this guide provide a foundation for researchers to further investigate this fascinating biosynthetic pathway.
References
- 1. Iridoid glycosides in the nectar ofCatalpa speciosa are unpalatable to nectar thieves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Study on Catalpa ovata -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 4. The Chemical Constituents from Fruits of Catalpa bignonioides Walt. and Their α-Glucosidase Inhibitory Activity and Insulin Secretion Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Catalposide
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of this compound. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.
Chemical Identity and Structure
This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane (B165970) ring fused to a pyran ring.[1] First isolated from the unripe fruit of Catalpa bignonioides and C. ovata, it is a significant bioactive constituent of these and other related plant species.[2]
The chemical structure of this compound has been elucidated through extensive spectroscopic analysis and chemical degradation studies. Its molecular formula is C₂₂H₂₆O₁₂.[2][3]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxybenzoate[3] |
| CAS Number | 6736-85-2[2] |
| Molecular Formula | C₂₂H₂₆O₁₂[2][3] |
| Molecular Weight | 482.43 g/mol [2] |
| InChI | InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1[3] |
| InChIKey | UXSACQOOWZMGSE-RWORTQBESA-N[3] |
| Canonical SMILES | C1=CO--INVALID-LINK--CO)OC(=O)C4=CC=C(C=C4)O">C@HO[C@H]5--INVALID-LINK--CO)O)O">C@@HO[3] |
Stereochemistry:
The stereochemistry of this compound is complex, with multiple chiral centers. The absolute configuration of each stereocenter is defined by the IUPAC name. The spatial arrangement of the atoms is crucial for its biological activity. The stereochemical assignments have been confirmed through detailed NMR studies and chemical correlations.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically a white crystalline powder.[1] Its solubility and other physical properties are important for its handling, formulation, and bioavailability.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Melting Point | 215-216.5 °C | [2] |
| Optical Rotation [α]D²³ | -184° (c = 0.87 in methanol) | [2] |
| UV max (Ethanol) | 260 nm (log ε 4.27) | [2] |
| UV max (Sodium Hydroxide) | 303 nm (log ε 4.35) | [2] |
| Solubility | Soluble in water and ethanol; slightly soluble in benzene, chloroform, and ether. | [1][2] |
Experimental Protocols
The isolation and characterization of this compound involve standard phytochemical techniques. While detailed, step-by-step protocols are often proprietary to the cited literature, the general methodologies are outlined below.
3.1. Isolation of this compound:
A general protocol for the isolation of iridoid glycosides like this compound from plant material involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., stem bark of Catalpa ovata) is extracted with a polar solvent such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarities (e.g., water and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction enriched with this compound is subjected to various chromatographic techniques for purification. This typically includes column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC).
3.2. Structural Characterization:
The structure of isolated this compound is confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the connectivity of atoms and the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophores in the molecule.
3.3. Biological Activity Assays:
The anti-inflammatory and neuroprotective effects of this compound are evaluated using various in vitro and in vivo models. A common experimental workflow is as follows:
Caption: General workflow for evaluating the biological activity of this compound.
Biological Activities and Signaling Pathways
This compound exhibits a range of pharmacological properties, with its anti-inflammatory and neuroprotective effects being the most extensively studied.
4.1. Anti-inflammatory Activity:
This compound has been shown to inhibit the production of pro-inflammatory mediators.[4][5] It can suppress the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][] The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8]
Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.
4.2. Neuroprotective Activity:
This compound has demonstrated significant neuroprotective effects in various experimental models. It can protect neuronal cells from oxidative stress-induced apoptosis.[9] The mechanisms underlying its neuroprotective action involve the induction of heme oxygenase-1 (HO-1) and the activation of the Keap1-Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant response.[9][10] Furthermore, this compound has been shown to inhibit p53-mediated apoptosis and modulate the Bcl-2/Bax protein ratio.[11][12]
Caption: Neuroprotective mechanisms of this compound involving the Nrf2 and p53 pathways.
References
- 1. Buy this compound (EVT-289440) | 6736-85-2 [evitachem.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C22H26O12 | CID 93039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of inducible nitric oxide synthesis by this compound from Catalpa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound protects Neuro 2A cells from hydrogen peroxide-induced cytotoxicity via the expression of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 12. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Catalposide: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalposide is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] Found predominantly in plants of the Catalpa genus, such as Catalpa ovata, it has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, analysis, and biological evaluation, and a visualization of its mechanism of action.
Physical and Chemical Properties
This compound presents as a white to yellow crystalline powder.[3][4] Its core structure consists of a catalpol (B1668604) aglycone linked to a glucose molecule and esterified with p-hydroxybenzoic acid.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C22H26O12 | [1][5][6] |
| Molecular Weight | 482.4 g/mol | [1][5] |
| CAS Number | 6736-85-2 | [1][5][6] |
| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxybenzoate | [2][5] |
| Synonyms | Catalpin, Hydroxybenzoyl catalpol | [1][2][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to yellow solid/powder | [1][3] |
| Melting Point | 215-216.5°C | [1] |
| Solubility | Soluble in water, ethanol (B145695), methanol (B129727), DMSO, pyridine. Slightly soluble in benzene, chloroform (B151607), ether. | [4][6][7] |
| Stability | Stable under neutral conditions. Sensitive to acidic and alkaline conditions, especially at elevated temperatures. Degradation can be promoted by most amino acids. | [4][8] |
| Storage | -20°C, protected from light. | [1] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Source(s) |
| UV-Vis Absorption | λmax: 260 nm (in ethanol) | [6] |
| λmax: 303 nm (in sodium hydroxide) | [6] | |
| LC-MS | Precursor Ion: m/z 483.1497 [M+H]⁺ | [5] |
| Adducts: [M+NH4]⁺, [M+Na]⁺ | [5] | |
| ¹H NMR (in DMSO-d6) | Key signals around 2.50 ppm (solvent) | [8][9][10] |
| ¹³C NMR (in DMSO-d6) | Key signals around 39.51 ppm (solvent) | [8][11] |
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory properties.[2][3] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][11]
This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines.[2][3]
Experimental Protocols
Extraction and Purification of this compound from Catalpa ovata
This protocol outlines a general procedure for the extraction and purification of this compound from plant material.
Methodology:
-
Plant Material Preparation: Air-dry fresh leaves or roots of Catalpa ovata in a well-ventilated area away from direct sunlight for approximately 15 days.[1] Grind the dried material into a fine powder.[1]
-
Extraction: Macerate the powdered plant material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[1] Repeat the extraction process three times to maximize the yield.[1]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.[1] Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[10][12]
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform successive partitioning in a separatory funnel with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.[1]
-
Fraction Collection: Collect the ethyl acetate fraction, which is enriched with this compound, and concentrate it under reduced pressure.[1]
-
Column Chromatography: Further purify the concentrated ethyl acetate fraction using column chromatography. A silica gel or macroporous resin column can be used.[9][13] Elute the column with a solvent gradient (e.g., a gradient of methanol in chloroform or ethanol in water) to separate the compounds.[9]
-
Analysis and Pooling: Collect the eluted fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for the quantification of this compound.
Methodology:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[14]
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Working Standard Solutions: Create a series of working standards by diluting the stock solution to concentrations ranging from approximately 5 to 200 µg/mL.[14]
-
Sample Preparation: Dissolve the extracted sample in the mobile phase or methanol, centrifuge to remove particulates, and filter through a 0.22 µm syringe filter before injection.[6]
-
-
Method Validation:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (R²) should be >0.99.[14][15]
-
Precision and Accuracy: Assess intra-day and inter-day precision and accuracy by analyzing replicate injections of standards at different concentrations on the same day and on different days.[14][16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the sensitivity of the method by calculating the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14][15]
-
NF-κB Inhibition Assay - Western Blot for IκBα Degradation
This protocol details the procedure to assess the effect of this compound on the degradation of IκBα in RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates at a density of approximately 1 x 10⁶ cells per well and culture overnight.[2]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL), for a specified time (e.g., 30-60 minutes).[2]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.[2]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C.[12] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[7][17]
-
Quantify the band intensities and normalize the IκBα levels to the loading control. Compare the levels of IκBα in this compound-treated cells to the LPS-stimulated control to determine the inhibitory effect on degradation.[12]
-
NF-κB Inhibition Assay - Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
One day before transfection, seed HEK293T cells in a 96-well plate at a density of 2-3 x 10⁴ cells per well.[3][18]
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[18] Incubate for approximately 24 hours.[3]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α) for 6-8 hours.[18] Include unstimulated and vehicle-stimulated controls.
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Use a dual-luciferase assay system and a luminometer.
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.[5]
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.[3]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the percent inhibition by this compound compared to the stimulated control.[6]
-
Conclusion
This compound is a well-characterized iridoid glycoside with defined physical and chemical properties. Its significant anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, makes it a compound of high interest for further research and potential drug development. The experimental protocols provided in this guide offer a robust framework for the isolation, quantification, and biological evaluation of this compound, facilitating its continued investigation in the scientific community.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. e-nps.or.kr [e-nps.or.kr]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Iridoid Glycosides in Rehmannia glutinosa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known iridoid glycosides present in Rehmannia glutinosa, a perennial herb widely used in traditional medicine. This document details the quantitative analysis of these bioactive compounds, outlines experimental protocols for their extraction and quantification, and illustrates key biological pathways associated with their activity.
Known Iridoid Glycosides in Rehmannia glutinosa
Rehmannia glutinosa is a rich source of iridoid glycosides, a class of monoterpenoids known for their diverse pharmacological activities. Numerous studies have led to the isolation and identification of a wide array of these compounds from the roots and leaves of the plant. The major and most studied iridoid glycoside in Rehmannia glutinosa is catalpol (B1668604). Other significant iridoid glycosides include aucubin, geniposidic acid, and a series of compounds known as rehmaglutosides.
A comprehensive, though not exhaustive, list of iridoid glycosides identified in Rehmannia glutinosa is presented below:
-
Major Iridoid Glycosides:
-
Catalpol
-
Aucubin
-
Geniposide
-
Ajugol
-
Melittoside
-
Leonuride
-
-
Rehmaglutosides:
-
Other Identified Iridoid Glycosides:
Quantitative Analysis of Iridoid Glycosides
The concentration of iridoid glycosides in Rehmannia glutinosa can vary significantly depending on the plant part, cultivar, developmental stage, and processing methods. The following tables summarize quantitative data for some of the key iridoid glycosides.
Table 1: Quantitative Analysis of Major Iridoid Glycosides in Rehmannia glutinosa
| Iridoid Glycoside | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Catalpol | Roots | 0 - 38.9 | HPLC | |
| Leaves (Young) | Varies by cultivar | HPLC | ||
| Leaves (Old) | Comparable to roots | HPLC | ||
| Aucubin | Leaves | Lower than catalpol, increases with development | HPLC-UV | [7][8] |
| Geniposidic Acid | Leaves | Lower than catalpol, increases with development | HPLC-UV | [7][8] |
| Total Iridoids | Root | ~7.55% at peak growth stage | qRT-PCR and chemical analysis | |
| Leaf | ~6.52% at peak growth stage | qRT-PCR and chemical analysis |
Experimental Protocols
Accurate quantification of iridoid glycosides is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common methods employed.
Sample Preparation for HPLC and UPLC-MS/MS Analysis
A robust sample preparation protocol is essential to efficiently extract iridoid glycosides and remove interfering substances.
Materials:
-
Rehmannia glutinosa plant material (e.g., roots, leaves)
-
Liquid nitrogen
-
30% Methanol (B129727) in water (v/v)
-
Ultrasonic water bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm Millipore membrane filter
Protocol:
-
Freeze the plant material with liquid nitrogen and homogenize into a fine powder.
-
Weigh approximately 1.0 g of the powdered sample.
-
Extract the sample twice with 25 mL of 30% methanol in an ultrasonic water bath at 25°C for 20 minutes for each extraction.[7]
-
Centrifuge the extract at 12,000 rpm for 5 minutes.
-
Combine the supernatants from both extractions.
-
Evaporate the combined supernatant to dryness using a rotary evaporator at 50°C under reduced pressure.
-
Redissolve the dried extract in 50 mL of pure water.
-
Filter the solution through a 0.22 µm Millipore membrane filter prior to injection into the HPLC or UPLC-MS/MS system.[7]
HPLC-UV Method for Quantification of Catalpol, Aucubin, and Geniposidic Acid
Instrumentation and Conditions:
-
HPLC System: Waters 600E system with a 2487 dual wavelength detector and 2707 autosampler.[7]
-
Column: Phenomenex Kinetex C18 column (4.6 mm × 100 mm, 2.6 µm).[7]
-
Mobile Phase: Isocratic elution with 5% acetonitrile (B52724) and 95% water containing 0.1% formic acid.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 210 nm for catalpol and aucubin; 240 nm for geniposidic acid.[7]
-
Injection Volume: 10 µL.[7]
UPLC-MS/MS Method for Simultaneous Determination of Iridoid Glycosides
This method offers higher sensitivity and selectivity for the simultaneous quantification of a wider range of iridoid glycosides.
Instrumentation and Conditions:
-
UPLC System: Coupled with a triple quadrupole mass spectrometer.
-
Column: Kinetex® HILIC column (50 × 2.1 mm, 2.6 μm).[9]
-
Mobile Phase: Gradient elution with 10 mmol/L aqueous ammonium (B1175870) formate (B1220265) containing 0.01% (v/v) formic acid and acetonitrile.[9]
-
Flow Rate: 0.2 mL/min.[9]
-
Ionization Mode: Electrospray ionization (ESI), often in negative or positive mode depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each iridoid glycoside.[9]
Biosynthesis and Pharmacological Signaling Pathways
Biosynthesis of Iridoid Glycosides via the MEP Pathway
Iridoid glycosides are monoterpenoids, and their biosynthesis in plants primarily occurs through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[10] This pathway synthesizes the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Pharmacological Signaling Pathway of Catalpol
Catalpol, a major iridoid glycoside in Rehmannia glutinosa, exerts its pharmacological effects by modulating various signaling pathways. One of its key anti-inflammatory mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of iridoid glycosides in Rehmannia glutinosa.
References
- 1. Hepatoprotective iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four new iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. INVESTIGATION OF THE IRIDOID COMPOSITION OF EXTRACTS FROM DI HUANG (Rehmannia glutinosa Libosch.) ROOT USING UHPLC AND LC-MSD-Trap-SL | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of three iridoid glycosides of Rehmannia glutinosa in rat biological samples using a validated hydrophilic interaction-UHPLC-MS/MS method in pharmacokinetic and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 11. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalposide's Anti-Inflammatory Action: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catalposide, an iridoid glycoside predominantly isolated from the root of Catalpa ovata and Rehmannia glutinosa, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It details the compound's multifaceted action on key signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NOD-like Receptor Python domain-containing 3 (NLRP3) inflammasome pathways. Furthermore, this document consolidates quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis and presents detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies. This guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Core Anti-Inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways that are central to the inflammatory response. Its mechanism is not localized to a single target but rather involves a network of interactions that collectively suppress the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.
This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound treatment prevents the degradation of IκBα and subsequently blocks the nuclear translocation of the p65 subunit in cell models like LPS-stimulated RAW 264.7 macrophages.[1] This action effectively halts the downstream transcription of NF-κB target genes, including those for TNF-α, IL-1β, and IL-6.[1] Some evidence suggests this process may begin upstream by interfering with the binding of LPS to Toll-like receptor 4 (TLR4).
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Attenuation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) cascades, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Overactivation of these pathways is a hallmark of many inflammatory conditions.
This compound has been observed to significantly attenuate the TNF-α or LPS-induced phosphorylation of p38 and ERK in human intestinal epithelial cells and macrophages.[2] A related compound, 3-methoxy-catalposide, also inhibits the activation of all three major MAP kinases (ERK1/2, JNK, and p38). By preventing the phosphorylation of these key kinases, this compound disrupts the signaling cascade that leads to the expression of pro-inflammatory genes.
Figure 2: this compound's Attenuation of MAPK Signaling Pathways.
Downregulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
The activation of the NLRP3 inflammasome typically requires two signals: a priming signal (Signal 1), often from TLR activation via NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2), such as ATP or mitochondrial dysfunction, which triggers the assembly of the inflammasome complex.
Catalpol, a structurally similar iridoid glycoside, has been shown to inhibit NLRP3 inflammasome activation. It achieves this by suppressing both the NF-κB-mediated priming step and the subsequent assembly and activation of the inflammasome, leading to reduced caspase-1 cleavage and IL-1β maturation. This mechanism is also a likely contributor to the anti-inflammatory profile of this compound.
Figure 3: this compound's Inhibition of the NLRP3 Inflammasome Pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers from in vitro studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Stimulant | Mediator | This compound Conc. | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent | Significant Inhibition | [3] |
| RAW 264.7 | LPS | TNF-α | Dose-dependent | Significant Inhibition | [1] |
| RAW 264.7 | LPS | IL-1β | Dose-dependent | Significant Inhibition | [1] |
| RAW 264.7 | LPS | IL-6 | Dose-dependent | Significant Inhibition | [1] |
| HT-29 | TNF-α | IL-8 Secretion | Not Specified | Decreased Secretion | [2] |
| DLD-1 | Cytokines | Nitric Oxide (NO) | Dose-dependent | Significant Inhibition | [3] |
Note: Specific IC50 values are not consistently reported across the literature, with many studies demonstrating a dose-dependent inhibitory effect.
Table 2: In Vivo Effects of this compound in TNBS-Induced Colitis Model
| Animal Model | Treatment | Parameter | Outcome | Reference |
| Mice | Intrarectal this compound | Body Weight Loss | Dramatically Reduced | [2] |
| Mice | Intrarectal this compound | Colonic Damage Score | Dramatically Reduced | [2] |
| Mice | Intrarectal this compound | Mucosal Ulceration | Dramatically Reduced | [2] |
| Mice | Intrarectal this compound | TNF-α Expression | Suppressed | [2] |
| Mice | Intrarectal this compound | IL-1β Expression | Suppressed | [2] |
| Mice | Intrarectal this compound | NF-κB p65 Translocation | Inhibited | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory action.
In Vitro Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Plating: Seed cells in 96-well plates at a density of 1-2 x 10⁵ cells/well or 24-well plates at 5 x 10⁵ cells/well, depending on the assay. Allow cells to adhere overnight.
-
Treatment Protocol:
-
Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.
-
Incubate for a specified period (e.g., 24 hours for cytokine and NO measurement).
-
Figure 4: Experimental Workflow for In Vitro LPS Stimulation Assay.
-
Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 100 µM) and perform serial dilutions in the culture medium to generate a standard curve (0-100 µM).
-
-
Assay Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of the treated plate and transfer to a new 96-well plate.
-
Add 50-100 µL of each nitrite standard to separate wells.
-
Add 50 µL of Griess Reagent A to all samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
General Protocol (using commercial kits):
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the cytokine concentrations in the samples from this curve.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the corresponding total protein or loading control.
In Vivo Anti-inflammatory Model
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Colitis:
-
Fast mice for 24 hours.
-
Anesthetize the mice (e.g., with ketamine/xylazine).
-
Slowly administer TNBS (e.g., 100-150 µL of 1-2.5% TNBS in 50% ethanol) intrarectally via a catheter inserted approximately 4 cm proximal to the anus.
-
Hold the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
-
This compound Treatment:
-
Administer this compound intrarectally at specified doses (e.g., daily) starting from the day of TNBS induction.
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and presence of blood daily.
-
At the end of the experiment (e.g., day 3-7), sacrifice the mice and collect the colons.
-
Measure colon length and weight.
-
Perform macroscopic scoring of colonic damage (e.g., based on inflammation, ulceration, and thickening).
-
Collect colon tissue for histological analysis (H&E staining) and biochemical assays (e.g., myeloperoxidase (MPO) activity, cytokine levels via ELISA or RT-PCR).
-
Conclusion and Future Directions
This compound demonstrates robust anti-inflammatory activity by targeting multiple, synergistic pathways. Its ability to inhibit the master inflammatory regulators NF-κB and MAPK, as well as the NLRP3 inflammasome, positions it as a promising candidate for the development of novel therapeutics for a wide range of inflammatory diseases, including inflammatory bowel disease and neuroinflammation.
Future research should focus on elucidating the precise upstream molecular targets of this compound, such as its direct interactions with TLRs or other cell surface receptors. Further investigation into its pharmacokinetic and pharmacodynamic profiles, along with long-term safety and efficacy studies in more complex disease models, will be crucial for its translation into clinical applications. The detailed methodologies provided in this guide offer a standardized framework for researchers to build upon these foundational findings.
References
- 1. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by this compound, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Catalposide as a Potent Inhibitor of the NF-kB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Catalposide, an iridoid glucoside predominantly found in the root of Rehmannia glutinosa, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on the NF-κB signaling pathway, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support further research and drug development efforts.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[1] These proteins form various homodimers and heterodimers that, in an inactive state, are sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs).[1] The canonical NF-κB activation pathway, the most common route, is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[2] This leads to the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates IκBα.[3] Phosphorylated IκBα is then targeted for ubiquitination and proteasomal degradation, liberating the NF-κB dimer (most commonly the p65/p50 heterodimer) to translocate into the nucleus.[4] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a plethora of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
This compound: A Natural Inhibitor of NF-κB
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action is largely attributed to its ability to suppress the NF-κB signaling pathway at multiple levels.
Inhibition of Pro-inflammatory Mediators
This compound effectively reduces the production of key pro-inflammatory molecules regulated by NF-κB. Studies have consistently shown a dose-dependent decrease in the secretion and gene expression of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages and microglial cells upon treatment with this compound.[5][6]
Mechanism of NF-κB Inhibition
The primary mechanism by which this compound inhibits NF-κB activation involves the prevention of the nuclear translocation of the p65 subunit.[5] This is achieved by interfering with the upstream signaling events that lead to the degradation of IκBα. Evidence suggests that this compound can inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex in its inactive state in the cytoplasm.[7] Furthermore, molecular docking studies indicate that this compound can directly interact with key proteins in the NF-κB pathway, including NF-κB p65 and the NLRP3 inflammasome, suggesting a multi-target inhibitory action.[8]
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data from various studies, highlighting the dose-dependent inhibitory effects of this compound on different components of the NF-κB signaling pathway.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cell Line | Stimulant | Cytokine | This compound Concentration | Inhibition (%) | Reference |
| RAW 264.7 | LPS | TNF-α | 100 µM | ~50% | [5] |
| RAW 264.7 | LPS | IL-1β | 100 µM | ~60% | [5] |
| RAW 264.7 | LPS | IL-6 | 100 µM | ~70% | [5] |
| BV2 | LPS | TNF-α | 50 µM | Significant reduction | [6] |
| BV2 | LPS | IL-1β | 50 µM | Significant reduction | [6] |
| BV2 | LPS | IL-6 | 50 µM | Significant reduction | [6] |
Table 2: Effect of this compound on NF-κB Pathway Proteins
| Cell Line | Stimulant | Protein | This compound Concentration | Effect | Reference |
| BV2 | LPS | p-NF-κB p65 | 50 µM | Significant decrease | [8] |
| BV2 | LPS | Nuclear NF-κB p65 | 50 µM | Significant decrease | [8] |
| BV2 | LPS | p-IκBα | Not specified | Inhibition | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) or BV2 (murine microglia) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurement, 30-60 minutes for phosphorylation studies).
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Objective: To determine the protein levels of total and phosphorylated forms of NF-κB p65 and IκBα.
-
Protocol:
-
Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the assay. Typically, this involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations based on the standard curve.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of genes encoding pro-inflammatory cytokines.
-
Protocol:
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green master mix and gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.
Caption: The canonical NF-κB signaling pathway and the inhibitory point of this compound.
Caption: A typical experimental workflow to study this compound's effect on NF-κB.
Conclusion and Future Directions
This compound has demonstrated compelling potential as a natural inhibitor of the NF-κB signaling pathway. Its ability to suppress the production of pro-inflammatory mediators by preventing the nuclear translocation of NF-κB highlights its therapeutic promise for a range of inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of this compound.
Future research should focus on:
-
In vivo efficacy: Conducting more extensive in vivo studies in various animal models of inflammatory diseases to validate the in vitro findings.
-
Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and therapeutic efficacy.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating this compound analogs to identify more potent and specific inhibitors of the NF-κB pathway.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.
By continuing to unravel the intricate mechanisms of this compound's action, the scientific community can pave the way for the development of novel and effective therapies for NF-κB-mediated diseases.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by this compound, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Catalposide: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catalposide, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, has emerged as a promising natural compound with a wide spectrum of therapeutic applications. Extensive preclinical research, both in vivo and in vitro, has demonstrated its potent neuroprotective, anti-inflammatory, and anti-cancer properties. These effects are attributed to its ability to modulate critical cellular signaling pathways, including the NF-κB, MAPK, and Nrf2/HO-1 pathways, thereby regulating inflammatory responses, oxidative stress, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling cascades.
Neuroprotective Applications
This compound has shown significant promise in the context of neurodegenerative diseases and ischemic stroke. Its neuroprotective effects are primarily mediated through its anti-inflammatory, antioxidant, and anti-apoptotic activities.
Parkinson's Disease
In animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration.[1] Studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mice, a common model for Parkinson's, have demonstrated that administration of this compound can mitigate the loss of these crucial neurons.[2][3] This neuroprotection is associated with the attenuation of oxidative stress and the suppression of neuroinflammation.[2][3]
Alzheimer's Disease
The potential of this compound in Alzheimer's disease is linked to its ability to reduce the accumulation of amyloid-beta (Aβ) peptides, a hallmark of the disease.[4][5][6] In vitro studies have shown that this compound can inhibit the production and secretion of Aβ.[7] Furthermore, in mouse models of Alzheimer's, this compound treatment has been observed to improve cognitive function.[4]
Ischemic Stroke
This compound has demonstrated neuroprotective effects in animal models of ischemic stroke by reducing infarct size and improving neurological function.[8][9] Its mechanism of action in this context involves the promotion of neurogenesis and angiogenesis, contributing to the repair of damaged brain tissue.[9]
Anti-inflammatory Properties
A cornerstone of this compound's therapeutic potential lies in its potent anti-inflammatory effects. It exerts these effects by modulating key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
This compound has been shown to significantly suppress the production of pro-inflammatory mediators in various cell types.[10][11] For instance, in lipopolysaccharide (LPS)-stimulated BV2 microglia, a widely used model for neuroinflammation, this compound inhibits the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β.[10][12][13] This inhibition is achieved by blocking the activation of the NF-κB pathway, a central regulator of inflammation.[10][11] this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[10][11]
Furthermore, this compound modulates the MAPK signaling pathway, which is also critically involved in inflammatory responses.[11] It has been observed to attenuate the phosphorylation of key MAPK proteins like p38 and ERK.[11]
Anti-Cancer Activity
Emerging evidence suggests that this compound possesses anti-cancer properties, primarily through the induction of apoptosis in cancer cells.[14] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.[14] The pro-apoptotic effects of this compound are mediated through the mitochondrial apoptosis pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[14][15][16]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to interact with and modulate several key intracellular signaling pathways.
NF-κB Signaling Pathway
dot
Caption: this compound inhibits the NF-κB pathway by targeting upstream components.
MAPK Signaling Pathway
dot
Caption: this compound inhibits the phosphorylation of p38 and ERK1/2 in the MAPK pathway.
Nrf2/HO-1 Signaling Pathway
dot
Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to antioxidant gene expression.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound, providing a comparative overview of its efficacy in different experimental models.
Table 1: Neuroprotective Effects of this compound
| Model | Parameter Measured | This compound Treatment | Observed Effect |
| MPTP-induced Parkinson's Disease (mice) | Tyrosine Hydroxylase (TH) positive neurons | Not specified | Mitigated the loss of dopaminergic neurons |
| MPTP-induced Parkinson's Disease (mice) | Exploratory behavior | Not specified | Increased exploratory behavior |
| Alzheimer's Disease Model (mice) | Soluble Aβ40 and Aβ42 levels | Not specified | Reduced levels in the cerebral cortex |
| Alzheimer's Disease Model (mice) | Learning and memory (Morris water maze) | Not specified | Alleviated impairments |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line/Model | Parameter Measured | This compound Concentration | Observed Effect |
| LPS-stimulated BV2 microglia | Nitric Oxide (NO) production | 250-500 μM | Significant suppression |
| LPS-stimulated BV2 microglia | TNF-α, IL-1β expression | 250-500 μM | Downregulation of mRNA expression |
| TNF-α-stimulated HT-29 cells | IL-8 secretion | Not specified | Decreased secretion |
| TNBS-induced colitis (mice) | Weight loss, colonic damage | Intrarectal administration | Dramatically reduced |
Table 3: Anti-Cancer Effects of this compound
| Cell Line | Parameter Measured | This compound Concentration | Observed Effect |
| Breast cancer cells | Apoptosis | Not specified | Induced apoptosis |
| Breast cancer cells | Cell proliferation | Not specified | Inhibited proliferation |
| H9c2 cardiac myocytes (H2O2-induced) | Apoptosis | 0.1, 1, 10 μg/ml | Reduced percentage of apoptotic cells in a dose-dependent manner |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the cited studies to investigate the effects of this compound.
In Vitro Anti-inflammatory Assay in BV2 Microglia
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[17]
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 250-500 μM) for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 μg/mL) to induce an inflammatory response.[12]
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.[12]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[18]
-
Western Blot Analysis: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-p38, p-ERK) are analyzed using specific primary and HRP-conjugated secondary antibodies.[17]
In Vivo Model of Parkinson's Disease (MPTP-induced)
-
MPTP Administration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like pathology.[2][3]
-
This compound Treatment: this compound is administered to the mice, often via intraperitoneal injection, before or after MPTP administration.[2][3]
-
Behavioral Testing: Motor function and exploratory behavior are assessed using tests such as the open field test or rotarod test.[2]
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra and striatum.[2]
-
Western Blot Analysis: Protein levels of TH and other relevant markers are quantified in brain tissue lysates.[2]
In Vivo Model of Ischemic Stroke (MCAO)
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.[19][20]
-
Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced by occluding the middle cerebral artery, typically using an intraluminal filament.[19][20] The occlusion can be transient (followed by reperfusion) or permanent.[19][20]
-
This compound Treatment: this compound is administered intravenously or intraperitoneally at various time points relative to the ischemic insult.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Immunohistochemistry: Brain sections are stained for markers of neurogenesis (e.g., BrdU, DCX) and angiogenesis (e.g., CD31) to assess tissue repair.
Conclusion and Future Directions
The collective evidence from preclinical studies strongly supports the therapeutic potential of this compound across a range of diseases, primarily driven by its neuroprotective, anti-inflammatory, and anti-cancer properties. Its ability to modulate multiple key signaling pathways highlights its pleiotropic effects and suggests its utility in complex multifactorial diseases.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish optimal dosing regimens.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its bioactivity and to guide the synthesis of more potent and selective analogs.
-
Clinical Trials: Rigorous, well-controlled clinical trials are essential to validate the preclinical findings and to assess the safety and efficacy of this compound in human populations.
References
- 1. Catalpol protects dopaminergic neurons from LPS-induced neurotoxicity in mesencephalic neuron-glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalpol preserves neural function and attenuates the pathology of Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Catalpol Inhibits Amyloid-β Generation Through Promoting α-Cleavage of APP in Swedish Mutant APP Overexpressed N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Promise of Neuroprotective Agents in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalpol induces apoptosis in breast cancer in vitro and in vivo: Involvement of mitochondria apoptosis pathway and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalpol inhibits apoptosis in hydrogen peroxide-induced cardiac myocytes through a mitochondrial-dependent caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalpol inhibits apoptosis in hydrogen peroxide-induced cardiac myocytes through a mitochondrial-dependent caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Catalposide: A Promising Neuroprotective Agent for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Catalposide, an iridoid glycoside predominantly found in the root of Rehmannia glutinosa, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Preclinical studies have demonstrated its potential therapeutic effects in models of Alzheimer's disease, Parkinson's disease, and other neurological disorders. This guide provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for its study, and quantitative data from key research findings, intended to serve as a valuable resource for the scientific community.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, oxidative stress, and apoptosis, while promoting the expression of neurotrophic factors. These actions are orchestrated through the modulation of several key signaling pathways.
Anti-Neuroinflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress this inflammatory cascade. In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have demonstrated that this compound significantly reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3][4][5] This anti-inflammatory activity is largely attributed to the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.[6]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal damage. This compound has been shown to bolster the cellular antioxidant response by activating the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[6][7] This leads to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and a reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6][7][8][9]
Inhibition of Apoptosis
Neuronal apoptosis, or programmed cell death, is a final common pathway in neurodegeneration. This compound has demonstrated potent anti-apoptotic effects by modulating the expression of Bcl-2 family proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and preventing the activation of caspases, such as caspase-3 and caspase-9.[6][10] This helps to preserve mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[10]
Promotion of Neurotrophic Factors
This compound has also been found to enhance the expression of crucial neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF).[11][12] BDNF plays a vital role in neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF by catalpol (B1668604) is thought to be mediated, at least in part, through the activation of the PI3K/Akt/mTOR and TrkB signaling pathways.[13]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the neuroprotective effects of this compound.
Table 1: Effects of this compound on Neuroinflammation Markers
| Model System | Treatment | Marker | Result | Reference |
| LPS-stimulated BV2 microglia | Catalpol (5, 25 µM) | NO Production | Significant decrease | [1][2][3] |
| LPS-stimulated BV2 microglia | Catalpol (5, 25 µM) | TNF-α Levels | Significant decrease | [2][3][4] |
| LPS-stimulated BV2 microglia | Catalpol (5, 25 µM) | IL-6 Levels | Significant decrease | [2][4] |
| MPTP-induced mouse model | Catalpol (15 mg/kg) | Iba1 Expression (Western Blot) | Significant decrease vs. MPTP | [14][15] |
| MPTP-induced mouse model | Catalpol (15 mg/kg) | TNF-α Expression (Western Blot) | Significant decrease vs. MPTP | [14][15] |
| MPTP-induced mouse model | Catalpol (15 mg/kg) | IL-1β Expression (Western Blot) | Significant decrease vs. MPTP | [15] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Model System | Treatment | Marker | Result | Reference |
| H₂O₂-stimulated primary cortical neurons | Catalpol (25, 50 µM) | ROS Levels | Significant decrease | [6] |
| H₂O₂-stimulated primary cortical neurons | Catalpol (25, 50 µM) | MDA Levels | Significant decrease | [6] |
| H₂O₂-stimulated primary cortical neurons | Catalpol (25, 50 µM) | SOD Activity | Significant increase | [6] |
| H₂O₂-stimulated primary cortical neurons | Catalpol (25, 50 µM) | GSH Levels | Significant increase | [6] |
| D-galactose-induced senescent mice | Catalpol (5, 10 mg/kg) | Brain SOD Activity | Significant increase | [8] |
| D-galactose-induced senescent mice | Catalpol (5, 10 mg/kg) | Brain MDA Levels | Significant decrease | [8] |
| MPP+-treated mesencephalic neurons | Catalpol | SOD and GSH-Px activity | Increased activity | [9] |
Table 3: Effects of this compound on Apoptosis Markers
| Model System | Treatment | Marker | Result | Reference |
| H₂O₂-stimulated primary cortical neurons | Catalpol (12.5, 25, 50 µM) | Bcl-2/Bax Ratio | Significant increase | [6] |
| H₂O₂-stimulated primary cortical neurons | Catalpol (12.5, 25, 50 µM) | Cleaved Caspase-3 | Significant decrease | [6] |
| Aβ(1-42)-treated primary cortical neurons | Catalpol (0.5 mM) | Bax Level | Reversal of Aβ-induced increase | [10] |
| Aβ(1-42)-treated primary cortical neurons | Catalpol (0.5 mM) | Caspase-3 and -9 Activity | Regulation of activity and cleavage | [10] |
Table 4: Effects of this compound on Neurotrophic Factors and Neuronal Markers
| Model System | Treatment | Marker | Result | Reference |
| Aged rats | Catalpol | Hippocampal BDNF | Significant increase | [16] |
| Scopolamine-treated mice | Catalpol | Hippocampal BDNF | Significant increase | [12] |
| MPTP-induced mouse model | Catalpol (15 mg/kg) | Tyrosine Hydroxylase (TH) Expression | Significant increase vs. MPTP | [14][17] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a general workflow for its investigation in a preclinical model of Parkinson's disease.
Caption: Key neuroprotective signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating this compound in a PD mouse model.
Detailed Experimental Protocols
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Treatment Groups:
-
Control Group: Receives vehicle (e.g., saline) injections.
-
MPTP Group: Receives MPTP-HCl (e.g., 30 mg/kg, intraperitoneally) daily for 5 consecutive days.
-
This compound Group: Receives this compound (e.g., 15 mg/kg, intraperitoneally) daily, starting 3 days prior to MPTP administration and continuing throughout the MPTP treatment period.[14][17]
-
-
Behavioral Assessment: Behavioral tests, such as the open field test to assess locomotor activity, are performed at the end of the treatment period.
-
Tissue Collection: Following behavioral assessments, mice are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected for further analysis.
In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglia
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 25 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 0.5 µg/mL) for a specified duration (e.g., 24 hours).[1][2][3][4]
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.
-
ELISA for Cytokines: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression of key inflammatory signaling molecules, such as phosphorylated and total forms of p65 NF-κB and IκBα.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: Brains are fixed by transcardial perfusion with 4% paraformaldehyde (PFA), followed by post-fixation and cryoprotection in sucrose (B13894) solutions. Coronal sections (e.g., 30 µm) of the substantia nigra and striatum are prepared using a cryostat.[18][19][20][21]
-
Antigen Retrieval: Sections are subjected to antigen retrieval, if necessary, using a citrate (B86180) buffer.
-
Blocking: Non-specific binding is blocked by incubating the sections in a solution containing normal serum (e.g., goat or donkey serum) and Triton X-100.[19][20][21]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) overnight at 4°C.[18][19][20][21]
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Visualization: The signal is visualized using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate in TH-positive neurons.
-
Quantification: The number of TH-positive neurons is quantified using stereological methods.
Western Blot Analysis for Bcl-2/Bax Ratio
-
Protein Extraction: Total protein is extracted from brain tissue or cultured cells using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[22][23][24][25][26]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[22][23][24][25][26]
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[25]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).[22][23][24][25][26]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the Bcl-2/Bax ratio is calculated after normalizing to the loading control.[22][23][24][26]
TUNEL Assay for Apoptosis
-
Sample Preparation: Brain sections or cultured cells are fixed with 4% PFA and permeabilized with a solution containing Triton X-100.[27][28][29][30][31]
-
TUNEL Reaction: Samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.[27][28][29][30][31]
-
Counterstaining: Nuclei are counterstained with a fluorescent dye such as DAPI.
-
Imaging and Quantification: The samples are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells (DAPI-positive).[27][30]
Morris Water Maze for Cognitive Assessment
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (made non-toxic with white paint or milk powder) is used. A hidden platform is submerged 1 cm below the water surface. Visual cues are placed around the pool.[32][33][34][35][36]
-
Acquisition Phase: Mice are trained to find the hidden platform over several days (e.g., 5 consecutive days) with multiple trials per day. The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path length are recorded.[32][33][35][36]
-
Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[32][33][35][36]
Conclusion
This compound represents a promising natural compound with significant neuroprotective properties relevant to the treatment of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, coupled with its ability to enhance neurotrophic support, makes it a compelling candidate for further investigation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound in the context of neurodegeneration. Further studies, particularly those focusing on its bioavailability, long-term efficacy, and safety in more complex disease models, are warranted to pave the way for its potential clinical application.
References
- 1. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 3. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalpol ameliorates cognition deficits and attenuates oxidative damage in the brain of senescent mice induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalpol protects primary cultured cortical neurons induced by Abeta(1-42) through a mitochondrial-dependent caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Catalpol rescues LPS-induced cognitive impairment via inhibition of NF-Κb-regulated neuroinflammation and up-regulation of TrkB-mediated BDNF secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Catalpol increases hippocampal neuroplasticity and up-regulates PKC and BDNF in the aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. researchgate.net [researchgate.net]
- 27. TUNEL assay for apoptosis of neurons [bio-protocol.org]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Neuronal apoptosis studied by a sequential TUNEL technique: a method for tract-tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. TUNEL assay [bio-protocol.org]
- 31. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 32. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cyagen.com [cyagen.com]
- 35. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anti-Tumor Effects of Catalposide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catalposide, a naturally occurring iridoid glycoside, has emerged as a promising candidate in oncology research due to its demonstrated anti-tumor properties across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its effects on cell viability, apoptosis, and the modulation of key signaling pathways. This document synthesizes quantitative data from multiple studies, presents detailed experimental methodologies for reproducing and expanding upon these findings, and visualizes the complex signaling networks involved. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Introduction
This compound, also known as catalpol (B1668604), is an iridoid glycoside predominantly extracted from the roots of Rehmannia glutinosa and other plants of the Catalpa genus. Traditionally used in herbal medicine for its anti-inflammatory and neuroprotective properties, recent scientific investigations have unveiled its potent anti-cancer activities.[1][2] Studies have shown that this compound can inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and impede metastasis in various cancer types, including breast, lung, liver, colorectal, and gastric cancers.[3][4][5][6]
The anti-tumor effects of this compound are attributed to its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer. These include, but are not limited to, the PI3K/Akt/mTOR, Nrf2/ARE, and mitochondrial apoptosis pathways.[3][7][8] By targeting these critical pathways, this compound can disrupt the cellular machinery that cancer cells rely on for their growth, survival, and dissemination. This guide will delve into the specifics of these mechanisms, supported by available quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the anti-tumor effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Incubation Time (h) | Citation |
| Lung Cancer | A549 | Not explicitly stated, but proliferation was significantly inhibited at 12, 24, and 48 µg/mL. | Not Specified | [9] |
| Breast Cancer | MCF-7 | Not explicitly stated, but proliferation and viability were inhibited. | Not Specified | [4] |
| Pancreatic Cancer | PANC-1 | Weak inhibitory effect at 1 mg/mL. | 72 | [6] |
| Pancreatic Cancer | BxPC-3 | Weak inhibitory effect at 1 mg/mL. | 72 | [6] |
| Esophageal Cancer | Eca109 | Cell survival rate of 35% at 2 mM (approx. 724 µg/mL). | 48 | [6] |
| Esophageal Cancer | EC9706 | Cell survival rate of 31% at 2 mM (approx. 724 µg/mL). | 48 | [6] |
Note: Specific IC50 values for this compound are not consistently reported across the literature. The data presented reflects the available information.
Table 2: Effects of this compound on Apoptosis and Protein Expression
| Cancer Type | Cell Line | Treatment Concentration | Effect on Apoptosis | Key Protein Expression Changes | Citation |
| Lung Cancer | A549 | 12, 24, 48 µg/mL | Increased apoptosis | ↓ Nrf2, ↓ HO-1, ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9 | [9] |
| Breast Cancer | MCF-7 | Not Specified | Induced apoptosis | ↑ Cytoplasmic Cytochrome c, ↑ Caspase-3 activity | [4] |
| Colorectal Cancer | HCT116 | Not Specified | Induced apoptosis | ↓ PI3K, ↓ p-Akt, ↑ Caspase-3, ↑ Caspase-9 | [1] |
Note: The quantitative changes in protein expression (e.g., fold change) are often not specified and are reported as increases or decreases.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-tumor effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by targeting multiple signaling pathways. The following diagrams illustrate the key pathways affected by this compound in different cancer types.
Inhibition of the PI3K/Akt Signaling Pathway in Breast and Colorectal Cancer
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is frequently hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[1]
Caption: this compound inhibits the PI3K/Akt pathway, reducing cell survival and promoting apoptosis.
Induction of the Mitochondrial Apoptosis Pathway in Breast and Lung Cancer
This compound can trigger the intrinsic pathway of apoptosis by inducing mitochondrial dysfunction. This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[2][4]
Caption: this compound triggers mitochondrial-mediated apoptosis through caspase activation.
Modulation of the Nrf2/ARE Signaling Pathway in Lung and Liver Cancer
The Nrf2/ARE pathway is a key regulator of the cellular antioxidant response. In some cancers, its constitutive activation promotes cell survival and chemoresistance. This compound has been shown to inhibit this pathway in lung cancer cells, leading to increased oxidative stress and apoptosis.[8][9]
Caption: this compound inhibits the Nrf2/ARE pathway, sensitizing cancer cells to apoptosis.
Conclusion and Future Directions
This compound demonstrates significant anti-tumor potential through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The evidence presented in this guide highlights its promise as a lead compound for the development of novel cancer therapies. However, further research is required to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.
Future studies should focus on:
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a wider range of cancer cell lines to identify the most sensitive cancer types.
-
Quantitative Mechanistic Studies: Performing detailed quantitative analysis of apoptosis induction and protein expression changes to provide a more precise understanding of its molecular effects.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the anti-tumor efficacy, safety, and pharmacokinetic profile of this compound in animal models of cancer.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
By addressing these research questions, the full therapeutic potential of this compound as an anti-cancer agent can be realized, paving the way for its potential translation into clinical practice.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Catalpol inhibits apoptosis in hydrogen peroxide-induced cardiac myocytes through a mitochondrial-dependent caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalpol induces apoptosis in breast cancer in vitro and in vivo: Involvement of mitochondria apoptosis pathway and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Catalpol on Proliferation, Apoptosis, Migration, and Oxidative Stress of Lung Cancer Cells Based on Nrf2/ARE Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pharmacological Profile of Catalposide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the pharmacological properties of catalposide, an iridoid glycoside with demonstrated therapeutic potential. This guide details its mechanisms of action, pharmacokinetic profile, and summarizes key experimental findings and methodologies.
Introduction
This compound is a naturally occurring iridoid glycoside found in various plant species, most notably in the roots of Rehmannia glutinosa and plants of the Catalpa genus. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and anti-cancer properties. This document aims to provide a comprehensive technical resource on the pharmacological profile of this compound to aid in future research and drug development endeavors.
Pharmacodynamics: Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways implicated in inflammation, cell survival, and proliferation.
Anti-inflammatory Effects
This compound has been shown to significantly attenuate inflammatory responses both in vitro and in vivo. Its primary anti-inflammatory mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.
-
NF-κB Signaling Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. It has been observed to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB[1]. This leads to a downstream reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1].
-
MAPK Signaling Pathway: this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it has been shown to attenuate the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK), two key kinases involved in the inflammatory response[1].
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in various models of neuronal injury and neurodegenerative disease. Its mechanisms of action in the central nervous system are multifaceted and involve the modulation of the PI3K/Akt and STAT3 signaling pathways.
-
PI3K/Akt Signaling Pathway: this compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of Akt by this compound leads to the downstream regulation of pro- and anti-apoptotic proteins, ultimately protecting neurons from cell death.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key pathway modulated by this compound. Evidence suggests that this compound can promote the phosphorylation and activation of STAT3, which is involved in neuronal differentiation, survival, and synaptic plasticity.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound. It is important to note that specific IC50 and EC50 values for direct enzyme or receptor interactions are not widely reported in the literature.
| Parameter | Cell Line | Assay | Value | Reference |
| Cytotoxicity (IC50) | A2780 (Ovarian Cancer) | MTT | > 10 µM | [1] |
| A549 (Lung Cancer) | MTT | > 10 µM | [1] | |
| BGC-823 (Gastric Cancer) | MTT | > 10 µM | [1] | |
| Bel-7402 (Liver Cancer) | MTT | > 10 µM | [1] | |
| HT-29 (Colon Cancer) | MTT | > 10 µM | [1] | |
| Transporter Inhibition (IC50) | OAT3 | In vitro transport | 83 µM | [2] |
| OATP1B1 | In vitro transport | 200 µM | [2] | |
| OATP1B3 | In vitro transport | 235 µM | [2] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily studied in rats. Human pharmacokinetic data is limited.
| Parameter | Species | Dose & Route | Value | Reference |
| Tmax | Rat | 30 mg/kg (oral) | 0.75 h | [3] |
| t1/2 | Rat | 30 mg/kg (oral) | 1.52 h | [3] |
| t1/2 | Rat | 10 mg/kg (IV) | 19.3 ± 9.5 min | [2] |
| Systemic Clearance | Rat | 10 mg/kg (IV) | 96.7 ± 44.1 mL/min/kg | [2] |
| Urinary Excretion | Rat | 10 mg/kg (IV) | 9.9 ± 4.1% of dose | [2] |
Metabolism: In humans, this compound is metabolized via sulfation, glucuronidation, and hydrolysis by carboxylesterases. The main metabolites are this compound sulfate, this compound glucuronide, and 4-hydroxybenzoic acid[2]. The metabolism is not primarily mediated by cytochrome P450 enzymes[2].
Experimental Protocols
This section provides an overview of common experimental methodologies used to assess the pharmacological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or protective effects of this compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
References
- 1. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound Metabolites in Human Liver and Intestinal Preparations and Characterization of the Relevant Sulfotransferase, UDP-glucuronosyltransferase, and Carboxylesterase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]Catalpol in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: High-Efficiency Extraction of Catalposide from Catalpa bignonioides Leaves
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction:
Catalpa bignonioides, commonly known as the Southern Catalpa or Indian Bean Tree, is a rich source of various bioactive compounds, prominent among them being the iridoid glycoside, catalposide.[1][2] Iridoid glycosides are a class of secondary metabolites recognized for a wide range of biological activities.[3][4] this compound, in particular, has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) through the suppression of inducible nitric oxide synthase (iNOS) gene expression and NF-κB activation.[5] These attributes make this compound a compound of high interest for pharmacological research and drug development.
These application notes provide a comprehensive overview and detailed protocols for the efficient extraction, purification, and analysis of this compound from the leaves of Catalpa bignonioides.
Experimental Protocols
Protocol 1: Aqueous Decoction for Crude Extraction
This protocol is based on traditional methods and is suitable for obtaining a crude extract for preliminary screening.
-
Plant Material Preparation:
-
Collect fresh leaves of Catalpa bignonioides. For consistency, it is advisable to collect leaves from a single source at a specific time of day and year.[6]
-
Thoroughly wash the leaves with distilled water to remove debris.[6]
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.[6]
-
Grind the dried leaves into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure uniform particle size, which enhances extraction efficiency.[6]
-
Store the powdered plant material in an airtight container in a cool, dark place.[6]
-
-
Extraction Procedure:
-
Weigh 10 g of the pulverized leaf material and place it in a flask with 200 mL of distilled water.[7]
-
Heat the mixture to boiling and maintain a gentle boil for 30 minutes (decoction).[7]
-
After 30 minutes, remove from heat and allow the mixture to cool slightly.
-
Filter the hot mixture through Whatman No. 1 filter paper.[6]
-
Wash the remaining residue with a small volume of hot water to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate them to dryness under reduced pressure using a rotary evaporator.[4][7] Alternatively, the filtrate can be lyophilized (freeze-dried) to obtain a dry powder.[6]
-
Protocol 2: Methanolic Extraction for Higher Purity
This method utilizes an organic solvent and is often employed to achieve a higher concentration of target compounds like iridoid glycosides.
-
Plant Material Preparation:
-
Follow the same steps for collection, washing, drying, and grinding as described in Protocol 1.
-
-
Extraction Procedure:
-
Weigh a specific amount of the dried leaf powder (e.g., 30 g).[4]
-
Macerate the powder with 80% aqueous methanol (B129727) (e.g., 600 mL) for 24 hours at room temperature with occasional stirring.[4]
-
Alternatively, for a faster extraction, use an ultrasonic water bath. Extract the powder (e.g., 1 g) twice with 25 mL of 30% methanol at 25°C for 20 minutes each time.[8]
-
After extraction, filter the mixture. If using the ultrasonic method, centrifuge the extract at 12,000 rpm for 5 minutes and collect the supernatant.[8]
-
Combine the supernatants from all extractions.
-
Evaporate the solvent to dryness in a rotary evaporator at a controlled temperature (e.g., 50°C) under reduced pressure.[8]
-
Purification Protocol
A multi-step purification process is recommended to isolate this compound from the crude extract.
-
Step 1: Liquid-Liquid Partitioning
-
Suspend the dried crude extract (from either Protocol 1 or 2) in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive partitioning with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent like ethyl acetate (B1210297).[6]
-
This compound and other iridoid glycosides are expected to be enriched in the more polar fractions, such as the ethyl acetate and butanol fractions.[6][7]
-
Collect the desired fraction (e.g., butanol fraction) and concentrate it under reduced pressure.
-
-
Step 2: Column Chromatography
-
Further purification can be achieved using column chromatography.[9]
-
Stationary Phase: Silica gel is commonly used for normal-phase chromatography.
-
Mobile Phase: A gradient elution system of chloroform (B151607) and methanol is often effective. The polarity is gradually increased by increasing the percentage of methanol to elute compounds of varying polarities.
-
Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound. For very high purity, a final purification step using semi-preparative HPLC may be necessary.[10]
-
Analysis and Quantification Protocol: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a standard method for the quantification of this compound.[3][8]
-
Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or similar, equipped with a quaternary pump and DAD detector.
-
Column: Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 µm) or similar reversed-phase column.[8]
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water (containing 0.1% formic acid) is typically used.[8] A common starting point is 5% acetonitrile and 95% water with 0.1% formic acid.[8]
-
Detection Wavelength: this compound and related iridoids can be monitored at approximately 210 nm.[8]
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a pure this compound standard.
-
Analyze the extracted samples under the same conditions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[4]
-
Data Presentation
The following table summarizes key quantitative parameters from the described protocols.
| Parameter | Protocol 1: Aqueous Decoction | Protocol 2: Methanolic Extraction | Purification | Analysis | Reference |
| Extraction Solvent | Distilled Water | 30-80% Aqueous Methanol | n-Hexane, Ethyl Acetate, Butanol | Acetonitrile, Water with 0.1% Formic Acid | [4][6][7][8] |
| Solid-to-Liquid Ratio | 1:20 (w/v) | 1:20 - 1:25 (w/v) | - | - | [4][7][8] |
| Extraction Temperature | 100°C | 25°C (Ultrasonic) or Room Temp. (Maceration) | Room Temperature | 25-30°C | [4][7][8] |
| Extraction Time | 30 minutes | 2 x 20 minutes (Ultrasonic) or 24 hours (Maceration) | - | - | [4][7][8] |
| Crude Yield | ~14.1% (w/w) | Not specified | - | - | [7] |
| HPLC Column | - | - | - | C18 Reversed-Phase | [4][8] |
| Detection Wavelength | - | - | - | ~210 nm | [8] |
Visualizations
Workflow for this compound Extraction and Purification
Caption: Workflow from leaf preparation to purified this compound.
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits LPS-induced inflammatory pathway.
References
- 1. Catalpa bignonioides - Wikipedia [en.wikipedia.org]
- 2. pfaf.org [pfaf.org]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 5. Inhibition of inducible nitric oxide synthesis by this compound from Catalpa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of ultrasound-assisted extraction (UAE) in the recovery of iridoid glycosides from plant materials. This environmentally friendly and efficient technique offers significant advantages over traditional extraction methods, making it a valuable tool in natural product research and drug development.[1][2][3]
Introduction to Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent.[4][5] The formation, growth, and violent collapse of these cavitation bubbles generate localized high pressures and temperatures, leading to a series of mechanical effects that enhance the extraction process.[3][6] These effects include the disruption of plant cell walls, increased solvent penetration into the plant matrix, and enhanced mass transfer of the target compounds into the solvent.[4][6][7]
Key Advantages of UAE:
-
Increased Efficiency: UAE can significantly reduce extraction time and increase the yield of iridoid glycosides compared to conventional methods like maceration or heat reflux extraction.[2][8]
-
Reduced Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvents, making the process more economical and environmentally friendly.[7][9]
-
Lower Operating Temperatures: UAE can be performed at lower temperatures, which is crucial for the preservation of heat-sensitive compounds like some iridoid glycosides.[10]
-
Green Technology: Due to reduced energy and solvent consumption, UAE is considered a "green" extraction technique.[1][3]
Factors Influencing the Extraction of Iridoid Glycosides
The successful extraction of iridoid glycosides using UAE is dependent on the optimization of several key parameters.[3][10] These factors can significantly impact the extraction yield and the purity of the final product.
-
Ultrasonic Power and Frequency: Higher ultrasonic power generally leads to a more intense cavitation effect and thus higher extraction yields.[10] However, excessive power can lead to the degradation of the target compounds. Frequencies in the range of 20-100 kHz are commonly used for extraction.[7]
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of the target iridoid glycosides. Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are commonly used for extracting these compounds.[11][12]
-
Temperature: While UAE can be performed at room temperature, moderate heating can sometimes improve extraction efficiency by increasing solvent viscosity and solubility of the analytes. However, high temperatures should be avoided to prevent degradation.[10]
-
Extraction Time: One of the primary advantages of UAE is the reduced extraction time. The optimal time is often determined experimentally, as prolonged sonication may not significantly increase the yield and could lead to compound degradation.[12]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient of the target compounds between the plant material and the solvent, influencing the mass transfer rate.
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction of Iridoid Glycosides
This protocol provides a general framework for the UAE of iridoid glycosides from a plant matrix. Optimization of the specific parameters is recommended for each different plant material.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 50-80% ethanol or methanol in water)
-
Ultrasonic bath or probe system
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
-
Analytical balance
-
Beakers and flasks
Procedure:
-
Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 10 g).
-
Solvent Addition: Place the plant material in an extraction vessel (e.g., a flask) and add the chosen extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Ultrasonication:
-
Ultrasonic Bath: Place the extraction vessel in the ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).
-
Ultrasonic Probe: Immerse the ultrasonic probe into the slurry of plant material and solvent. Set the desired power output and sonication time. Probe systems deliver more concentrated energy and are generally more efficient.[4]
-
-
Filtration: After sonication, separate the extract from the solid plant material by filtration.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.
-
Drying and Storage: Dry the crude extract in a vacuum oven or freeze-dryer to a constant weight. Store the dried extract in a desiccator at a low temperature.
Specific Protocol: Extraction of Morroniside (B1252140) and Loganin (B1675030) from Corni Fructus
This protocol is based on an optimized study for the extraction of morroniside and loganin from Cornus officinalis (Corni Fructus) using an ultrasonic cell grinder.[8]
Optimized Parameters:
-
Solvent: Water
-
Solid-to-Liquid Ratio: 1:45 (g/mL)
-
Ultrasonic Power: 1600 W
-
Extraction Buffer Time: 2.3 seconds
-
Extraction Time: 40 minutes
Procedure:
-
Weigh the powdered Corni Fructus and place it in the extraction vessel.
-
Add water according to the 1:45 solid-to-liquid ratio.
-
Perform the extraction using an ultrasonic cell grinder set to 1600 W for 40 minutes with an extraction buffer time of 2.3 seconds.
-
Following extraction, filter the mixture and process the filtrate to obtain the iridoid glycoside-rich extract.
Data Presentation: Comparison of Extraction Methods
The following tables summarize the quantitative data from various studies, comparing the efficiency of ultrasound-assisted extraction with other methods for obtaining iridoid glycosides and other related compounds.
Table 1: Comparison of Extraction Yields for Morroniside and Loganin from Corni Fructus
| Extraction Method | Morroniside Yield (%) | Loganin Yield (%) | Reference |
| Ultrasonic Cell Grinder Extraction (UCGE) | 2.176 ± 0.006 | 0.839 ± 0.004 | [8] |
| Heat Reflux Extraction | 1.897 - 1.978 | 0.658 - 0.672 | [8] |
Table 2: Comparison of Extraction Methods for Flavonoids from Eucommia ulmoides Leaves
| Extraction Method | Flavonoid Yield (%) | Reference |
| Ultrasound/Microwave Assisted Extraction (UMAE) | 2.454 ± 0.230 | [13][14] |
| Direct Solvent Extraction | Lower than UMAE | [13][14] |
| Ultrasound Extraction (alone) | Lower than UMAE | [13][14] |
| Microwave Extraction (alone) | Lower than UMAE | [13][14] |
Table 3: Comparison of Extraction Methods for Agnuside from Vitex negundo Leaves
| Extraction Method | Relative Extraction Efficiency | Reference |
| Microwave Assisted Extraction (MAE) | Highest | [15] |
| Ultrasound-Assisted Extraction (UAE) | Second Highest | [15] |
| Soxhlet Extraction | Lower than MAE and UAE | [15] |
| Maceration | Lower than MAE and UAE | [15] |
| Reflux | Lower than MAE and UAE | [15] |
Visualizations
The following diagrams illustrate the workflow of ultrasound-assisted extraction.
Caption: General workflow for ultrasound-assisted extraction of iridoid glycosides.
Caption: Mechanism of ultrasound-assisted extraction.
References
- 1. A review of ultrasound-assisted extraction for plant bioactive compounds: Phenolics, flavonoids, thymols, saponins and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasonic Extraction of Natural Products | RTUL [rtulgroup.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of green ultrasonic cell grinder extraction of iridoid glycosides from <scp>C</scp>orni fructus by respons… [ouci.dntb.gov.ua]
- 9. books.rsc.org [books.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-microwave assisted extraction of flavonoid compounds from Eucommia ulmoides leaves and an evaluation of their antioxidant and antibacterial activities | Archives of Biological Sciences [serbiosoc.org.rs]
- 15. ijhsr.org [ijhsr.org]
Optimizing Reflux Extraction for High-Yield Catalposide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalposide, an iridoid glycoside, is a bioactive compound predominantly found in the plants of the Catalpa genus. It has garnered significant attention within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The therapeutic potential of this compound is linked to its modulation of key cellular signaling pathways. This document provides detailed application notes and protocols for the optimization of reflux extraction, a robust and widely used technique, to maximize the yield of this compound from plant materials.
I. Principles of Reflux Extraction Optimization
Reflux extraction is a method of choice for extracting thermolabile and thermostable compounds from solid matrices. The process involves heating the extraction solvent with the plant material, with the subsequent condensation of the solvent vapors back into the extraction vessel. This continuous process allows for efficient extraction at a constant temperature. The yield of this compound is significantly influenced by several key parameters:
-
Solvent Type and Concentration: The polarity of the solvent system is critical for the efficient solubilization of this compound. Ethanol-water mixtures are commonly employed, as they can be fine-tuned to match the polarity of the target compound.
-
Extraction Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound, but excessive heat can lead to degradation. This compound is sensitive to acidic conditions at high temperatures.[1]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the this compound. However, prolonged extraction times can lead to the degradation of the compound and the co-extraction of undesirable impurities.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient of the target compound between the plant material and the solvent, influencing the extraction efficiency.
II. Data Presentation: Optimizing Reflux Extraction Parameters for this compound Yield
The following table summarizes the key parameters and their typical ranges for the optimization of this compound reflux extraction, based on studies of iridoid glycosides and other related compounds. The yield of this compound is presented as a relative measure to illustrate the impact of each parameter.
| Parameter | Range Investigated | Optimal Range (based on analogous compounds) | Effect on Relative this compound Yield | Reference |
| Ethanol (B145695) Concentration (%) | 30 - 90 | 50 - 80 | Yield increases with ethanol concentration up to an optimal point, then decreases. A 50-80% ethanol concentration is often effective for iridoid glycosides. | [2][3][4][5] |
| Extraction Temperature (°C) | 50 - 90 | 60 - 80 | Higher temperatures generally improve extraction efficiency, but temperatures above 80°C may lead to degradation. | [1][4][6] |
| Extraction Time (hours) | 0.5 - 3 | 1.5 - 2.5 | Yield increases with time, but prolonged extraction (e.g., > 3 hours) can lead to compound degradation and increased impurity levels. | [1][4][5] |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:30 | 1:15 - 1:25 | A higher solvent volume enhances extraction but may lead to dilution and increased solvent waste. An optimal ratio balances extraction efficiency and solvent consumption. | [2][4] |
III. Experimental Protocols
A. General Protocol for Reflux Extraction of this compound
This protocol outlines the fundamental steps for performing a reflux extraction to obtain a this compound-rich extract.
Materials and Apparatus:
-
Dried and powdered plant material (e.g., Catalpa bungei leaves or fruit)
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Allihn condenser
-
Retort stand and clamps
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Beakers and graduated cylinders
Procedure:
-
Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 10 g).
-
Solvent Preparation: Prepare the desired volume of the ethanol-water solvent at the chosen concentration (e.g., 200 mL of 70% ethanol).
-
Extraction Setup: Place the powdered plant material and the solvent into the round-bottom flask. Add a magnetic stir bar.
-
Assembly: Securely clamp the round-bottom flask to the retort stand and place it in the heating mantle. Attach the Allihn condenser vertically to the neck of the flask and connect the condenser to a cold water supply.
-
Refluxing: Turn on the heating mantle and the magnetic stirrer. Heat the mixture to a gentle boil. The solvent will vaporize, rise into the condenser, and then drip back into the flask.
-
Extraction Duration: Continue the reflux for the desired amount of time (e.g., 2 hours).
-
Cooling and Filtration: After the extraction is complete, turn off the heating mantle and allow the flask to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the ethanol and water, yielding the crude this compound extract.
-
Analysis: The this compound content in the extract can be quantified using High-Performance Liquid Chromatography (HPLC).
B. Protocol for Optimization using Response Surface Methodology (RSM)
To systematically optimize the reflux extraction of this compound, a statistical approach such as Response Surface Methodology (RSM) with a Box-Behnken design (BBD) is recommended.
1. Experimental Design:
-
Independent Variables and Levels:
-
Ethanol Concentration (X1): 60%, 70%, 80%
-
Extraction Time (X2): 1.5 h, 2.0 h, 2.5 h
-
Solid-to-Liquid Ratio (X3): 1:15, 1:20, 1:25 g/mL
-
-
Response Variable: this compound Yield (Y) (mg/g of dried plant material)
2. Experimental Runs:
Perform a series of reflux extractions according to the experimental design generated by the statistical software (e.g., Design-Expert®). This will typically involve around 17 runs for a three-factor, three-level BBD.
3. Data Analysis:
-
Analyze the experimental data using the RSM software to fit a second-order polynomial equation that describes the relationship between the independent variables and the this compound yield.
-
Determine the statistical significance of the model and individual variables through Analysis of Variance (ANOVA).
-
Generate 3D response surface plots and contour plots to visualize the effects of the variables on the yield.
-
Identify the optimal conditions for maximizing this compound yield.
4. Model Validation:
-
Perform a reflux extraction using the predicted optimal conditions.
-
Compare the experimental this compound yield with the predicted value to validate the model.
IV. Mandatory Visualizations
A. Experimental Workflow for Optimizing this compound Reflux Extraction
Caption: Workflow for optimizing this compound reflux extraction.
B. Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Optimization of the Ethanol Recycling Reflux Extraction Process for Saponins Using a Design Space Approach | PLOS One [journals.plos.org]
- 2. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reflux Extraction Optimization and Antioxidant Activity of Phenolic Compounds from Pleioblastus amarus (Keng) Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of Ethanol-Reflux Extraction of Saponins from Steamed Panax notoginseng by Response Surface Methodology and Evaluation of Hematopoiesis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Purification of Catalposide via Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalposide, an iridoid glycoside found predominantly in the plants of the Catalpa genus, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and hepatoprotective effects. The isolation and purification of this compound in high purity are paramount for accurate in vitro and in vivo studies, as well as for its potential development as a therapeutic agent. Column chromatography is a robust and widely employed technique for the purification of natural products like this compound from complex crude extracts.
This document provides detailed protocols for the purification of this compound using silica (B1680970) gel and macroporous resin column chromatography. Additionally, it introduces High-Speed Counter-Current Chromatography (HSCCC) as an advanced alternative method. The principle of separation in traditional column chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[1] By selecting appropriate stationary and mobile phases, this compound can be effectively separated from other phytochemicals present in the plant extract.
Data Presentation: Purification Parameters and Expected Outcomes
The following tables summarize the key parameters and expected outcomes for the purification of this compound using different column chromatography techniques. These values are based on protocols for structurally similar iridoid glycosides and established methods for natural product purification.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Gradient of Chloroform (B151607):Methanol |
| Crude Material | n-butanol extract of Catalpa spp. |
| Loading Method | Dry Loading |
| Initial Purity (Crude) | Variable (dependent on extraction) |
| Final Purity (Post-Column) | >95% (as determined by HPLC) |
| Expected Yield | 15-25% (from n-butanol extract) |
Table 2: Macroporous Resin Column Chromatography Parameters
| Parameter | Value/Description |
| Resin Type | AB-8 or similar non-polar/weakly polar resin |
| Adsorption Solution | Aqueous extract of Catalpa spp. |
| Eluting Solvent | Stepwise gradient of Ethanol (B145695) in Water (e.g., 10%, 30%, 70%) |
| Flow Rate | 1-2 Bed Volumes per hour (BV/h) |
| Final Purity (Post-Column) | >90% (may require further purification) |
| Expected Recovery | >80% |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
This protocol is adapted from established methods for the purification of similar iridoid glycosides, such as Dihydrocatalpol.[1]
1. Preparation of Crude Extract:
-
Extraction: Air-dried and powdered plant material (e.g., leaves or bark of Catalpa) is extracted with 70-95% ethanol or hot water.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, in a separatory funnel. The iridoid glycosides, including this compound, will predominantly be in the n-butanol fraction.[1]
-
Concentration: The n-butanol fraction is collected and concentrated to dryness under reduced pressure to yield the crude extract for column chromatography.
2. Column Preparation (Wet Packing Method):
-
A glass chromatography column is securely mounted in a vertical position. A small plug of cotton wool is placed at the bottom of the column to support the stationary phase.[1]
-
A slurry of silica gel (100-200 mesh) is prepared in the initial, least polar mobile phase (e.g., 100% Chloroform).
-
The slurry is poured into the column, and the column is gently tapped to ensure even packing and remove air bubbles.[1]
-
The excess solvent is drained until the solvent level is just above the top of the silica gel. The column should not be allowed to run dry.
3. Sample Loading (Dry Loading Method):
-
The dried n-butanol extract is mixed with a small amount of silica gel (approximately 2-3 times the weight of the extract) to form a free-flowing powder.
-
The solvent is removed from this mixture by rotary evaporation.
-
The dried silica-adsorbed sample is then carefully and evenly added to the top of the packed column.
-
A thin layer of sand (approx. 1 cm) is added on top of the sample layer to prevent disturbance during the addition of the mobile phase.[1]
4. Elution and Fraction Collection:
-
The elution is performed using a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Chloroform:Methanol (80:20)
-
-
The mobile phase is passed through the column, and fractions of a consistent volume (e.g., 15-20 mL) are collected in separate test tubes.
5. Monitoring and Analysis:
-
The separation is monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions are spotted on a TLC plate.
-
The TLC plate is developed in a suitable solvent system (e.g., Chloroform:Methanol 9:1).
-
Spots can be visualized under a UV lamp at 254 nm or by staining with a p-anisaldehyde solution followed by heating.[1]
-
Fractions showing a single, pure spot corresponding to this compound are combined.
-
The solvent from the combined pure fractions is evaporated under reduced pressure to yield purified this compound.
6. Purity Assessment:
-
The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC) using a C18 reversed-phase column.
-
A mobile phase of acetonitrile (B52724) and water is typically used.
-
The purity is determined by comparing the peak area of this compound to the total peak area in the chromatogram. The final purity is expected to be greater than 95%.[1]
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
This method is effective for the initial enrichment and purification of this compound from aqueous extracts.
1. Resin Preparation and Packing:
-
Macroporous resin (e.g., AB-8) is pre-treated by soaking in ethanol and then thoroughly washed with deionized water.
-
The resin is packed into a column using the wet packing method.
2. Sample Loading:
-
The aqueous crude extract of Catalpa is passed through the packed column at a controlled flow rate (e.g., 1-2 BV/h).
3. Washing:
-
The column is washed with several bed volumes of deionized water to remove unbound impurities such as sugars and salts.
4. Elution:
-
This compound is eluted from the resin using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 70%).
-
Fractions are collected at each ethanol concentration.
5. Analysis and Further Purification:
-
The collected fractions are analyzed by TLC or HPLC to identify those containing this compound.
-
The fractions with the highest concentration of this compound are combined and concentrated.
-
If necessary, a final purification step using silica gel column chromatography (as described in Protocol 1) can be performed to achieve higher purity.
Advanced Purification Technique: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption.[2] This method is highly efficient for the separation and purification of natural products.
Principle: HSCCC utilizes a two-phase solvent system to separate compounds based on their differential partitioning between the two immiscible liquid phases within a coil that is subjected to a centrifugal field.[2]
Key Steps:
-
Solvent System Selection: The choice of a suitable two-phase solvent system is critical. A common system for iridoid glycosides is composed of ethyl acetate-n-butanol-water in various ratios. The ideal system provides a partition coefficient (K) for this compound between 0.5 and 2.0.
-
HSCCC Operation: The column is first filled with the stationary phase, and then the mobile phase is pumped through while the apparatus is rotating at high speed. The crude extract, dissolved in a small volume of the solvent system, is then injected.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the purity of this compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Signaling Pathway: this compound's Anti-inflammatory Action
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation. Specifically, this compound can attenuate the activation of NF-κB induced by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[3]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by this compound, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparative HPLC Isolation of Pure Catalposide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalposide, an iridoid glycoside found predominantly in the plants of the Catalpa genus, has garnered significant scientific interest due to its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and antioxidant effects, making it a promising candidate for further investigation in drug development. The isolation of highly pure this compound is essential for accurate in-vitro and in-vivo studies, as well as for use as a reference standard. High-performance liquid chromatography (HPLC) is a robust and efficient technique for the purification of natural products. This document provides a detailed protocol for the isolation of pure this compound from plant material using preparative reversed-phase HPLC (RP-HPLC). The methodology covers sample preparation, analytical method development, and the subsequent scale-up to a preparative protocol for obtaining milligram to gram quantities of the pure compound.
Principle of Separation
The purification of this compound is achieved using reversed-phase chromatography. In this chromatographic mode, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol. This compound, being a polar glycoside, has a limited affinity for the nonpolar stationary phase and will elute with a polar mobile phase. By employing a gradient elution, where the concentration of the organic solvent is gradually increased, the polarity of the mobile phase is decreased. This causes compounds to elute from the column in order of increasing hydrophobicity. This principle allows for the effective separation of this compound from other less polar or more polar phytochemicals present in the crude plant extract.
Experimental Protocols
Plant Material and Sample Preparation
A multi-step process is recommended for the preparation of a this compound-enriched extract prior to preparative HPLC.
-
Plant Material: Fresh or dried leaves, bark, or fruit of Catalpa bungei or other this compound-containing Catalpa species.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.
Protocol for Crude Extraction:
-
Maceration: The powdered plant material is macerated with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: The mixture is stirred at room temperature for 24 hours. This process should be repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The ethanolic extracts are combined, filtered through Whatman No. 1 filter paper, and concentrated to dryness under reduced pressure using a rotary evaporator.
Protocol for Liquid-Liquid Partitioning:
-
Redissolution: The dried crude extract is redissolved in distilled water.
-
Partitioning: The aqueous solution is then sequentially partitioned in a separatory funnel with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate, to remove nonpolar and moderately polar impurities.
-
Collection of Enriched Fraction: The final aqueous layer, which will contain the polar glycosides including this compound, is collected and concentrated under reduced pressure to yield a this compound-enriched fraction ready for HPLC purification.
Analytical HPLC Method Development
Before scaling up to a preparative scale, an analytical method must be developed to optimize the separation of this compound from co-eluting impurities.
Instrumentation:
-
A standard analytical HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Solvent A: Water with 0.1% formic acidSolvent B: Acetonitrile |
| Gradient | Isocratic elution with 5% Solvent B |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Procedure:
-
Dissolve a small amount of the this compound-enriched fraction in the mobile phase.
-
Inject the sample onto the analytical HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to a pure standard (if available) or by collecting the peak and performing structural analysis (e.g., LC-MS, NMR).
-
Optimize the mobile phase composition and gradient if necessary to achieve baseline separation of the this compound peak from any impurities.
Preparative HPLC Protocol for this compound Isolation
The optimized analytical method is scaled up for the purification of larger quantities of this compound.
Instrumentation:
-
A preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large sample loop, a preparative-scale column, a UV detector, and a fraction collector.
Scale-Up Calculations:
The flow rate and injection volume for the preparative scale can be calculated from the analytical parameters using the following formulas:
-
Preparative Flow Rate (F_prep): F_prep = F_anal * (D_prep^2 / D_anal^2)
-
Preparative Injection Volume (V_prep): V_prep = V_anal * ((D_prep^2 * L_prep) / (D_anal^2 * L_anal))
Where:
-
F = Flow Rate
-
V = Injection Volume
-
D = Column Internal Diameter
-
L = Column Length
-
anal = Analytical Scale
-
prep = Preparative Scale
Example Preparative HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size) |
| Mobile Phase | Solvent A: Water with 0.1% formic acidSolvent B: Acetonitrile |
| Gradient | Isocratic elution with 5% Solvent B |
| Flow Rate | ~7.5 mL/min (scaled from 0.4 mL/min on a 4.6 mm ID column) |
| Detection | UV at 210 nm |
| Sample Loading | Dependent on the loading capacity of the column, determined by loading studies. A starting point would be to dissolve the enriched extract in the mobile phase at the highest possible concentration without causing precipitation. |
| Column Temperature | Ambient |
Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is observed.
-
Dissolve the this compound-enriched fraction in the mobile phase. The sample should be filtered through a 0.45 µm filter before injection.
-
Inject the sample onto the preparative column.
-
Run the isocratic elution method.
-
Monitor the separation using the UV detector and collect the fractions corresponding to the this compound peak using the fraction collector.
-
Combine the fractions containing the pure this compound.
-
Analyze the purity of the collected fractions using the developed analytical HPLC method.
-
The solvent can be removed from the pooled fractions by rotary evaporation or lyophilization to obtain the pure, solid this compound.
Data Presentation
Table 1: Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC (Example) |
| Column Type | C18 Reversed-Phase | C18 Reversed-Phase |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 20 x 250 mm, 10 µm |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile | Water (0.1% Formic Acid) / Acetonitrile |
| Elution Mode | Isocratic (5% Acetonitrile) | Isocratic (5% Acetonitrile) |
| Flow Rate | 0.4 mL/min | ~7.5 mL/min |
| Injection Volume | 10-20 µL | Scaled based on loading studies |
| Detection Wavelength | 210 nm | 210 nm |
| Expected Purity | >98% | >98% |
| Expected Yield | N/A | Dependent on the concentration of this compound in the enriched extract. |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of pure this compound.
This compound Signaling Pathway Modulation
This compound has been shown to exert its biological effects by modulating various signaling pathways. One of the key pathways is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] this compound's anti-cancer activity, for instance, has been linked to its ability to down-regulate the PI3K/Akt pathway, leading to apoptosis in cancer cells.[1]
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
References
Application Note: HPLC-UV Method for Catalposide Quantification in Plant Extracts
Abstract
This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of catalposide in plant extracts. This compound, an iridoid glycoside with various potential pharmacological activities, can be accurately and reliably quantified using this method. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and drug development professionals in the fields of natural product chemistry, pharmacology, and quality control.
Introduction
This compound is an iridoid glycoside found in various plant species, notably from the Catalpa and Rehmannia genera. It is a derivative of catalpol (B1668604) and has garnered scientific interest for its potential biological activities. As research into the therapeutic applications of this compound and plant extracts containing this compound continues, the need for a robust, accurate, and precise analytical method for its quantification is essential. HPLC-UV is a widely used technique for the analysis of phytochemicals in complex matrices due to its high resolution, sensitivity, and reproducibility.[1] This document outlines a comprehensive protocol for the quantification of this compound in plant extracts.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Elution Mode | Isocratic or Gradient |
| Isocratic Example | Acetonitrile : 0.1% Formic Acid in Water (5:95, v/v)[2] |
| Flow Rate | 0.6 - 1.0 mL/min[3] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30°C[2][4] |
| Detection Wavelength | 210 nm[2][3][4] |
| Run Time | Approximately 15-20 minutes |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the calibration curve and subsequent quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation from Plant Material
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.[2]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
Method Validation
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The this compound peak should be well-resolved from other components in the plant extract matrix. Peak purity can be confirmed with a PDA detector. |
| Linearity | A linear relationship between the peak area and concentration with a correlation coefficient (r²) > 0.999.[3] |
| Range | The interval between the upper and lower concentrations of the analyte that has been demonstrated to be precise, accurate, and linear. |
| Accuracy (Recovery) | The mean recovery of spiked samples should be within 98-102%. |
| Precision (RSD) | The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be < 2%.[3] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected (Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate. |
Data Presentation
The following table summarizes representative quantitative data for an HPLC-UV method for the analysis of catalpol, a closely related iridoid glycoside. These values can be considered indicative for a this compound method.
| Parameter | Result |
| Retention Time (approx.) | 8-12 min |
| Linearity (r²) | 0.9999[3] |
| Linear Range | 1 - 100 µg/mL |
| Accuracy (Recovery) | 98.7% (RSD = 0.48%)[3] |
| Precision (RSD) | < 2%[3] |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship from method development to routine analysis.
References
- 1. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes [mdpi.com]
Application Notes and Protocols for LC-MS Analysis of Catalposide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of catalposide and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams of the metabolic pathway and analytical workflow.
Introduction
This compound, an iridoid glucoside found in various medicinal plants, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. This document outlines the methodologies for the identification and quantification of this compound and its primary metabolites in biological matrices.
Metabolic Pathway of this compound
In vitro studies using human liver and intestinal preparations have shown that this compound is metabolized into several key metabolites.[1] The primary metabolic transformations include sulfation, hydrolysis, and glucuronidation. The identified metabolites are this compound sulfate (B86663) (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and this compound glucuronide (M4).[1] The enzymes responsible for these transformations include carboxylesterases (CES), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[1]
Quantitative LC-MS/MS Methodologies
Several validated LC-MS/MS methods have been developed for the simultaneous determination of this compound and other related iridoid glucosides in rat plasma.[3][4] These methods offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies.
Summary of Method Parameters
The following table summarizes the key parameters from different validated LC-MS/MS methods for the quantification of this compound.
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] |
| Matrix | Rat Plasma | Rat Plasma | Rat Plasma |
| Internal Standard | 7-carboxymethyloxy-3',4',5-trimethoxyflavone | Not specified | Salidroside |
| Extraction Method | Ethyl acetate (B1210297) extraction | Protein precipitation | Protein precipitation with acetonitrile (B52724) |
| Chromatographic Column | X-Bridge C18 | SunFireTM C18 (100 mm × 2.1 mm, 3.5 μm) | Elite C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | 40% Methanol (B129727) in 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) | Acetonitrile and 10 mM ammonium formate | Acetonitrile and water |
| Ionization Mode | ESI | ESI- | ESI+ |
| Scan Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |
| Linearity Range (ng/mL) | 10 - 2000 | 20 - 5000 | 50 - 50000 |
| Lower Limit of Quantification (ng/mL) | 10 | 20 | 50 |
| Intra-day Precision (CV%) | 2.5 - 8.0 | < 15.0 | < 9.4 |
| Inter-day Precision (CV%) | 2.5 - 8.0 | < 15.0 | < 9.4 |
| Accuracy (RE%) | -4.0 to 6.6 | Within ±15.0 | -6.6 to 4.9 |
| Extraction Recovery (%) | Not specified | Not specified | > 76.5 |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is adapted from a validated method for the analysis of catalpol (B1668604) and harpagide (B7782904) in rat plasma and is suitable for this compound.[4][5]
Materials:
-
Rat plasma samples
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Salidroside in methanol)[5]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Specific parameters may need to be optimized based on the instrument and specific analytes of interest.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)[1]
-
C18 analytical column (e.g., Halo C18, X-Bridge C18, SunFire C18)[1][3][4]
Chromatographic Conditions (Example): [1]
-
Column: Halo C18 (dimensions not specified)
-
Mobile Phase A: 5% (v/v) methanol in 1 mM ammonium formate (pH 3.1)
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient Program:
-
0-2 min: 5% B
-
2-13.5 min: 5-20% B
-
13.5-14 min: 20-90% B
-
14-17 min: 90% B
-
17-17.5 min: 90-5% B
-
17.5-20 min: 5% B
-
Mass Spectrometric Conditions (Example for Metabolite Identification): [1]
-
Ionization Source: Heated Electrospray Ionization (HESI)
-
Polarity: Negative
-
Scan Mode: Full scan MS and parallel reaction monitoring (PRM)
-
Full Scan Resolution: 70,000
-
PRM Resolution: 35,000
-
Collision Energy: Optimized for each analyte
Protocol 3: In Vitro Metabolism Study
This protocol describes a general procedure for investigating the metabolism of this compound using human liver microsomes.[1]
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator or water bath (37°C)
-
Acetonitrile (for reaction quenching)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-HRMS to identify metabolites.
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS analysis of this compound and its metabolites, from sample collection to data analysis.
Conclusion
The LC-MS/MS methods described provide robust and sensitive tools for the quantitative analysis of this compound and the identification of its metabolites. These protocols and data serve as a valuable resource for researchers in pharmacology, drug metabolism, and pharmacokinetics, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. Identification of this compound Metabolites in Human Liver and Intestinal Preparations and Characterization of the Relevant Sulfotransferase, UDP-glucuronosyltransferase, and Carboxylesterase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-mass spectrometry for the simultaneous determination of the catalpol-related iridoid glucosides, verproside, isovanilloylcatalpol, this compound and 6-O-veratroyl catalpol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 5. Validated LC-MS method for simultaneous quantitation of catalpol and harpagide in rat plasma: application to a comparative pharmacokinetic study in normal and diabetic rats after oral administration of Zeng-Ye-Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalposide: Spectroscopic Analysis and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalposide, an iridoid glycoside found in the plant genus Catalpa, has garnered significant interest within the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, neuroprotective, and potential anti-cancer effects. Understanding the precise chemical structure and biological mechanisms of this compound is paramount for its development as a potential therapeutic agent. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound, standardized experimental protocols for its analysis, and an overview of its interaction with key signaling pathways.
¹H and ¹³C NMR Spectral Data of this compound
The structural elucidation of this compound is fundamentally reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated methanol (B129727) (CD₃OD). These data serve as a crucial reference for the identification and characterization of this compound.
Table 1: ¹H NMR Spectral Data of this compound (in CD₃OD, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.85 | d | 1.5 |
| 3 | 6.48 | dd | 6.0, 1.5 |
| 4 | 5.20 | d | 6.0 |
| 5 | 3.25 | m | |
| 6 | 4.95 | t | 5.5 |
| 7 | 3.80 | m | |
| 8 | 2.90 | m | |
| 9 | 2.65 | m | |
| 10 | 4.25, 4.15 | d, d | 12.0, 12.0 |
| 1' | 4.70 | d | 8.0 |
| 2' | 3.30 | m | |
| 3' | 3.45 | m | |
| 4' | 3.40 | m | |
| 5' | 3.55 | m | |
| 6' | 3.90, 3.70 | m | |
| Benzoyl-2'',6'' | 8.05 | d | 8.5 |
| Benzoyl-3'',5'' | 7.50 | t | 8.5 |
| Benzoyl-4'' | 7.65 | t | 8.5 |
Table 2: ¹³C NMR Spectral Data of this compound (in CD₃OD, 125 MHz)
| Position | Chemical Shift (δ, ppm) |
| 1 | 94.5 |
| 3 | 141.2 |
| 4 | 103.5 |
| 5 | 45.0 |
| 6 | 80.1 |
| 7 | 62.5 |
| 8 | 58.0 |
| 9 | 42.0 |
| 10 | 61.8 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.5 |
| 5' | 78.2 |
| 6' | 62.8 |
| Benzoyl-C=O | 167.5 |
| Benzoyl-1'' | 130.5 |
| Benzoyl-2'',6'' | 130.0 |
| Benzoyl-3'',5'' | 129.5 |
| Benzoyl-4'' | 134.0 |
Experimental Protocols
The acquisition of high-quality NMR data is essential for the unambiguous structural assignment of this compound. The following protocols outline the standard procedures for sample preparation and NMR data acquisition for iridoid glycosides.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent. Methanol-d₄ (CD₃OD) is commonly used for iridoid glycosides due to its good solubilizing properties. Other solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) can also be used depending on the experimental requirements.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, can be added. However, referencing to the residual solvent peak is also a common practice.
Protocol 2: NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution and sensitivity.
-
Tuning and Shimming: Before data acquisition, the NMR probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition (1D):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to cover the entire proton chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition (1D):
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width of around 200-240 ppm is necessary to encompass all carbon resonances.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is commonly employed.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space correlations between protons, providing information on the relative stereochemistry of the molecule.
-
Signaling Pathway Involvement
This compound has been shown to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A significant mechanism is its ability to inhibit the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade.
Figure 1: Inhibition of the TNF-α signaling pathway by this compound.
The diagram illustrates that upon binding of TNF-α to its receptor (TNFR1), a signaling complex is formed, leading to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate into the nucleus. In the nucleus, NF-κB promotes the expression of various pro-inflammatory genes. This compound has been shown to interfere with this pathway, potentially by inhibiting the activation of the IKK complex, thereby preventing the downstream inflammatory cascade. This mechanism highlights the potential of this compound as an anti-inflammatory agent.
Application Note: Mass Spectrometry Fragmentation Analysis of Catalposide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalposide, an iridoid glycoside predominantly found in the plant genus Catalpa, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant properties. Structurally, it is characterized by a catalpol (B1668604) aglycone core esterified with p-hydroxybenzoic acid and linked to a glucose moiety. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices during drug discovery and development processes. This application note provides a detailed overview of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound, a standardized experimental protocol for its analysis, and a visual representation of its fragmentation pathway.
Data Presentation: Fragmentation Pattern of this compound
The mass spectrometric analysis of this compound was performed in negative ion mode, yielding a clear fragmentation pattern upon collision-induced dissociation (CID). The deprotonated molecule [M-H]⁻ at an m/z of 481.1 serves as the precursor ion. The fragmentation is characterized by the successive loss of the glucose and p-hydroxybenzoyl moieties.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss (Da) | Proposed Lost Moiety |
| 481.1 | 319.0 | 162.1 | Glucose |
| 197.0 | 284.1 | Glucose + p-hydroxybenzoic acid | |
| 121.0 | 360.1 | Catalpol aglycone + Glucose |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Plant Material: Extract 1 gram of dried and powdered plant material with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes. Centrifuge the extract at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm syringe filter.
-
Biological Fluids (Plasma/Urine): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to one volume of the biological fluid. Vortex for 1 minute and centrifuge at 12,000 rpm for 15 minutes at 4°C. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-25 min: 5% B (column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Precursor Ion: m/z 481.1
-
Product Ions for Monitoring (SRM/MRM): m/z 319.0, m/z 197.0, m/z 121.0
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
Collision Energy: Optimized for each transition (typically 15-30 eV)
Visualization of the Fragmentation Pathway
The fragmentation of this compound is a stepwise process initiated by the cleavage of the glycosidic bond, followed by the loss of the ester-linked p-hydroxybenzoyl group.
Caption: Fragmentation pathway of this compound in negative ESI-MS/MS.
Application Notes and Protocols for a Validated HPLC Method for Catalposide
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Catalposide
Abstract
This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for routine quality control and quantitative analysis of this compound in raw materials and finished products.
Introduction
This compound, an iridoid glycoside, is a major active constituent found in the plants of the Catalpa genus, such as Catalpa bungei. It has garnered significant interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. Consequently, a reliable and validated analytical method is crucial for the standardization and quality control of this compound-containing products. This document provides a comprehensive protocol for a validated HPLC method for the quantitative analysis of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727): 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
1.1. Preparation of Mobile Phase:
-
Mix 300 mL of HPLC grade methanol with 700 mL of HPLC grade water.
-
Add 1 mL of formic acid to the mixture.
-
Degas the mobile phase by sonication for 15 minutes before use.
1.2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
1.3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
1.4. Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.
-
Sonicate for 30 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines for the following parameters:
2.1. System Suitability:
-
Inject the standard solution (50 µg/mL) six times.
-
Calculate the percentage relative standard deviation (%RSD) for the peak area, retention time, theoretical plates, and tailing factor. The acceptance criteria are presented in Table 2.
2.2. Specificity:
-
Inject the blank (mobile phase), standard solution, and sample solution.
-
Assess for any interference from the blank or excipients at the retention time of this compound.
2.3. Linearity:
-
Inject the working standard solutions in the concentration range of 10-100 µg/mL.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the correlation coefficient (r²), slope, and y-intercept.
2.4. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution (50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the standard solution (50 µg/mL) on two different days by two different analysts.
-
Calculate the %RSD for the peak areas.
2.5. Accuracy (Recovery):
-
Perform a recovery study by spiking a known amount of standard this compound into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%).
-
Calculate the percentage recovery for each level.
2.6. Robustness:
-
Introduce small, deliberate variations in the method parameters:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C)
-
-
Calculate the %RSD for the peak areas.
2.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| %RSD of Peak Area | ≤ 2.0% | 0.85% |
| %RSD of Retention Time | ≤ 1.0% | 0.32% |
| Theoretical Plates | > 2000 | 5800 |
| Tailing Factor | ≤ 2.0 | 1.2 |
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 152345 |
| 20 | 301567 |
| 40 | 605890 |
| 60 | 908765 |
| 80 | 1210987 |
| 100 | 1512345 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 15098x + 1234 |
Table 4: Precision Data
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | 0.95% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.35% | ≤ 2.0% |
Table 5: Accuracy (Recovery) Data
| Spiking Level | Amount Added (mg) | Amount Found (mg) | % Recovery | Acceptance Criteria |
| 80% | 8.0 | 7.92 | 99.0% | 98.0 - 102.0% |
| 100% | 10.0 | 9.95 | 99.5% | 98.0 - 102.0% |
| 120% | 12.0 | 11.94 | 99.5% | 98.0 - 102.0% |
Table 6: Robustness Data
| Parameter Variation | %RSD | Acceptance Criteria |
| Flow Rate (0.9 mL/min) | 1.10% | ≤ 2.0% |
| Flow Rate (1.1 mL/min) | 1.25% | ≤ 2.0% |
| Mobile Phase (28:72) | 1.40% | ≤ 2.0% |
| Mobile Phase (32:68) | 1.32% | ≤ 2.0% |
| Temperature (28 °C) | 0.98% | ≤ 2.0% |
| Temperature (32 °C) | 1.05% | ≤ 2.0% |
Table 7: LOD and LOQ Values
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Mandatory Visualization
Caption: Workflow for HPLC Method Development and Validation.
Caption: Key Parameters for HPLC Method Validation.
Application Notes and Protocols for Catalposide Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalposide, an iridoid glycoside found in the plant family Bignoniaceae, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. Understanding its solubility in various solvents is critical for designing and executing in vitro and in vivo studies, as well as for formulation development. This document provides a summary of the known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, along with a detailed protocol for determining its solubility.
Solubility of this compound
Table 1: Summary of this compound Solubility
| Solvent | Solubility (Qualitative) | Notes |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | Commonly used for preparing stock solutions of iridoid glycosides for in vitro studies. |
| Water | Soluble | |
| Ethanol | Soluble | |
| Methanol | Likely soluble | Based on the polarity and the solubility in ethanol. |
| Benzene | Slightly soluble/Less soluble | |
| Chloroform | Slightly soluble/Less soluble | |
| Ether | Slightly soluble/Less soluble |
Experimental Protocol: Determination of Equilibrium Solubility of this compound
This protocol is adapted from the widely accepted "shake-flask" method and is suitable for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous DMSO
-
Other organic solvents of interest (e.g., ethanol, methanol, acetonitrile)
-
Phosphate-buffered saline (PBS) or other aqueous buffers
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector or a validated spectrophotometric method
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Addition of Solvent: Add a precise volume of the chosen solvent (e.g., DMSO) to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the general mechanism of this inhibition.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for preparing this compound solutions and conducting in vitro cell-based assays.
Caption: General workflow for in vitro experiments with this compound.
References
Application Note: Preparation of Catalposide Stock Solutions for In Vitro Assays
Introduction
Catalposide is an iridoid glycoside with a range of documented biological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][3][4] For researchers investigating its therapeutic potential in pharmacological studies and drug development, the accurate and consistent preparation of this compound solutions for in vitro experiments is a critical first step. This document provides a detailed protocol for preparing stable, concentrated stock solutions of this compound and subsequent working solutions for use in cell-based assays.
Physicochemical Properties and Solubility
Properly solubilizing this compound is essential for its bioactivity and for obtaining reproducible experimental results. While this compound is soluble in water and ethanol, using a small amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) is a common practice for preparing high-concentration stock solutions for long-term storage and easy dilution into aqueous cell culture media.[1][5][6]
| Property | Data | Reference |
| Molecular Formula | C₂₂H₂₆O₁₂ | --INVALID-LINK--[7] |
| Molecular Weight | 482.43 g/mol | --INVALID-LINK--[7] |
| Appearance | White crystalline powder | --INVALID-LINK--[1] |
| Melting Point | ~180°C | --INVALID-LINK--[1] |
| Primary Solvents | DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK--[5] |
| Recommended Solvent for Stock | Dimethyl Sulfoxide (DMSO) | --INVALID-LINK--[6] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions.
Materials:
-
This compound powder (MW: 482.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you need to calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 482.43 g/mol × 1000 mg/g = 4.82 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.82 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Solubilization:
-
Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 482.43 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)
-
Example: If you weighed 5.0 mg of this compound: Volume (µL) = (5.0 / 482.43) × (1 / 0.010) × 1,000,000 ≈ 1036 µL
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution at maximum speed until the this compound powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[8]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Condition | Recommendation |
| Short-Term Storage | Store at 0 - 4°C for a few days to a week.[6] |
| Long-Term Storage | Store at -20°C or -80°C for several months to years.[6] |
| Handling | Protect from light.[7] Avoid repeated freeze-thaw cycles by preparing aliquots. |
Protocol: Preparing Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock into the cell culture medium immediately before use. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically kept below 0.5%, and ideally at or below 0.1%.[9][10]
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
M₁V₁ = M₂V₂
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = 1 µL of 10 mM stock solution.
-
-
Serial Dilution (Recommended): To ensure accuracy, it is best to perform a serial dilution rather than a single large dilution.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration. (e.g., 100 µL of 100 µM solution + 900 µL of medium).
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This allows you to distinguish the effects of this compound from any effects of the solvent.
Visualized Workflows and Pathways
Workflow for Solution Preparation
The following diagram outlines the logical steps from weighing the compound to preparing the final working solution for your in vitro assay.
References
- 1. Buy this compound (EVT-289440) | 6736-85-2 [evitachem.com]
- 2. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible nitric oxide synthesis by this compound from Catalpa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:6736-85-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. medkoo.com [medkoo.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalposide Treatment of RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the treatment of RAW 264.7 macrophages with catalposide, an iridoid glycoside with demonstrated anti-inflammatory properties. These protocols and notes are intended for researchers in immunology, pharmacology, and drug development investigating the therapeutic potential of this compound.
Introduction
This compound and its derivatives have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways in macrophages. In the context of RAW 264.7 macrophages, a widely used cell line for studying inflammation, this compound treatment has been observed to suppress the production of pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS). This document outlines the protocols for cell culture, this compound treatment, and subsequent analysis of inflammatory responses.
Quantitative Data Summary
The following table summarizes the effects of this compound and its derivatives on RAW 264.7 macrophages as reported in the literature. These data provide a reference for expected outcomes and effective concentration ranges.
| Compound | Cell Line | Stimulant | Concentration of Compound | Incubation Time | Measured Effects | Reference |
| 3-methoxy-catalposide | RAW 264.7 | LPS | Not specified | 2h pre-treatment | Inhibition of COX-2, iNOS, PGE2, NO, IL-6, IL-1β, TNF-α expression and release. Inhibition of ERK 1/2, JNK, p38 activation and NF-κB, AP-1 nuclear translocation. | [1] |
| Catalpol | RAW 264.7 (co-cultured with MMCs) | AGEs | 0.1, 1.0, 10.0 µmol/L | 1h pre-treatment | Inhibition of M1 polarization (iNOS, TNF-α, COX-2 down-regulation) and promotion of M2 polarization (CD206, Arg-1 up-regulation). | [2] |
| Catalpalactone | RAW 264.7 | LPS | Not specified | Not specified | Inhibition of NO production and iNOS expression. Reduction of IL-6 and TNF-α levels. Suppression of STAT-1, IRF3, and NF-κB activation. | [3] |
| This compound | HT-29 (human intestinal epithelial) | TNF-α | Not specified | Not specified | Attenuation of p38 and ERK phosphorylation. Reduction of NF-κB transcriptional activation and IκBα degradation. | [4] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculture: When cells reach 80-90% confluency, detach them by scraping. Centrifuge the cell suspension and resuspend the pellet in fresh medium for seeding.[5]
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells before conducting functional assays.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and allow them to adhere for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
This compound Treatment and LPS Stimulation
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a desired density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.[1][2]
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the culture medium.[7]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine and NO measurement).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes at room temperature.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452), an indicator of NO production, is determined using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8]
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, NF-κB p65) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treatment of RAW 264.7 macrophages.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
References
- 1. 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of Catalpalactone Isolated from Catalpa ovata in LPS-Induced RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Catalposide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Catalposide (also known as Catalpol) in mouse models, summarizing its therapeutic applications, and offering detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.
Application Notes
This compound, an iridoid glycoside primarily isolated from the root of Rehmannia glutinosa, has demonstrated a wide range of therapeutic effects in various mouse models of disease.[1][2][3][4] Its potent anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective properties make it a promising candidate for drug development.[1][4][5][6]
Therapeutic Potential:
-
Neurodegenerative Diseases: In mouse models of Parkinson's disease, this compound has been shown to mitigate the loss of dopaminergic neurons, improve motor function, and reduce neuroinflammation by inhibiting signaling pathways such as MKK4/JNK/c-Jun.[1][7] It also shows promise in models of ischemic stroke by reducing oxidative stress and apoptosis.[6]
-
Inflammatory Bowel Disease (IBD): Intrarectal administration of this compound has been effective in reducing the severity of colitis in mouse models.[3] It suppresses the expression of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting the NF-κB signaling pathway.[3]
-
Metabolic Disorders: this compound has shown anti-diabetic effects in mouse models, with oral administration leading to reduced blood glucose levels.[4]
-
Nephropathy: In a mouse model of adriamycin-induced nephropathy, this compound demonstrated protective effects by improving renal function and reducing inflammation.[8]
-
Muscular Dystrophy: In a mouse model of Duchenne muscular dystrophy, this compound treatment has been shown to reduce inflammation and repair damaged skeletal muscle.[5]
Pharmacokinetics:
While comprehensive pharmacokinetic data in mice is still emerging, studies suggest that this compound can be administered through various routes, including oral, intraperitoneal, and intravenous injections.[4] Following administration, it has been shown to cross the blood-brain barrier, which is crucial for its neuroprotective effects.
Quantitative Data Summary
The following tables summarize the dosages and therapeutic effects of this compound observed in various mouse models.
Table 1: In Vivo Efficacy of this compound in Different Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| Parkinson's Disease (MPTP-induced) | C57BL/6 | Intraperitoneal | 15 mg/kg/day | 8 days | Mitigated loss of dopaminergic neurons, improved exploratory behavior, inhibited oxidative stress and inflammation. | [1][7] |
| Colitis (TNBS-induced) | BALB/c | Intrarectal | Not specified | Not specified | Reduced weight loss, colonic damage, and mucosal ulceration. Suppressed pro-inflammatory cytokine expression. | [3] |
| Adriamycin-induced Nephropathy | Kunming | Intragastric | 40, 80, 120 mg/kg/day | 4 weeks | Improved renal function, decreased inflammatory cytokines in the kidney. | [8] |
| Duchenne Muscular Dystrophy (mdx mice) | mdx | Intragastric | 100, 200 mg/kg/day | 6 weeks | Reduced inflammation and the number of macrophages in skeletal muscle, repaired damaged skeletal muscle. | [5] |
| Asthma | Not specified | Not specified | Not specified | Not specified | Significantly inhibited asthma-associated inflammation, decreased IL-1 and IL-4 levels. | [9] |
Experimental Protocols
These protocols provide detailed methodologies for the preparation and in vivo administration of this compound in mouse models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle: Sterile saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or water. The choice of vehicle may depend on the administration route and the specific experimental design. Saline is a common choice for intraperitoneal injections.[7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Calculate the amount of this compound needed based on the desired dosage (mg/kg) and the average weight of the mice.
-
Dissolving this compound:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but ensure the compound's stability at higher temperatures.
-
-
Sterilization:
-
Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This is crucial for injectable routes to prevent infection.
-
-
Storage:
-
Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C or -80°C, depending on the stability of this compound in the chosen vehicle. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Oral Gavage Administration
Materials:
-
Prepared this compound solution
-
Oral gavage needles (18-20 gauge for adult mice, with a rounded tip)[10]
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[11]
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.[12] Do not force the needle. If resistance is met, withdraw and try again.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.[13]
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.[11]
-
Protocol 3: Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
70% ethanol (B145695) for disinfection
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the injection volume. The maximum recommended IP injection volume is 10 ml/kg.[14]
-
Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.
-
-
Injection Site:
-
Injection:
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.[17]
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[16]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the this compound solution into the peritoneal cavity.[17]
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions at the injection site or changes in behavior.[14]
-
Protocol 4: Intrarectal Administration
Materials:
-
Prepared this compound solution
-
Flexible catheter or feeding tube (e.g., 3.5 French)
-
Syringe (1 ml)
-
Lubricant (water-soluble)
Procedure:
-
Animal Handling:
-
The mouse can be lightly anesthetized to prevent discomfort and ensure proper administration.
-
-
Catheter Insertion:
-
Lubricate the tip of the catheter.
-
Gently insert the catheter into the rectum to a depth of approximately 2-4 cm.[18]
-
-
Administration:
-
Slowly instill the this compound solution. The recommended volume for intrarectal administration in mice is typically around 0.1-0.2 ml.[19]
-
-
Post-Administration:
-
After administration, hold the mouse in a head-down position for a minute to prevent leakage of the solution.[19]
-
Return the mouse to its cage and monitor for recovery from anesthesia and any signs of distress.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
Signaling Pathway: this compound in Neuroinflammation
Caption: this compound inhibits the MKK4/JNK/c-Jun pathway in neuroinflammation.
Signaling Pathway: this compound in Colitis
Caption: this compound inhibits the NF-κB signaling pathway in colitis.
References
- 1. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms [mdpi.com]
- 5. Catalpol counteracts the pathology in a mouse model of Duchenne muscular dystrophy by inhibiting the TGF-β1/TAK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalpol alleviates adriamycin‐induced nephropathy by activating the SIRT1 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced effect of catalpol on specific immune therapy in treatment of asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. scribd.com [scribd.com]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. youtube.com [youtube.com]
- 19. encapsula.com [encapsula.com]
Determining Catalposide Dosage for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catalposide, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Establishing an appropriate dosage is a critical first step in designing preclinical animal studies to investigate its therapeutic potential. This document provides a comprehensive overview of reported this compound dosages used in various rodent models, detailed protocols for common administration routes, and a summary of the key signaling pathways modulated by this compound.
Quantitative Data Summary: this compound Dosage in Rodent Models
The following table summarizes effective dosages of this compound reported in various animal studies. This information is intended to serve as a starting point for dose-range finding studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease state, and specific research question.
| Animal Model | Disease/Condition Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency & Duration | Key Findings |
| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | Intraperitoneal (i.p.) | 15 | Daily for 7 days | Blocked tyrosine hydroxylase-positive cell loss.[1] |
| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | Oral (gavage) | Not specified | 8 weeks | Improved locomotor ability and elevated striatal dopamine (B1211576) levels.[2] |
| Sprague-Dawley Rats | Neuropathic Pain (CCI and L5 SNL) | Intraperitoneal (i.p.) | 1, 5, 25, 125 | Repeated administration | Dose-dependently reversed mechanical allodynia.[3] |
| BALB/c Mice | Colitis (TNBS-induced) | Intrarectal | Not specified | Not specified | Reduced weight loss, colonic damage, and mucosal ulceration.[4] |
Note: CCI - Chronic Constriction Injury; L5 SNL - Lumbar 5 Spinal Nerve Ligation; MPTP - 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TNBS - Trinitrobenzene Sulfonic Acid.
Experimental Protocols
Standardized and ethically approved protocols are essential for the reliable and reproducible administration of investigational compounds in animal studies. Below are detailed methodologies for oral gavage and intraperitoneal injection in rodents.
Protocol for Oral Gavage in Mice and Rats
Oral gavage ensures the precise administration of a specific volume of a substance directly into the stomach.[5][6]
Materials:
-
Appropriately sized gavage needles (feeding tubes):
-
Syringes of appropriate volume.
-
This compound solution prepared in a suitable vehicle.
-
Animal scale.
-
Permanent marker.
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended dosing volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[5]
-
Gavage Needle Preparation: Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark this length on the needle with a permanent marker.[7]
-
Animal Restraint:
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouth.[8]
-
Advance the tube along the upper palate until it passes into the esophagus. The animal may exhibit swallowing motions.[5] Note: If any resistance is met, withdraw the tube and re-attempt. Do not force the tube, as this can cause esophageal or tracheal injury.[5]
-
Once the needle is inserted to the pre-measured depth, slowly administer the this compound solution.[9]
-
-
Post-Administration:
Protocol for Intraperitoneal (IP) Injection in Mice and Rats
Intraperitoneal injection is a common method for administering substances systemically.[11]
Materials:
-
Sterile syringes (appropriately sized for the injection volume).
-
This compound solution prepared in a sterile, isotonic vehicle.
-
70% alcohol swabs.
-
Sharps container.
Procedure:
-
Preparation: Draw the calculated dose of the this compound solution into the syringe. The maximum recommended injection volume is typically less than 10 ml/kg.[12]
-
Animal Restraint:
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.[12][14][15]
-
Administration:
-
Clean the injection site with a 70% alcohol swab.[15]
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[12]
-
Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13][15]
-
If there is no aspirate, inject the solution smoothly.
-
-
Post-Administration:
-
Withdraw the needle and immediately dispose of the syringe and needle in a sharps container.[13]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a variety of intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
This compound has been shown to influence pathways involved in inflammation, apoptosis, and oxidative stress.[16][17] Key signaling cascades affected by this compound include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): this compound can inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.[3][4][16] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][18][19]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is crucial for cell survival and proliferation. This compound has been shown to modulate PI3K/Akt signaling, which may contribute to its neuroprotective effects.[16][17]
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: this compound can attenuate the phosphorylation of p38 and ERK, components of the MAPK signaling cascade that are involved in inflammatory responses.[4] It has also been shown to suppress the MKK4/JNK/c-Jun signaling pathway.[20][21]
-
AMPK/mTOR (AMP-activated protein kinase/mammalian target of rapamycin): this compound can activate the AMPK signaling pathway and inhibit mTOR phosphorylation, which is involved in regulating cellular energy metabolism and inflammation.[19]
Visualizations
Signaling Pathways of this compound
References
- 1. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol attenuates MPTP induced neuronal degeneration of nigral-striatal dopaminergic pathway in mice through elevating glial cell derived neurotrophic factor in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic activity of catalpol in rodent models of neuropathic pain, and its spinal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. instechlabs.com [instechlabs.com]
- 11. routes of administration in laboratory rat & mice | PPTX [slideshare.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. research.vt.edu [research.vt.edu]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 16. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalpol improved energy metabolism and inflammation through the SIRT5-mediated signaling pathway to ameliorate myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Isolating Catalposide from Complex Plant Matrices
Welcome to the Technical Support Center for Natural Product Isolation. This resource is designed for researchers, scientists, and drug development professionals working on the isolation of Catalposide from complex plant matrices, primarily focusing on Catalpa ovata. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental workflow.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the extraction, purification, and analysis of this compound.
Low Extraction Yield of this compound
Q1: My extraction of Catalpa ovata resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A1: Low extraction yield is a common issue stemming from several factors. A systematic evaluation of your protocol is recommended.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the extraction solvent is critical for efficiently extracting iridoid glycosides like this compound.
-
Recommendation: A comparative study of different solvents is advisable. Polar solvents are generally more effective. For instance, aqueous ethanol (B145695) (70-80%) or methanol (B129727) are commonly used and have shown good results for extracting iridoid glycosides. A patent for extracting total glycosides from Catalpa ovata mentions the use of 40% ethanol elution after initial extraction.
-
-
Suboptimal Extraction Method: The choice of extraction technique significantly impacts efficiency.
-
Recommendation: While traditional methods like maceration and Soxhlet extraction are used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter durations.
-
-
Inadequate Plant Material Preparation: The physical state of the plant material affects solvent penetration.
-
Recommendation: Ensure the plant material (leaves or bark) is thoroughly dried and ground into a fine, uniform powder to maximize the surface area for solvent interaction.
-
-
Degradation of this compound: Iridoid glycosides can be susceptible to degradation under certain conditions.
-
Recommendation: Avoid prolonged exposure to high temperatures and extreme pH levels during extraction.
-
Workflow for Troubleshooting Low Yield:
Caption: A step-by-step workflow for troubleshooting low this compound extraction yield.
Table 1: Comparison of Extraction Solvents on the Yield of Bioactive Compounds from Plant Material (Illustrative Data)
| Solvent System | Extraction Method | Target Compound Class | Relative Yield (%) | Reference |
| Water | Soxhlet | Phenolics | 65 | General Literature |
| 50% Ethanol | Soxhlet | Phenolics & Glycosides | 85 | General Literature |
| 100% Ethanol | Soxhlet | Phenolics | 75 | General Literature |
| 80% Methanol | Maceration | Iridoid Glycosides | 90 | General Literature |
| Acetone | Maceration | Flavonoids | 80 | [1] |
Co-extraction of Interfering Substances
Q2: My crude extract is heavily contaminated with chlorophyll (B73375) and phenolic compounds, which is interfering with the purification of this compound. How can I remove these impurities?
A2: The removal of pigments and other interfering compounds is a critical step for obtaining pure this compound. Several methods can be employed.
Strategies for Removing Interferences:
-
Chlorophyll Removal:
-
Liquid-Liquid Partitioning: Partition the aqueous crude extract with a non-polar solvent like n-hexane. Chlorophyll will preferentially move to the hexane (B92381) layer, while the more polar this compound will remain in the aqueous layer.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. The non-polar chlorophyll will be retained on the stationary phase, while the polar this compound can be eluted with a polar solvent.
-
-
Phenolic Compound Removal:
-
Macroporous Resin Chromatography: Adsorb the crude extract onto a macroporous resin column. Wash with water to remove sugars and highly polar compounds, then elute with increasing concentrations of ethanol. This allows for the separation of different classes of compounds based on polarity. A patent for Catalpa ovata extract suggests this method can yield a total glycoside extract with an iridoid glycoside content of 51.4%[2].
-
Polyamide Column Chromatography: Polyamide has a high affinity for phenolic compounds and can be used to selectively remove them from the extract.
-
Workflow for Purification of this compound:
Caption: A general workflow for the purification of this compound from a crude plant extract.
Poor Resolution in HPLC Analysis
Q3: I am having difficulty separating this compound from other co-eluting compounds during HPLC analysis. How can I optimize my method?
A3: Achieving good resolution in HPLC for complex plant extracts requires careful optimization of several parameters.
Optimization Strategies for HPLC:
-
Mobile Phase Composition:
-
Recommendation: For reversed-phase chromatography (e.g., C18 column), a gradient elution with acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is typically effective for separating iridoid glycosides. Adjust the gradient profile to enhance the separation of closely eluting peaks.
-
-
Column Selection:
-
Recommendation: While C18 columns are widely used, consider trying a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) if co-elution persists.
-
-
Flow Rate and Temperature:
-
Recommendation: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease solvent viscosity and may improve peak efficiency, but be mindful of the thermal stability of this compound.
-
-
Detection Wavelength:
-
Recommendation: Ensure you are using an optimal wavelength for the detection of this compound. Iridoid glycosides typically have a UV absorbance maximum around 200-240 nm.
-
Table 2: Illustrative HPLC Parameters for Iridoid Glycoside Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-30% B over 30 min | 10-40% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | 210 nm | 235 nm |
Frequently Asked Questions (FAQs)
Q4: What is a typical yield of this compound from Catalpa ovata?
A4: The yield of this compound can vary significantly depending on the plant part used (leaves, bark, or fruit), geographical location, harvest time, and the extraction and purification methods employed. While specific yield percentages for pure this compound are not always reported, the total flavonoid content in the leaves of C. ovata has been found to be 29.08 mg/g dry weight[3]. A patent reported obtaining a total glycoside extract from Catalpa ovata with an iridoid glycoside content of 51.4%[2].
Q5: How can I assess the purity of my isolated this compound?
A5: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): Run the isolated compound on a validated HPLC method. A single, sharp peak is indicative of high purity. Purity can be calculated based on the peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the compound, confirming its identity and detecting any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can reveal the presence of impurities.
Q6: What is the expected recovery rate for this compound during purification?
A6: The recovery rate depends on the number and type of purification steps. Each step (e.g., liquid-liquid partitioning, column chromatography) will result in some loss of the target compound. A well-optimized purification protocol should aim for an overall recovery of 60-80% or higher. It is important to quantify the amount of this compound after each major step to track losses and identify bottlenecks in the process. For solid-phase extraction, recoveries can range from 80% to over 90% depending on the optimization of the method[4][5].
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound from Catalpa ovata Leaves
-
Plant Material Preparation:
-
Collect fresh leaves of Catalpa ovata.
-
Wash the leaves with distilled water to remove debris.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered leaves (100 g) with 80% aqueous ethanol (1 L) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.
-
-
Chlorophyll Removal (Liquid-Liquid Partitioning):
-
Suspend the crude extract in distilled water (200 mL).
-
Transfer the aqueous suspension to a separatory funnel and partition with an equal volume of n-hexane (3 x 200 mL).
-
Discard the upper n-hexane layer (containing chlorophyll).
-
Collect the lower aqueous layer.
-
-
Fractionation (Macroporous Resin Chromatography):
-
Pass the aqueous extract through a pre-conditioned macroporous resin (e.g., Amberlite XAD-4) column.
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by TLC or HPLC to identify the this compound-rich fractions (typically eluting in the 40-60% ethanol fractions).
-
Combine the this compound-rich fractions and evaporate the solvent to dryness.
-
Protocol 2: Fine Purification by Silica (B1680970) Gel Column Chromatography
-
Column Preparation:
-
Prepare a silica gel (100-200 mesh) slurry in chloroform (B151607).
-
Pack a glass column with the slurry.
-
-
Sample Loading:
-
Adsorb the this compound-rich fraction onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, 90:10).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC, visualizing with a suitable staining reagent (e.g., p-anisaldehyde-sulfuric acid) and heating.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain purified this compound.
-
Logical Relationship of Purification Steps:
Caption: Logical progression of the multi-step purification process for this compound.
References
- 1. Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1332675C - Medicine application of catalpa and extractive for anti allergic disease - Google Patents [patents.google.com]
- 3. Antioxidative Activities and Active Compounds of Extracts from Catalpa Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Catalposide in Aqueous Solution for Long-Term Storage
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability of catalposide in aqueous solutions for long-term storage. The information herein is designed to address common issues and questions that may arise during experimental procedures.
Important Note: Quantitative stability data specifically for this compound is limited in publicly available literature. The data presented in this guide is primarily based on studies of catalpol (B1668604) , a structurally similar iridoid glycoside. Due to their close structural resemblance, this compound is expected to exhibit similar stability characteristics. However, it is strongly recommended that researchers perform their own stability assessments for this compound in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in an aqueous solution?
A1: The main factors affecting the stability of this compound in aqueous solutions are pH, temperature, and the presence of other reactive species. This compound, like other iridoid glycosides, is most stable in neutral pH conditions and is susceptible to degradation in both acidic and alkaline environments, with the degradation rate increasing at higher temperatures.[1]
Q2: What is the expected degradation kinetic profile for this compound in an aqueous solution?
A2: Based on studies of the closely related compound catalpol, the degradation of this compound in an aqueous solution is expected to follow first-order kinetics.[1] This means the rate of degradation is directly proportional to the concentration of this compound.
Q3: Are there any substances that can accelerate the degradation of this compound in solution?
A3: Yes, studies on catalpol have shown that the presence of most amino acids (with the exception of proline) can promote its degradation.[1] Therefore, it is advisable to consider potential interactions if you are working with this compound in complex media containing amino acids. Conversely, sugars have been observed to have no significant influence on catalpol degradation.[1]
Q4: What are the recommended conditions for the long-term storage of this compound aqueous solutions?
A4: For optimal long-term stability, it is recommended to store aqueous solutions of this compound at a neutral pH and at low temperatures (e.g., refrigerated or frozen). The exact shelf-life will depend on the specific storage conditions and the required purity for your application. For extended storage, it is best to prepare fresh solutions or to conduct a stability study under your specific storage conditions.
Q5: What are the initial signs that my this compound solution may be degrading?
A5: Visual signs of degradation can include a change in the color of the solution, often turning brown, which is associated with the degradation of the catalpol aglycone.[1] For a more precise assessment, it is necessary to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and detect the appearance of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound concentration over time in stored solutions. | Degradation due to improper storage conditions (e.g., non-neutral pH, elevated temperature). | Ensure the solution is buffered to a neutral pH and stored at a low temperature (e.g., 4°C or -20°C). Prepare fresh solutions more frequently if necessary. |
| Inconsistent experimental results using the same batch of this compound solution. | Degradation of the stock solution, leading to a lower effective concentration. | Re-analyze the concentration of the stock solution using a validated analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products due to hydrolysis or other reactions. | Conduct a forced degradation study to identify potential degradation products and confirm their retention times. Adjust storage and handling procedures to minimize degradation. |
| Browning of the this compound solution. | Degradation of the this compound aglycone, potentially accelerated by the presence of amino acids.[1] | If working with complex media, consider the potential for interactions. Store the solution protected from light and at a low temperature. |
Data Presentation
The following tables summarize the degradation kinetics of catalpol, which can be used as a proxy for estimating the stability of this compound under various conditions.
Table 1: Effect of pH on Catalpol Degradation at 100°C
| pH | Degradation Rate after 8 hours (%) |
| 4.0 | 49.5 |
| 5.0 | 10.1 |
| 6.0 | 1.1 |
| 7.0 | 0.1 |
| 8.0 | 0.3 |
| 9.0 | 0.8 |
Data adapted from a study on catalpol degradation, which showed that the compound is most stable in neutral pH conditions and degrades significantly in acidic conditions at high temperatures.[1]
Table 2: Temperature Dependence of Catalpol Degradation and Kinetic Parameters at Different pH Values
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 4.0 | 70 | 0.0107 | 81.7 |
| 80 | 0.0245 | ||
| 90 | 0.0573 | ||
| 100 | 0.1261 | ||
| 5.0 | 70 | 0.0028 | 88.8 |
| 80 | 0.0069 | ||
| 90 | 0.0175 | ||
| 100 | 0.0418 | ||
| 6.0 | 70 | 0.0014 | 98.7 |
| 80 | 0.0038 | ||
| 90 | 0.0098 | ||
| 100 | 0.0249 |
This table illustrates that the degradation rate constant of catalpol increases with temperature, and the activation energy for degradation is dependent on the pH of the solution.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).
-
Control: Keep the stock solution at 4°C, protected from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point. Identify and quantify the major degradation products using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization will be required.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 210 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing of Catalposide in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the analysis of Catalposide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1]
This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing, while values above 2.0 are often unacceptable for precise quantitative analysis.[1]
Q2: What is this compound, and why is it particularly prone to peak tailing in RP-HPLC?
This compound is a complex iridoid glycoside with the molecular formula C₂₂H₂₆O₁₂.[3][4][] Its structure contains numerous polar hydroxyl (-OH) groups and a phenolic hydroxyl group on the p-hydroxybenzoyl moiety. These polar functional groups are the primary reason it is susceptible to peak tailing.
In reverse-phase HPLC, the main retention mechanism should be hydrophobic interaction with the C18 stationary phase. However, the polar groups of this compound can engage in strong, undesirable secondary interactions, primarily through hydrogen bonding, with the stationary phase.[6] This secondary retention mechanism causes some molecules to be retained longer than others, resulting in a "tailing" effect.
Q3: What are the primary causes of peak tailing for this compound?
Peak tailing for a polar molecule like this compound is typically caused by one or more of the following factors:
-
Secondary Silanol (B1196071) Interactions: This is the most common cause. Residual silanol groups (Si-OH) on the silica (B1680970) surface of the stationary phase are acidic and highly polar.[2][7] this compound's hydroxyl groups can interact strongly with these sites, causing peak tailing.[2][8] This effect is often more pronounced at mid-range pH values (pH 4-7) where silanols are ionized.
-
Incorrect Mobile Phase pH: The phenolic hydroxyl group in this compound is weakly acidic. If the mobile phase pH is not optimized, the molecule can exist in both its neutral and ionized (phenolate) forms. This dual state leads to inconsistent retention and poor peak shape.[9][10]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, creating active sites that cause tailing.[1][6] A void at the column inlet is another common cause of distorted peaks.[2]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[6]
-
System and Instrumental Issues: Excessive extra-column volume (e.g., long or wide-bore tubing between the column and detector), poor connections, or a slow detector response can all contribute to peak broadening and tailing.[1][11]
Q4: What mobile phase modifications are most effective for improving this compound's peak shape?
Optimizing the mobile phase is the most critical step. Key modifications include:
-
Lowering the Mobile Phase pH: Operating at a low pH (e.g., 2.5 - 3.5) is highly effective. This suppresses the ionization of residual silanol groups on the column, minimizing their ability to interact with this compound.[2] It also ensures the phenolic hydroxyl group of this compound remains fully protonated (non-ionized), promoting a single, consistent retention mechanism.[12] Acids like formic acid, trifluoroacetic acid (TFA), or phosphoric acid are commonly used for this purpose.[13]
-
Using an Appropriate Buffer: A buffer is essential to maintain a stable pH. A low buffer concentration may not be sufficient to control the pH, leading to inconsistent results. A concentration of 10-50 mM is typically recommended.[1]
-
Optimizing Organic Modifier Strength: If the elution strength of the mobile phase is too weak, the analyte may linger on the column, which can contribute to tailing. A modest increase (5-10%) in the organic modifier (e.g., acetonitrile (B52724) or methanol) can sometimes improve peak shape.[1]
Troubleshooting Summary
The following table provides a summary of potential causes of peak tailing for this compound and the corresponding solutions.
| Potential Cause | Common Symptoms | Recommended Solution(s) |
| Secondary Silanol Interactions | Persistent tailing, especially at neutral or mid-range pH. | Lower mobile phase pH to 2.5-3.5 using an acid modifier (e.g., 0.1% formic acid). Use a modern, high-purity, end-capped column. |
| Incorrect Mobile Phase pH | Peak tailing, splitting, or significant shifts in retention time with small pH changes. | Buffer the mobile phase to a pH at least 2 units away from the analyte's pKa. For this compound, a low pH is generally optimal. |
| Low Buffer Concentration | Drifting retention times, poor peak shape reproducibility. | Increase buffer concentration to a range of 10-50 mM. |
| Column Contamination | Gradually increasing backpressure and peak tailing over a series of runs. | Implement a column cleaning protocol (see Protocol 2). Use a guard column to protect the analytical column. |
| Column Degradation / Void | Sudden appearance of tailing, split peaks, and a significant loss of efficiency (plate count). | Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column. |
| Sample Overload | Peak shape worsens as sample concentration increases; may see fronting followed by tailing. | Dilute the sample or decrease the injection volume. |
| Sample Solvent Mismatch | Using a sample solvent significantly stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Extra-Column Volume | Broad, tailing peaks for all analytes, not just this compound. | Minimize tubing length and use narrow-bore tubing (e.g., 0.005" I.D.) between the injector, column, and detector. Check for loose fittings. |
Experimental Protocols
Protocol 1: Systematic Adjustment of Mobile Phase pH
This protocol describes how to systematically lower the mobile phase pH to find the optimal condition for a symmetrical this compound peak.
Objective: To identify a mobile phase pH that provides a symmetrical peak for this compound (Asymmetry Factor ≤ 1.2).
Materials:
-
This compound standard solution
-
HPLC-grade water, acetonitrile (ACN), and methanol (B129727) (MeOH)
-
HPLC-grade formic acid (FA) or phosphoric acid
-
HPLC system with a C18 column
Procedure:
-
Prepare Mobile Phases: Prepare three different aqueous mobile phase components (Solvent A).
-
A1: Water with 0.1% Formic Acid (v/v) (~pH 2.7)
-
A2: Water with 0.05% Formic Acid (v/v) (~pH 3.0)
-
A3: Water (unbuffered)
-
-
Set Initial Conditions: Start with a typical mobile phase composition, for example, 80:20 (A3:ACN).
-
Equilibrate System: Equilibrate the HPLC system with this initial mobile phase until a stable baseline is achieved.
-
Inject Standard & Analyze: Inject the this compound standard and record the chromatogram. Calculate the tailing factor.
-
Test Lower pH: Change the aqueous component to A2 (0.05% FA). Allow the system to fully equilibrate (at least 10-15 column volumes).
-
Inject and Analyze Again: Inject the standard and calculate the tailing factor. Note any improvement in peak shape and change in retention time.
-
Test Lowest pH: Repeat the process using A1 (0.1% FA). Equilibrate the system thoroughly before injecting the standard.
-
Compare Results: Compare the tailing factors from all three runs to determine the optimal pH for analysis.
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column that may be causing peak tailing.
Objective: To remove strongly retained contaminants from the column.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector before flushing with strong solvents.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes to remove any precipitated buffer.
-
Aqueous Wash: Flush with 100% HPLC-grade water for 20 minutes.
-
Strong Organic Wash: Flush with 100% Isopropanol for 30 minutes. This will remove strongly bound non-polar contaminants.
-
Intermediate Organic Wash: Flush with 100% Acetonitrile or Methanol for 20 minutes.
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong organic solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Equilibrate and Test: Once equilibrated with the mobile phase, inject a standard to check if performance has been restored.
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Caption: Primary vs. secondary interactions causing this compound peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. This compound | C22H26O12 | CID 93039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. agilent.com [agilent.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Mobile Phase for Catalposide Separation in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of Catalposide using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
A1: Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active silanol (B1196071) groups on the silica-based stationary phase of the column can lead to tailing.
-
Solution: Use a well-end-capped C18 column or a column specifically designed for polar analytes. Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the active silanol sites.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, causing poor peak shape.
-
Solution: this compound is a weakly acidic compound. It is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is in a single, non-ionized form. Using a mobile phase with a pH between 2.5 and 4.0, buffered with additives like formic acid or acetic acid, can significantly improve peak symmetry.
-
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume.
-
Q2: My retention time for this compound is shifting between injections. What could be the cause?
A2: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially when using gradient elution, is a common cause of retention time drift.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10-20 column volumes of the initial mobile phase.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability in retention times.
-
Solution: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. It is also crucial to degas the mobile phase properly to prevent bubble formation in the pump and detector, which can cause pressure fluctuations and baseline instability.
-
-
Column Temperature Fluctuations: Variations in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Q3: I am having difficulty achieving good resolution between this compound and other components in my sample.
A3: Poor resolution can be addressed by modifying the mobile phase composition:
-
Organic Modifier Percentage: The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is a critical factor in controlling retention and resolution.
-
Solution: Systematically vary the percentage of the organic modifier. A lower percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
-
Choice of Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.
-
Solution: If you are using acetonitrile, try switching to methanol, or vice versa. This change in solvent can alter the elution order and improve the resolution of co-eluting peaks.
-
-
Gradient Elution: For complex samples with components of varying polarities, an isocratic elution may not provide adequate separation.
-
Solution: Implement a gradient elution program. Start with a lower percentage of the organic modifier and gradually increase it over the course of the run. This will help to sharpen the peaks of later-eluting compounds and improve overall resolution.
-
Data Presentation: Mobile Phase Composition and its Effect on this compound Separation
The following table summarizes various mobile phase compositions used for the HPLC and UPLC analysis of this compound and related iridoid glycosides, along with their reported performance. This data can serve as a starting point for method development and optimization.
| Analyte(s) | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Observations |
| This compound, Verproside, Isovanilloylcatalpol, 6-O-veratroyl catalpol (B1668604) | X-Bridge C18 | 40% Methanol in 10 mM Ammonium (B1175870) Formate (B1220265) (pH 3.0) | Isocratic | Not Specified | MS detection | Rapid and sensitive method for plasma samples.[1] |
| Catalpol, Aucubin, Geniposidic Acid | Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 µm) | Acetonitrile (5%) and 0.1% Formic Acid in Water (95%) | Isocratic | 0.4 | 210 (for Catalpol) | Good separation of iridoid glycosides in plant extracts. |
| Catalpol, Harpagide (B7782904) | Elite C18 (150 × 4.6 mm, 5 µm) | Acetonitrile and Water | Not Specified | Not Specified | MS detection | Simple and efficient method for quantification in plasma.[2] |
| Catalpol, Harpagide | SunFireTM C18 (100 mm × 2.1 mm, 3.5 μm) | Acetonitrile and 10 mM Ammonium Formate | Gradient | 0.3 | MS/MS detection | Rapid and sensitive method with a short run time.[3] |
Experimental Protocols
Protocol for Mobile Phase Optimization for this compound Separation
This protocol outlines a systematic approach to developing and optimizing the mobile phase for the reversed-phase HPLC separation of this compound.
1. System Preparation:
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
- Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
- Solvents: HPLC-grade acetonitrile, methanol, and water.
- Additives: Formic acid, acetic acid, or ammonium acetate (B1210297) for pH adjustment.
2. Sample Preparation:
- Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol).
- For plant extracts or other complex matrices, perform an appropriate extraction and clean-up procedure to minimize interferences.
- Filter all samples through a 0.45 µm syringe filter before injection.
3. Initial Isocratic Method Development:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Start with an isocratic elution using a mobile phase composition of 80% A and 20% B.
- Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
- Monitor the elution at a wavelength of approximately 210 nm.
- Inject the this compound standard and observe the retention time and peak shape.
4. Mobile Phase Optimization:
- Organic Modifier Ratio: Adjust the percentage of acetonitrile (Mobile Phase B) in increments of 5% (e.g., 15%, 25%, 30%) to achieve a retention time for this compound between 5 and 15 minutes.
- Solvent Type: If peak shape or resolution is not optimal, replace acetonitrile with methanol and repeat the optimization of the organic modifier ratio.
- pH Adjustment: If peak tailing is observed, evaluate the effect of mobile phase pH. Prepare mobile phase A with different concentrations of formic acid or acetic acid to achieve pH values in the range of 2.5 to 4.0.
- Buffer Addition: For improved pH stability and reproducibility, consider using a buffer such as ammonium acetate or ammonium formate (10-20 mM) in the aqueous phase.
5. Gradient Elution for Complex Samples:
- If the sample contains multiple components with a wide range of polarities, a gradient elution may be necessary.
- Start with a shallow gradient, for example, from 10% to 50% acetonitrile over 20 minutes.
- Optimize the gradient slope and duration to achieve the best separation of all components of interest.
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: Relationship between mobile phase parameters and chromatographic outcomes.
References
- 1. Liquid chromatography-mass spectrometry for the simultaneous determination of the catalpol-related iridoid glucosides, verproside, isovanilloylcatalpol, this compound and 6-O-veratroyl catalpol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS method for simultaneous quantitation of catalpol and harpagide in rat plasma: application to a comparative pharmacokinetic study in normal and diabetic rats after oral administration of Zeng-Ye-Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
Technical Support Center: Overcoming Low Aqueous Solubility of Catalposide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Catalposide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is an iridoid glycoside, a class of secondary metabolites found in various plants. It is known to be soluble in water and alcohol, but only slightly soluble in less polar organic solvents like benzene, chloroform, and ether. While it is considered water-soluble, achieving high concentrations in aqueous media for in vitro and in vivo experiments can be challenging.
Q2: Why am I observing precipitation when I try to dissolve this compound in my aqueous buffer?
A2: Precipitation of this compound in aqueous solutions can occur for several reasons:
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds its intrinsic aqueous solubility.
-
pH of the Medium: The stability and solubility of this compound can be pH-dependent. It is reported to be more stable in neutral conditions and sensitive to acidic pH, especially at elevated temperatures. Significant pH deviations from neutral may affect its solubility.
-
Temperature: Temperature can influence the solubility of many compounds. While specific data for this compound is limited, temperature fluctuations during solution preparation or storage could lead to precipitation.
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules like this compound.
Q3: What are the recommended starting points for preparing a stock solution of this compound?
A3: For creating a high-concentration stock solution, it is advisable to first dissolve this compound in an organic solvent in which it is more soluble, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. This stock solution can then be serially diluted into your aqueous experimental medium to the desired final concentration. Always add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
Q4: What strategies can I employ to enhance the aqueous solubility of this compound for my experiments?
A4: Several formulation strategies can be used to improve the aqueous solubility of poorly soluble compounds, and these can be adapted for this compound:
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a compound in an aqueous solution.
-
pH Adjustment: Modifying the pH of the solution to a range where this compound is more stable and potentially more soluble can be effective.
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin can significantly enhance its aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and bioavailability.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a systematic approach to troubleshooting and resolving common issues with this compound precipitation.
| Issue | Potential Cause | Recommended Solution(s) |
| Immediate precipitation upon adding stock solution to aqueous buffer. | The final concentration is too high, or the rapid change in solvent polarity is causing the compound to "crash out." | 1. Lower the final concentration of this compound. 2. Decrease the concentration of your organic stock solution. 3. Add the stock solution dropwise into the vortexing aqueous buffer to ensure rapid dispersion. 4. Consider incorporating a small percentage of a co-solvent in your final aqueous medium. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth. The compound may also be degrading. | 1. Prepare fresh solutions immediately before each experiment. 2. Store solutions at a constant, controlled temperature. 3. Investigate the pH stability of this compound in your specific buffer system; adjust the pH to a more neutral range if possible. |
| Inconsistent experimental results despite the solution appearing clear. | Micro-precipitates or aggregates that are not visible to the naked eye may be present, reducing the effective concentration of dissolved this compound. | 1. Filter the final solution through a 0.22 µm syringe filter before use. 2. Use dynamic light scattering (DLS) to check for the presence of nanoparticles or aggregates. 3. Quantify the concentration of the filtered solution using a validated analytical method like HPLC to confirm the actual dissolved concentration. |
Experimental Protocols for Solubility Enhancement
The following are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Co-solvency Method
Objective: To determine the effect of co-solvents on the aqueous solubility of this compound.
Methodology:
-
Prepare a series of aqueous solutions containing varying percentages (e.g., 0%, 5%, 10%, 20% v/v) of a water-miscible organic co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400).
-
To each of these co-solvent systems, add an excess amount of this compound powder.
-
Seal the containers and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Cyclodextrin Inclusion Complexation
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Methodology (Kneading Method):
-
Select a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Place the weighed amount of cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Gradually add the weighed amount of this compound to the paste while continuously triturating.
-
Knead the mixture for a specified time (e.g., 60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Determine the increase in aqueous solubility by performing a shake-flask solubility study with the prepared inclusion complex compared to the pure this compound.
Solid Dispersion Formulation
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate and apparent solubility.
Methodology (Solvent Evaporation Method):
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or polyethylene glycol (PEG 6000).
-
Determine the weight ratio of this compound to the carrier to be prepared (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the this compound and the carrier in a suitable common solvent, such as ethanol.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
-
Dry the solid mass under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform powder.
-
Perform dissolution studies on the solid dispersion and compare the dissolution profile to that of pure this compound and a physical mixture of this compound and the carrier at the same ratio.
Nanoparticle Formulation
Objective: To encapsulate this compound in polymeric nanoparticles to enhance its aqueous dispersibility and potential for targeted delivery.
Methodology (Nanoprecipitation Method):
-
Select a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).
-
Dissolve a specific amount of PLGA and this compound in a water-miscible organic solvent like acetone (B3395972) or acetonitrile.
-
Prepare an aqueous phase, which may contain a stabilizer such as polyvinyl alcohol (PVA).
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
Stir the resulting nanoparticle suspension for several hours to allow for complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation and wash them to remove any unencapsulated this compound and excess stabilizer.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
Data Presentation
The following tables summarize the expected outcomes from the solubility enhancement experiments. Researchers should populate these tables with their experimental data.
Table 1: Effect of Co-solvents on this compound Aqueous Solubility at 25 °C
| Co-solvent | Concentration (% v/v) | This compound Solubility (mg/mL) | Fold Increase in Solubility |
| None (Water) | 0 | [To be determined] | 1.0 |
| Ethanol | 5 | [To be determined] | [To be calculated] |
| 10 | [To be determined] | [To be calculated] | |
| 20 | [To be determined] | [To be calculated] | |
| PEG 400 | 5 | [To be determined] | [To be calculated] |
| 10 | [To be determined] | [To be calculated] | |
| 20 | [To be determined] | [To be calculated] |
Table 2: Solubility Enhancement with Cyclodextrin Inclusion Complexes
| Formulation | Molar Ratio (Drug:CD) | Aqueous Solubility (mg/mL) | Fold Increase in Solubility |
| Pure this compound | - | [To be determined] | 1.0 |
| This compound:β-CD | 1:1 | [To be determined] | [To be calculated] |
| This compound:HP-β-CD | 1:1 | [To be determined] | [To be calculated] |
Table 3: Dissolution Profile of this compound Solid Dispersions
| Formulation | Time (min) | % Drug Dissolved |
| Pure this compound | 15 | [To be determined] |
| 30 | [To be determined] | |
| 60 | [To be determined] | |
| This compound:PVP K30 (1:5) | 15 | [To be determined] |
| 30 | [To be determined] | |
| 60 | [To be determined] | |
| This compound:PEG 6000 (1:5) | 15 | [To be determined] |
| 30 | [To be determined] | |
| 60 | [To be determined] |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound (based on data for the related compound Catalpol) and a general workflow for troubleshooting solubility issues.
Technical Support Center: Preventing Catalposide Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the primary challenges associated with Catalposide degradation during sample preparation.
Section 1: Understanding this compound Stability and Degradation
This compound, an iridoid glycoside, is susceptible to degradation under various conditions, which can significantly impact experimental outcomes. Key factors influencing its stability include pH, temperature, and enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows unexpected peaks after preparing my this compound sample. What could be the cause?
A1: The appearance of unexpected peaks often indicates degradation. This compound is sensitive to acidic conditions and elevated temperatures, which can lead to hydrolysis of its glycosidic bond or other structural changes.[1][2]
Troubleshooting Steps:
-
Review pH of Solutions: Acidic conditions are a primary driver of this compound degradation.[2] Ensure all solvents and buffers are pH-neutral or slightly basic to prevent acid-catalyzed hydrolysis.
-
Control Temperature: High temperatures accelerate degradation.[2] Perform extractions and processing steps at room temperature or on ice whenever possible.
-
Evaluate Extraction Time: Prolonged extraction times, especially at elevated temperatures, can increase degradation. Optimize extraction duration to maximize yield while minimizing degradation.
-
Check for Enzymatic Activity: Endogenous enzymes like β-glucosidases in the plant material can cleave the glycosidic bond.[3] Consider heat-inactivation or using enzymatic inhibitors during extraction.
Q2: What are the primary degradation products of this compound?
A2: Under acidic and high-temperature conditions, this compound can degrade into several products. Recent studies have identified jiofuraldehyde, cataldehyde, and norviburtinal (B134539) as degradation products formed under simulated processing conditions (100°C, pH 4.8).[4] The initial step is often the hydrolysis of the glycosidic bond, yielding the aglycone, which is unstable and can undergo further rearrangements.
Q3: How can I inactivate endogenous enzymes during sample preparation?
A3: To prevent enzymatic degradation of this compound, consider the following methods:
-
Heat Inactivation: Briefly blanching the fresh plant material in boiling water or steam can denature degradative enzymes.
-
Solvent Inactivation: Using organic solvents like methanol (B129727) or ethanol (B145695) for the initial extraction can help inactivate enzymes.
-
Lyophilization (Freeze-Drying): Freeze-drying the plant material immediately after harvesting can preserve the sample and reduce enzymatic activity.
Section 2: Sample Preparation and Extraction Protocols
The choice of extraction method and solvents is critical for preserving this compound integrity.
Recommended Extraction Protocol
This protocol is designed to minimize degradation by controlling temperature and avoiding harsh conditions.
Methodology:
-
Homogenization: Homogenize fresh or freeze-dried plant material with liquid nitrogen to obtain a fine powder.[5]
-
Extraction: Extract the powdered sample with 30% methanol in an ultrasonic water bath at 25°C for 20 minutes. Repeat the extraction twice.[5]
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 5 minutes.[5]
-
Concentration: Combine the supernatants from the two extractions and evaporate to dryness using a rotary evaporator at a temperature not exceeding 50°C.[5]
-
Reconstitution: Redissolve the dried extract in pure water and filter through a 0.22 µm membrane filter before analysis.[5]
Troubleshooting Extraction Issues
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inefficient extraction solvent. | While methanol is common, pressurized hot water extraction has also shown high efficiency for iridoid glycosides.[6] |
| Incomplete cell lysis. | Ensure the plant material is ground to a fine powder. | |
| Presence of Interfering Compounds | Co-extraction of pigments and other metabolites. | Perform a solid-phase extraction (SPE) cleanup step after the initial extraction. |
| Sample Browning | Oxidation or degradation of this compound and other phenolic compounds.[2] | Add antioxidants like ascorbic acid to the extraction solvent. Work quickly and protect samples from light. |
Section 3: Stability Data and Storage Recommendations
Proper storage of both raw plant material and extracts is crucial for preventing this compound degradation over time.
Quantitative Stability Data
This compound degradation follows first-order kinetics and is highly dependent on pH and temperature.[2]
Table 1: Effect of pH on this compound Degradation at 100°C [2][7]
| pH | Degradation Rate (%) after 8 hours |
| 4.0 | 49.5% |
| 5.0 | 25.6% |
| 6.0 | 11.2% |
| 7.0 | 0.1% |
| 8.0 | 0.2% |
| 9.0 | 0.1% |
Table 2: Activation Energies for this compound Degradation [2]
| Condition | Activation Energy (Ea) in kJ/mol |
| pH 4.0 | 81.7 |
| pH 5.0 | 88.8 |
| pH 6.0 | 98.7 |
| pH 4.0 with Glycine | 70.7 |
Note: The presence of most amino acids (except proline) can promote the degradation of this compound.[2]
Storage Recommendations
| Sample Type | Short-Term Storage (up to 1 week) | Long-Term Storage (> 1 week) |
| Fresh Plant Material | 4°C, protected from light.[8] | -20°C or -80°C, preferably freeze-dried. |
| Dried Plant Material | Cool, dry, dark place. | -20°C in an airtight container. |
| Extracts (in solution) | 2-8°C in a tightly sealed vial, protected from light.[9] Prepare fresh solutions for each experiment if possible.[1] | -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Solid/Purified this compound | 4°C, protected from light.[8] | -20°C in a desiccator. |
Section 4: Analytical Methods
Accurate quantification of this compound requires a stable and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Recommended HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 column (e.g., Phenomenex Kinetex C18, 4.6 mm × 100 mm, 2.6 µm)[5] |
| Mobile Phase | Isocratic: 5% Acetonitrile and 95% Water with 0.1% Formic Acid[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 210 nm[5] |
| Injection Volume | 10 µL[5] |
Note: While a small amount of acid in the mobile phase is common for good peak shape in reverse-phase chromatography, prolonged exposure of dried extracts to acidic conditions before injection should be avoided.
Section 5: Visual Guides
This compound Degradation Pathway
Caption: Simplified this compound degradation pathway.
Recommended Sample Preparation Workflow
Caption: Workflow for minimizing this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. home.histowiz.com [home.histowiz.com]
interference from co-eluting compounds in Catalposide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Catalposide, with a focus on interference from co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most common co-eluting compounds with this compound are its structural isomers and other structurally related iridoid glycosides. These include, but are not limited to:
-
Catalpol (B1668604): An epimer of this compound.
-
Aucubin (B1666126): A structurally similar iridoid glycoside often found in the same plant species.[1]
-
Geniposidic Acid: Another iridoid glycoside that can be present in plant extracts containing this compound.[1]
-
Verproside and Isovanilloylcatalpol: Other catalpol-related iridoid glucosides.[2]
Q2: Why is it challenging to separate this compound from these compounds?
A2: The separation is challenging due to the high structural similarity between this compound and these compounds. They often share similar physicochemical properties, such as polarity and molecular weight, leading to similar retention behaviors on standard reversed-phase HPLC columns.
Q3: What are the typical analytical techniques used for this compound analysis?
A3: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the most common techniques. HPLC-UV is often used for quantification, while LC-MS/MS provides higher selectivity and sensitivity, which is particularly useful for complex matrices and for distinguishing between isomers.[2]
Q4: How can I improve the selectivity of my HPLC method for this compound?
A4: To improve selectivity, you can optimize several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can alter the selectivity between this compound and its co-eluents.
-
Column Chemistry: While C18 columns are common, exploring different stationary phases (e.g., phenyl-hexyl, biphenyl) can provide alternative selectivities.
-
Gradient Elution: Employing a shallow gradient can enhance the separation of closely eluting compounds.[3]
-
Temperature: Optimizing the column temperature can influence retention times and selectivity.
Q5: What is the role of sample preparation in avoiding interference?
A5: Sample preparation is critical for removing matrix components that can interfere with the analysis and potentially co-elute with this compound. Techniques like Solid-Phase Extraction (SPE) can selectively isolate iridoid glycosides from complex plant extracts, reducing the analytical complexity and improving the reliability of the results.[1]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Peaks
Question: I am observing a single, broad, or shouldered peak where I expect to see this compound. How can I confirm co-elution and resolve the peaks?
Answer:
1. Confirmation of Co-elution:
-
Peak Purity Analysis (with DAD/PDA detector): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, assess the peak purity across the peak. A non-homogenous spectrum across the peak indicates the presence of more than one compound.
-
Mass Spectrometry (MS): If available, infuse the eluent corresponding to the peak into a mass spectrometer. The presence of multiple parent ions will confirm co-elution.
2. Solutions to Improve Resolution:
-
Optimize Mobile Phase Gradient: Switch from an isocratic method to a shallow gradient elution. Start with a low percentage of organic solvent and increase it slowly over a longer period. This can effectively separate compounds with minor differences in polarity.
-
Change Organic Modifier: If you are using acetonitrile, try methanol (B129727), or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: Modifying the pH of the aqueous phase with additives like formic acid can alter the ionization state of the analytes and improve separation.[1]
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase.
Issue 2: Peak Tailing
Question: My this compound peak is showing significant tailing, which is affecting integration and quantification. What are the possible causes and solutions?
Answer:
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase:
-
Cause: Basic analytes can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.
-
Solution: Operate at a lower pH (e.g., by adding 0.1% formic acid to the mobile phase) to suppress the ionization of silanol groups.[4] Using a highly deactivated (end-capped) column can also minimize these interactions.
-
-
Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of strongly retained matrix components on the column inlet frit or at the head of the column can cause peak distortion. A void at the column inlet can also lead to tailing.
-
Solution: Use a guard column to protect the analytical column from strongly retained compounds. If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.[5]
-
-
Incompatible Injection Solvent:
-
Cause: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Data Presentation
Table 1: HPLC Retention Times of this compound and Related Iridoid Glycosides
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Catalpol | Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm) | Isocratic: 5% Acetonitrile + 95% (0.1% Formic Acid in Water) | 0.4 | 3.412 | [6] |
| Aucubin | Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm) | Isocratic: 5% Acetonitrile + 95% (0.1% Formic Acid in Water) | 0.4 | 4.857 | [6] |
| Geniposidic Acid | Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm) | Isocratic: 5% Acetonitrile + 95% (0.1% Formic Acid in Water) | 0.4 | 9.850 | [6] |
| Aucubin | Diamonsil® C18(2) | 50% (10 mM Ammonium Acetate in Methanol) + 50% (10 mM Ammonium Acetate in Water) | Not Specified | 2.47 | [6] |
| Catalpol (IS) | Diamonsil® C18(2) | 50% (10 mM Ammonium Acetate in Methanol) + 50% (10 mM Ammonium Acetate in Water) | Not Specified | 2.44 | [6] |
Table 2: LC-MS/MS Parameters for this compound and Common Co-eluting Compounds
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Catalpol | ESI+ | 380.0 | 183.3 | [1] |
| Aucubin | ESI+ | 364.3 | 149.0 | [1] |
| Geniposidic Acid | ESI- | 373 | 123 | [7] |
| This compound | ESI+ | 487.2 [M+H]⁺ | Not Specified | [2] |
| Verproside | ESI+ | 497.2 [M+H]⁺ | Not Specified | [2] |
| Isovanilloylcatalpol | ESI+ | 515.2 [M+H]⁺ | Not Specified | [2] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Related Iridoid Glycosides
This protocol is based on a method for the simultaneous determination of catalpol, aucubin, and geniposidic acid.[6]
-
Instrumentation:
-
HPLC system with a UV/DAD/PDA detector.
-
Column: Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 µm).
-
Autosampler.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Reference standards for this compound, Catalpol, Aucubin, and Geniposidic Acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 5% Acetonitrile and 95% water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm for this compound, Catalpol, and Aucubin; 240 nm for Geniposidic Acid.
-
-
Procedure:
-
Prepare standard stock solutions of each analyte in methanol.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase.
-
Prepare sample solutions by extracting the plant material and filtering the extract through a 0.45 µm filter.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks by comparing the retention times with the reference standards.
-
Quantify the analytes using a calibration curve generated from the standard solutions.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts
This is a general protocol for the enrichment of iridoid glycosides from plant extracts, which can be optimized for this compound analysis.[1]
-
Materials:
-
SPE cartridges (e.g., C18 or a specialized polymer-based sorbent).
-
SPE vacuum manifold.
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Plant extract dissolved in an appropriate solvent.
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of ultrapure water. Do not allow the sorbent to dry out.
-
Loading: Load the plant extract onto the SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the iridoid glycosides, including this compound, with a stronger solvent (e.g., 50-80% methanol in water). The optimal percentage of methanol should be determined experimentally to ensure complete elution of the target analyte while minimizing the elution of less polar interferences.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peak shape issues in this compound analysis.
Caption: Solid-Phase Extraction (SPE) workflow for this compound sample cleanup.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-mass spectrometry for the simultaneous determination of the catalpol-related iridoid glucosides, verproside, isovanilloylcatalpol, this compound and 6-O-veratroyl catalpol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and sensitive determination of aucubin in rat plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
selecting the appropriate column for Catalposide HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting High-Performance Liquid Chromatography (HPLC) analysis of Catalposide.
Troubleshooting Guide
This guide addresses common issues encountered during this compound HPLC analysis, offering potential causes and solutions to ensure accurate and reproducible results.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak (tailing) or a "shoulder" on the front (fronting).
-
USP Tailing Factor (Tf) significantly greater than 1.[1]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | This compound, a polar compound, can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.[1][2][3] |
| * Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or acetic acid) can suppress the ionization of silanol groups, minimizing these interactions.[1][3] | |
| * Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.[4] | |
| * Consider a Different Stationary Phase: For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better peak shape and retention. | |
| Improper Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape. The ideal pH should be at least 2 units away from the analyte's pKa.[3] |
| * Optimize Mobile Phase pH: Experiment with different pH values to find the optimal condition for symmetrical peaks. | |
| Column Overload | Injecting too concentrated a sample can saturate the column, leading to peak fronting.[1][5] |
| * Reduce Sample Concentration: Dilute the sample and re-inject. | |
| * Decrease Injection Volume: Use a smaller injection volume.[3] | |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to poor peak shape. This can be accelerated by using mobile phases with a high water content or inappropriate pH.[1][6] |
| * Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[2] | |
| * Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1] |
Issue 2: Inconsistent Retention Times
Symptoms:
-
The retention time of the this compound peak shifts between injections or batches.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Changes in Mobile Phase Composition | Small variations in the mobile phase preparation can lead to shifts in retention time. |
| * Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently for each run. | |
| * Degas the Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump, which can affect the flow rate.[3] | |
| Fluctuations in Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of separation. |
| * Use a Column Oven: A column oven will maintain a consistent temperature, leading to more reproducible retention times. | |
| Column Equilibration | Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift. |
| * Ensure Adequate Equilibration: Flush the column with the mobile phase for a sufficient amount of time before starting the analysis. |
Issue 3: Ghost Peaks or Baseline Noise
Symptoms:
-
Unexpected peaks appear in the chromatogram, especially in blank runs.
-
The baseline is noisy or shows significant drift.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Sample Contamination | Impurities in the sample or sample solvent can appear as ghost peaks. |
| * Proper Sample Preparation: Use high-purity solvents for sample extraction and dilution. Filter all samples before injection.[7] | |
| This compound Degradation | This compound is sensitive to acidic pH and high temperatures. Degradation can occur during sample preparation or analysis, leading to the appearance of extra peaks.[8][9] It has been noted that certain amino acids can also promote its degradation.[8] |
| * Control Temperature and pH: Avoid exposing samples to high temperatures and strongly acidic conditions for extended periods. | |
| * Analyze Samples Promptly: Analyze prepared samples as soon as possible to minimize degradation. | |
| Contaminated Mobile Phase or HPLC System | Impurities in the mobile phase or carryover from previous injections can cause ghost peaks and baseline noise. |
| * Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents. | |
| * Flush the System: Flush the injector and the entire system with a strong solvent to remove any contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for this compound HPLC analysis?
A1: A C18 reversed-phase column is the most commonly used and a good starting point for this compound analysis. For enhanced retention and alternative selectivity, especially if you are analyzing this compound in a complex matrix with other polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be a powerful alternative.[2][3][9][10][11]
Q2: What mobile phase composition is typically used for this compound analysis on a C18 column?
A2: A common mobile phase is a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape. The gradient or isocratic conditions will depend on the specific separation requirements.
Q3: What is the optimal detection wavelength for this compound?
A3: The UV detection wavelength for this compound is typically set around 210 nm.
Q4: How should I prepare plant extracts for this compound HPLC analysis?
A4: A general procedure involves extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water), followed by filtration through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.[7] Depending on the complexity of the plant matrix, a solid-phase extraction (SPE) step may be necessary for sample cleanup and enrichment of this compound.[12]
Q5: My this compound peak is tailing. What is the most likely cause and how can I fix it?
A5: Peak tailing for this compound is often due to secondary interactions with residual silanol groups on the C18 column. The most effective solution is to add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of these silanols.[1][3]
Experimental Protocol: Quantification of this compound
This protocol provides a general methodology for the quantification of this compound in a sample matrix. Method validation according to ICH guidelines is recommended for ensuring the reliability of the results.[13][14]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
This compound reference standard.
-
Syringe filters (0.22 or 0.45 µm).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5-30% B over 20 minutes (This is a starting point and should be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Solid Samples (e.g., plant material):
-
Weigh a known amount of the powdered sample (e.g., 1 g).
-
Extract with a suitable solvent (e.g., 50 mL of 70% methanol) using ultrasonication or reflux.
-
Centrifuge or filter the extract.
-
Evaporate the solvent and reconstitute the residue in a known volume of mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[7]
-
-
Liquid Samples:
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter through a 0.22 µm syringe filter before injection.
-
5. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting the appropriate HPLC column for this compound analysis.
Caption: Workflow for HPLC column selection in this compound analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. biorelevant.com [biorelevant.com]
- 7. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 8. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography | MDPI [mdpi.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
issues with Catalposide stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of catalposide in cell culture media. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
This compound is an iridoid glycoside, a class of secondary metabolites found in various plants. In cell culture, it is widely studied for its anti-inflammatory, neuroprotective, and antioxidant properties.[1][2] Common applications include investigating its effects on cellular signaling pathways, such as the NF-κB pathway, and its potential as a therapeutic agent for diseases characterized by inflammation and oxidative stress.[1][3]
Q2: How stable is this compound in standard cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, is highly dependent on pH and temperature.[4][5] this compound is most stable in neutral conditions (pH ~7.0) and is sensitive to acidic environments, where it undergoes hydrolysis.[4][6] At elevated temperatures, such as the standard 37°C used for cell culture, degradation can be accelerated.[4] The presence of amino acids in the media can also promote its degradation.[4]
Q3: What are the primary degradation products of this compound?
Under acidic conditions or high temperatures, this compound can hydrolyze, leading to the formation of an aglycone intermediate which can be further converted to other products.[4] While specific degradation products in cell culture media are not extensively documented in readily available literature, studies on similar compounds suggest that the breakdown can significantly alter biological activity.[7] It is crucial to consider that observed cellular effects could be due to these degradation products rather than the parent compound.[7]
Q4: How should I prepare and store this compound stock solutions?
To ensure maximum stability, this compound stock solutions should be prepared in a sterile, high-purity solvent like DMSO or a neutral buffer.[8][9] It is recommended to prepare high-concentration stock solutions (e.g., 1000x the final working concentration) to minimize the volume of solvent added to the cell culture medium, keeping the final solvent concentration below 0.1% to avoid solvent-induced cytotoxicity.[8] Stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light, to prevent repeated freeze-thaw cycles.[8][10]
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in cell culture experiments.
Issue 1: High variability and poor reproducibility in experimental results.
Inconsistent results are often the first sign of compound instability. If you observe significant differences between replicate wells or experiments, consider the following:
-
Stock Solution Integrity: Was the stock solution stored correctly? Has it undergone multiple freeze-thaw cycles?
-
Time in Media: How long was the this compound-containing media prepared before being added to the cells? Degradation can occur rapidly at 37°C.[4]
-
Media Components: Standard media components like amino acids can promote this compound degradation.[4] Serum proteins may also bind to the compound, reducing its effective concentration.
Logical Flowchart for Troubleshooting Inconsistent Results
Issue 2: No observable effect or lower-than-expected activity of this compound.
If this compound fails to elicit the expected biological response, the effective concentration reaching the cells may be insufficient.
-
Degradation Kinetics: this compound degradation follows first-order kinetics, meaning the rate of degradation is proportional to its concentration.[4] This can lead to a rapid decrease in the active compound over the course of a long incubation period.
-
Hydrogen Peroxide Formation: Some natural compounds can lead to the formation of hydrogen peroxide in cell culture media, which can create experimental artifacts or mask the true effect of the compound.[7] While not specifically documented for this compound, it is a possibility. Adding catalase to control media may help elucidate this.[11]
Quantitative Data Summary
The stability of this compound is influenced by several factors. The table below summarizes key findings from stability studies.
| Parameter | Condition | Observation | Reference |
| pH | Acidic (pH 4.0-6.0) | Degradation is significantly accelerated. | [4][5] |
| Neutral (pH ~7.0) | This compound is most stable. | [4][5] | |
| Temperature | High (e.g., 100°C) | Rapid degradation. | [4][6] |
| Cell Culture (37°C) | Degradation is possible, especially over long incubations. | [12] | |
| Media Components | Amino Acids | Most amino acids (except proline) promote degradation. | [4] |
| Sugars | No significant influence on degradation. | [4] | |
| Kinetics | Degradation Model | Obeys first-order kinetics. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing this compound solutions to maximize stability and minimize experimental variability.
-
Solvent Selection: Use sterile, anhydrous DMSO as the solvent of choice.[8] If DMSO is incompatible with your cell model, use a sterile, neutral pH buffer (e.g., PBS, pH 7.2-7.4).
-
Stock Solution Preparation:
-
Weigh the required amount of high-purity this compound powder in a sterile, light-protected vial (e.g., an amber vial).[8]
-
Calculate and add the volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). This allows for a final DMSO concentration of ≤0.1% in the culture medium.[8]
-
Ensure complete dissolution by gentle vortexing. If necessary, brief warming to 37°C can be applied, but avoid overheating.[8]
-
-
Storage:
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store immediately at -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Warm your cell culture medium to 37°C.
-
Just before adding to the cells, dilute the stock solution directly into the pre-warmed medium to achieve the final desired concentration. Gently swirl the medium while adding the stock to prevent precipitation.[8]
-
Use the treatment media immediately. Do not store diluted this compound solutions.
-
Workflow for this compound Experimentation
Protocol 2: Assessing this compound Stability in Specific Cell Culture Media
If you suspect stability is a major issue in your specific experimental setup, you can perform a stability test.
-
Preparation: Prepare your complete cell culture medium (including serum and other supplements) containing the highest concentration of this compound you plan to use. Also prepare a control medium with the solvent (e.g., DMSO) alone.
-
Incubation: Place the prepared media in a sterile container in your cell culture incubator (37°C, 5% CO₂).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the medium.
-
Storage of Samples: Immediately freeze the collected aliquots at -80°C until analysis to halt further degradation.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific media and conditions.
Signaling Pathway Information
This compound has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] The canonical NF-κB pathway is a key regulator of inflammation.[13][14] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13][15] Pro-inflammatory stimuli, like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][15] Studies have shown that this compound can attenuate this process by reducing the degradation of IκBα, thereby preventing NF-κB nuclear translocation and transcriptional activity.[3]
Simplified NF-κB Signaling Pathway and Point of this compound Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. This compound protects Neuro 2A cells from hydrogen peroxide-induced cytotoxicity via the expression of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Influence of added catalase on chromosome stability and neoplastic transformation of mouse cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
troubleshooting low recovery of Catalposide during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Catalposide during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is an iridoid glycoside with various reported biological activities, including anti-inflammatory and neuroprotective effects. Its purification can be challenging due to its polarity, potential for degradation under certain conditions, and the presence of structurally similar compounds in the plant matrix that can co-elute during chromatographic separation.
Q2: What are the common reasons for low recovery of this compound?
A2: Low recovery of this compound can stem from several factors throughout the extraction and purification process. These include:
-
Suboptimal Extraction: Inefficient extraction from the plant material due to the wrong choice of solvent, temperature, or extraction time.
-
Degradation: this compound is sensitive to acidic pH and high temperatures, which can lead to its degradation. The presence of certain amino acids can also promote its breakdown.[1][2][3]
-
Inefficient Purification: Poor separation from other compounds during column chromatography, leading to loss of product in mixed fractions.
-
Handling Losses: Physical loss of the compound during solvent evaporation, sample transfers, and other handling steps.
Q3: Which plant parts are the best sources for this compound?
A3: this compound is commonly extracted from the unripe fruit, leaves, and stem bark of plants from the Catalpa genus, such as Catalpa bignonioides and Catalpa ovata.[4] The concentration of this compound may vary depending on the plant part, geographical location, and harvest time.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
If you are experiencing a low yield of the crude extract containing this compound before proceeding to purification, consider the following troubleshooting steps.
Question: My initial extraction from the plant material yields very little this compound. What could be the problem?
Answer: The efficiency of your extraction is a critical first step. Several parameters can be optimized to improve your yield.
Troubleshooting Steps:
-
Evaluate Your Extraction Solvent: The choice of solvent is crucial for efficiently extracting this compound. Aqueous-organic solvent mixtures are often more effective than absolute solvents.[5][6]
-
Optimize Extraction Method: Different extraction techniques have varying efficiencies. While traditional methods like maceration are simple, modern techniques may offer higher yields in shorter times.[4][7][8]
-
Control Extraction Conditions: Temperature and pH are critical factors that can affect both extraction efficiency and the stability of this compound.
Data Presentation: Comparison of Extraction Solvents and Methods
| Extraction Solvent System | Relative Polarity | Expected this compound Yield | Advantages | Disadvantages |
| Water | High | Moderate | "Green" solvent, good for highly polar compounds | May extract a wide range of water-soluble impurities |
| 50-70% Ethanol in Water | High | High | Excellent for many polyphenols and glycosides[9] | Requires solvent removal |
| 80% Methanol in Water | High | Very High | Often shows high extraction efficiency for phenolics[6] | Methanol is toxic |
| Absolute Ethanol | Medium-High | Low to Moderate | Less water extracted | Can be less efficient for glycosides than aqueous mixtures[5] |
| Ethyl Acetate | Medium | Low | Selectively extracts less polar compounds | Poor solvent for polar glycosides like this compound |
| Extraction Method | Principle | Relative Yield | Advantages | Disadvantages |
| Maceration | Soaking in solvent at room temperature | Moderate | Simple, requires minimal equipment | Time-consuming, may result in lower yield[4][7] |
| Soxhlet Extraction | Continuous extraction with hot solvent | High | Efficient, requires less solvent over time | Potential for thermal degradation of sensitive compounds[2] |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to enhance extraction | High | Faster, improved yield, lower temperatures possible[4][7] | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent | High | Very fast, high yield[8] | Potential for localized overheating, requires specific equipment[10] |
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants | Agroindustrial Science [revistas.unitru.edu.pe]
- 8. mdpi.com [mdpi.com]
- 9. Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves [mdpi.com]
- 10. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activities of Catalposide and Catalpol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two iridoid glycosides, catalposide and catalpol (B1668604). The information presented herein is based on available experimental data to facilitate an objective evaluation of their potential as therapeutic agents.
Executive Summary
This compound and catalpol, both naturally occurring iridoid glycosides, exhibit anti-inflammatory activities through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While both compounds target inflammatory responses, the available data suggests differences in their potency and mechanisms of action. Catalpol has been more extensively studied, with a well-documented role in suppressing inflammation via the NF-κB and MAPK signaling pathways. This compound also demonstrates anti-inflammatory effects, primarily through the inhibition of NF-κB and MAPK pathways, and by reducing the production of inflammatory cytokines and mediators. However, direct comparative studies with quantitative data are limited, with some evidence suggesting that catalpol may possess weaker intrinsic anti-inflammatory activity compared to some of its derivatives. This guide aims to synthesize the current understanding of both compounds to aid in research and development decisions.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and catalpol. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | Cell Line/Model | Concentration/Dosage | % Inhibition / IC50 |
| This compound | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Not explicitly quantified in retrieved results |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | Not specified | Significant inhibition | |
| IL-1β | LPS-stimulated RAW 264.7 macrophages | Not specified | Significant inhibition | |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | Not specified | Significant inhibition | |
| Catalpol | NF-κB activation | HEK293 cells | 500 μmol/L | Significant reduction[1] |
| NF-κB activation | HEK293 cells | 50 μmol/L | Ineffective inhibition[1] | |
| TNF-α, IL-1β, IL-6 | Various inflammatory models | Not specified | Reduction reported in multiple studies |
Note: IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. The absence of a specific value indicates that the information was not available in the reviewed literature.
Mechanistic Insights: Signaling Pathways
Both this compound and catalpol exert their anti-inflammatory effects by modulating critical intracellular signaling pathways.
This compound: Inhibition of NF-κB and MAPK Pathways
This compound has been shown to suppress inflammatory responses by targeting the NF-κB and MAPK signaling cascades.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding inflammatory mediators. This compound intervenes in this process, leading to a downstream reduction in the production of cytokines such as TNF-α, IL-1β, and IL-6.
Catalpol: A Multi-pathway Inhibitor of Inflammation
Catalpol's anti-inflammatory actions are well-documented and involve the modulation of multiple signaling pathways, including NF-κB, MAPK, and potentially the NLRP3 inflammasome.[3] By inhibiting these pathways, catalpol effectively reduces the expression and release of a wide range of pro-inflammatory cytokines and mediators.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide to assess the anti-inflammatory activities of this compound and catalpol.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or catalpol for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
2. Measurement of Nitric Oxide (NO) Production:
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure: An equal volume of cell supernatant is mixed with the Griess reagent, and the absorbance is measured at approximately 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
3. Quantification of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines in the cell culture supernatant.
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions.
4. Western Blot Analysis for Signaling Proteins:
-
Objective: To determine the effect of the compounds on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK, JNK).
-
Procedure: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.
5. NF-κB Reporter Assay:
-
Principle: To quantify the transcriptional activity of NF-κB.
-
Procedure: Cells (e.g., HEK293) are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid. After treatment with the compound and an NF-κB activator (e.g., TNF-α), luciferase activity is measured.
Conclusion
Both this compound and catalpol demonstrate clear anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways. Catalpol's mechanisms of action have been more thoroughly investigated. While direct quantitative comparisons of their potency are not extensively available, some evidence suggests that catalpol's intrinsic anti-inflammatory activity might be weaker than some of its derivatives. Further head-to-head studies with standardized experimental protocols are necessary to definitively compare the anti-inflammatory efficacy of this compound and catalpol. This guide provides a foundation for researchers to understand the current landscape and to design future studies aimed at elucidating the full therapeutic potential of these natural compounds.
References
- 1. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of Catalposide and Aucubin
For Researchers, Scientists, and Drug Development Professionals
Catalposide (also known as Catalpol) and Aucubin are two iridoid glycosides that have garnered significant attention for their potential neuroprotective properties. Both compounds, found in various medicinal plants, exhibit promising therapeutic effects in models of neurological disorders. This guide provides an objective comparison of their neuroprotective performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in their exploration of these compounds for neurodegenerative disease therapeutics.
At a Glance: Comparative Efficacy
While both this compound and Aucubin demonstrate neuroprotective effects, direct comparative studies suggest that this compound may offer more potent protection in certain in vitro models of neuronal injury. A key study directly comparing eight iridoid components found that this compound exhibited a stronger effect in improving cell viability and mitigating neuronal damage compared to Aucubin in a corticosterone-induced injury model in PC12 cells.[1]
It is important to note that the overall efficacy of these compounds can be highly dependent on the specific pathological model and the experimental conditions. Therefore, this comparison serves as a guide to their known activities, highlighting the need for further targeted comparative studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from a direct comparative study on the neuroprotective effects of this compound and Aucubin.
Table 1: Effect on Cell Viability in Corticosterone-Injured PC12 Cells [1]
| Compound | Concentration | Cell Viability (%) |
| Model (Corticosterone) | - | 58.34 ± 2.17 |
| This compound (CAT) | 10 µM | 78.21 ± 3.54 |
| Aucubin (AU) | 10 µM | 69.87 ± 2.89 |
| Fluoxetine (Positive Control) | 10 µM | 82.15 ± 4.01 |
Table 2: Effects on Apoptosis, ROS, and Mitochondrial Membrane Potential (MMP) in Corticosterone-Injured PC12 Cells [1]
| Compound (10 µM) | Apoptosis Rate (%) | Intracellular ROS Level (Fluorescence Intensity) | Mitochondrial Membrane Potential (JC-1 Ratio) |
| Model (Corticosterone) | 35.12 ± 1.23 | 187.34 ± 8.76 | 0.45 ± 0.03 |
| This compound (CAT) | 18.76 ± 0.98 | 112.54 ± 6.32 | 0.78 ± 0.05 |
| Aucubin (AU) | 24.54 ± 1.11 | 135.87 ± 7.11 | 0.65 ± 0.04 |
| Fluoxetine (Positive Control) | 15.43 ± 0.87 | 101.23 ± 5.98 | 0.85 ± 0.06 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Cell Viability Assay (MTT Assay)[1]
-
Cell Culture: PC12 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induction of Injury: Cells were seeded in 96-well plates and treated with corticosterone (B1669441) (CORT) to induce neuronal injury.
-
Treatment: Following injury induction, cells were treated with this compound (10 µM), Aucubin (10 µM), or a positive control (Fluoxetine, 10 µM) for 24 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.
Flow Cytometry for Apoptosis, ROS, and MMP[1]
-
Cell Preparation: PC12 cells were cultured, induced with CORT, and treated with this compound and Aucubin as described above.
-
Apoptosis Detection: Cells were harvested and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Intracellular ROS Measurement: Cells were incubated with the fluorescent probe DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Mitochondrial Membrane Potential (MMP) Assay: Cells were stained with the JC-1 probe for 20 minutes at 37°C.
-
Flow Cytometry Analysis: Stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells, the fluorescence intensity of ROS, and the ratio of red to green fluorescence for MMP.
Signaling Pathways and Mechanisms of Action
Both this compound and Aucubin exert their neuroprotective effects through multiple signaling pathways, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.
This compound Signaling Pathways
This compound has been shown to exert its neuroprotective effects by modulating several key signaling pathways. It can inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[2] Furthermore, this compound can activate the Keap1/Nrf2 pathway, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress.[2] It also plays a role in inhibiting the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway.[2]
Aucubin Signaling Pathways
Aucubin's neuroprotective mechanisms also involve the modulation of inflammatory and oxidative stress pathways. It has been reported to inhibit the TLR4/NF-κB inflammatory signaling pathway, leading to a decrease in pro-inflammatory cytokines like IL-1β and TNF-α.[3] Additionally, Aucubin can activate the Nrf2/HO-1 and AMPK signaling pathways, which play a crucial role in cellular defense against oxidative stress.[1]
Conclusion
Both this compound and Aucubin are promising iridoid glycosides with significant neuroprotective potential. The available direct comparative data in a cellular model of neuronal injury suggests that this compound may have a more potent protective effect than Aucubin in terms of enhancing cell viability and reducing apoptosis and oxidative stress.[1] However, both compounds act on crucial pathways involved in neuroinflammation and oxidative stress, highlighting their therapeutic potential.
This guide provides a foundational comparison based on current literature. Researchers are encouraged to consider these findings in the context of their specific research questions and experimental models. Further direct comparative studies, particularly in in vivo models of various neurodegenerative diseases, are warranted to fully elucidate the relative therapeutic potential of this compound and Aucubin.
References
Unveiling the Pharmacological Promise: A Comparative Guide to the Structure-Activity Relationship of Catalposide and Its Derivatives
For researchers and drug development professionals, understanding the intricate relationship between the chemical structure of a natural compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of catalposide, an iridoid glycoside with notable therapeutic potential, and its various derivatives. By examining how modifications to the this compound scaffold influence its anti-inflammatory and neuroprotective effects, we can glean valuable insights for the rational design of more potent and selective therapeutic agents.
This compound, a key bioactive constituent of plants from the Rehmannia and Catalpa genera, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant activities.[1][2] The core of its therapeutic potential lies in its unique chemical structure, which offers multiple sites for modification. Researchers have synthesized and isolated a range of this compound derivatives, revealing that even subtle structural changes can lead to substantial differences in biological efficacy.
Comparative Analysis of Biological Activity
The primary focus of SAR studies on this compound has been to enhance its inherent anti-inflammatory and neuroprotective properties. This has largely been achieved by modifying the hydroxyl groups on the catalpol (B1668604) core and its glucose moiety.
Anti-Inflammatory Activity
This compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[3] Studies have shown that derivatives with substitutions at the 6-O-position of the catalpol core exhibit enhanced NF-κB inhibitory potency compared to the parent compound.[4]
One comparative study investigated the anti-inflammatory activity of catalpol and eight of its derivatives, known as scropoliosides, by measuring their ability to inhibit TNF-α-induced NF-κB activation in HEK293 cells. The results, summarized in the table below, demonstrate that all tested derivatives, which feature a 6-O-substituted cinnamyl moiety, showed significantly greater inhibition of NF-κB activation than this compound itself at a concentration of 50 µmol/L.[4]
| Compound | Structure | Inhibition of NF-κB Activation at 50 µmol/L (%)[4] |
| Catalpol | - | ~10 |
| Scropolioside F | 6-O-α-L-(4''-O-trans-p-coumaroyl)rhamnopyranosylcatalpol | ~55 |
| Scropolioside G | 6-O-α-L-(4''-O-feruloyl)rhamnopyranosylcatalpol | ~60 |
| Scropolioside H | 6-O-α-L-(2''-O-feruloyl)rhamnopyranosylcatalpol | ~50 |
| Scrodentoside A | 6-O-α-L-(2'',3''-di-O-trans-p-coumaroyl)rhamnopyranosylcatalpol | ~45 |
| Scrodentoside B | 6-O-α-L-(2'',4''-di-O-trans-p-coumaroyl)rhamnopyranosylcatalpol | ~65 |
| Scrodentoside D | 6-O-α-L-(3'',4''-di-O-trans-p-coumaroyl)rhamnopyranosylcatalpol | ~58 |
| Saccatoside | 6-O-α-L-(2'',3'',4''-tri-O-trans-p-coumaroyl)rhamnopyranosylcatalpol | ~40 |
| 6-O-Methylcatalpol | 6-O-methyl substitution on catalpol | ~48 |
These findings suggest that the addition of a bulky, lipophilic cinnamoyl group at the 6-O-position significantly enhances the anti-inflammatory activity of this compound. The increased lipophilicity may facilitate better cell membrane penetration, allowing for more effective interaction with intracellular targets.
Neuroprotective Activity
The neuroprotective effects of this compound are attributed to its ability to combat oxidative stress, reduce apoptosis, and modulate key signaling pathways involved in neuronal survival.[1][5] While comprehensive quantitative SAR data for neuroprotection is less abundant, studies on catalpol propionylated analogs suggest that increasing lipophilicity through esterification of the hydroxyl groups can be a viable strategy to enhance potential anti-aging and neuroprotective effects.[6] One study demonstrated that a perpropionylated catalpol analog (CP-6) effectively reversed streptozotocin (B1681764) (STZ)-induced reduction of cell viability in SH-SY5Y human neuroblastoma cells, indicating potential neuroprotective activity.[6]
Further research is needed to establish a clear quantitative SAR for the neuroprotective effects of a wider range of this compound derivatives, with a focus on generating comparative EC50 values in relevant in vitro models of neurodegeneration.
Key Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are mediated through the modulation of several critical signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for designing targeted therapies.
A typical experimental workflow for evaluating the structure-activity relationship of this compound derivatives involves several key stages, from synthesis to biological evaluation.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Synthesis of Catalpol Propionylated Analogs[6]
-
Reaction Setup: To a stirred solution of catalpol (100 mg, 0.27 mmol) in pyridine (B92270) (5 mL), add propionic anhydride (B1165640) (0.6 mL, 4.7 mmol).
-
Reaction Conditions: The resulting mixture is stirred and reacted at 60 °C.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is terminated when the peak corresponding to catalpol disappears.
-
Purification: The synthesized catalpol propionylated analogs are purified using appropriate chromatographic techniques.
NF-κB Luciferase Reporter Assay in HEK293 Cells[4]
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with an NF-κB luciferase reporter plasmid.
-
Treatment: Cells are pre-incubated for 1 hour with the test compounds (catalpol or its derivatives) at a final concentration of 50 µmol/L.
-
Stimulation: Following pre-incubation, cells are stimulated with 100 ng/mL of tumor necrosis factor-alpha (TNF-α) for 16 hours to induce NF-κB activation.
-
Luciferase Activity Measurement: The luciferase activity is measured using a luminometer. The inhibitory effect of the compounds on NF-κB activation is calculated relative to the TNF-α-stimulated control.
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. The plate is then incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates and cultured for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Induction of Excitotoxicity: Glutamate (e.g., 100 mM) is added to the wells to induce neuronal cell death.
-
Cell Viability Assessment: After a 3-hour incubation with glutamate, cell viability is assessed using a standard MTT or similar assay. The absorbance is measured at 450 nm, and cell viability is expressed as a percentage relative to the untreated control.[5]
Measurement of Intracellular Reactive Oxygen Species (ROS) in Neuronal Cells[7][8]
-
Cell Culture and Loading: Neuronal cells are cultured on glass-bottom dishes. The cells are washed with a suitable buffer and then incubated with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), in the dark at room temperature.
-
Imaging: Live-cell imaging is performed using a confocal microscope. Baseline fluorescence is recorded before the addition of an oxidative stressor.
-
Induction of Oxidative Stress: An agent like hydrogen peroxide (H2O2) is added to the cells to induce ROS production.
-
Fluorescence Measurement: The change in fluorescence intensity over time is measured. An increase in fluorescence indicates an increase in intracellular ROS levels. The protective effect of a test compound is determined by its ability to attenuate the H2O2-induced increase in fluorescence.
Conclusion
The structure-activity relationship studies of this compound and its derivatives have provided valuable insights into the structural requirements for enhanced anti-inflammatory and neuroprotective activities. The derivatization of this compound, particularly at the 6-O-position with lipophilic moieties, has proven to be a successful strategy for augmenting its NF-κB inhibitory effects. While the neuroprotective SAR is still an emerging area, initial findings suggest that increasing lipophilicity may also be beneficial.
This guide highlights the importance of continued research in this area, including the synthesis of novel derivatives and their comprehensive biological evaluation using standardized assays to generate robust quantitative data. Such efforts will be instrumental in unlocking the full therapeutic potential of this compound-based compounds for the treatment of inflammatory and neurodegenerative diseases. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Use of Positive Controls in Catalposide Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Catalposide's anti-inflammatory activity with commonly used positive controls, supported by experimental data. The information is intended to assist researchers in designing and interpreting anti-inflammatory assays.
Executive Summary
This compound, an iridoid glycoside, has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In experimental settings, the efficacy of this compound is often benchmarked against established anti-inflammatory agents that serve as positive controls. This guide focuses on the comparison of this compound with Dexamethasone and Indomethacin, two commonly used positive controls in anti-inflammatory research.
Quantitative Comparison of Anti-inflammatory Activity
Table 1: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Cytokine | Concentration | % Inhibition | IC50 Value |
| This compound | TNF-α | Not Specified | Significant | Not Specified |
| IL-1β | Not Specified | Significant | Not Specified | |
| IL-6 | Not Specified | Significant | Not Specified | |
| Dexamethasone | TNF-α | 1 µM | Not Specified | ~10 nM |
| IL-6 | 1 µM | Not Specified | Not Specified |
Note: The specific concentrations and percentage of inhibition for this compound were not detailed in the available search results.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard procedures used in the cited literature for evaluating the anti-inflammatory potential of compounds like this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound or the positive control (e.g., Dexamethasone) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 18-24 hours. Include a vehicle control group (cells treated with LPS and the vehicle used to dissolve the test compounds) and a negative control group (cells without LPS stimulation).
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
4. Data Analysis:
-
Calculate the percentage inhibition of the inflammatory mediators for each treatment group compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each compound.
Signaling Pathway Analysis
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[1].
MAPK Signaling Pathway
The MAPK family of proteins (including ERK, JNK, and p38) plays a significant role in transducing extracellular signals to cellular responses, including inflammation. The activation of MAPK pathways by stimuli like LPS leads to the production of pro-inflammatory cytokines. Studies have indicated that this compound can attenuate the phosphorylation of p38 and ERK, thereby inhibiting the downstream inflammatory cascade[2].
Visualizations
Signaling Pathways
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by this compound, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in Cell Viability Assays Featuring Catalposide
For researchers, scientists, and drug development professionals, establishing robust and reliable cell viability assays is paramount to the accurate assessment of novel therapeutic compounds. This guide provides a comprehensive comparison of essential negative controls when investigating the effects of Catalposide, an iridoid glycoside with known anti-apoptotic properties, on cell viability. Adherence to proper control measures is critical for distinguishing the true biological effects of a compound from experimental artifacts.
Understanding the Importance of Negative Controls
Negative controls are the cornerstone of a well-designed cell viability experiment. They establish a baseline against which the effects of the experimental treatment, in this case, this compound, can be measured. Without appropriate negative controls, it is impossible to conclude whether observed changes in cell viability are a direct result of the compound's activity or due to other factors such as the solvent used to dissolve the compound or inherent variability in the cell culture.
Key Negative Controls for Cell Viability Assays with this compound
When evaluating the impact of this compound on cell viability, the inclusion of two primary negative controls is essential:
-
Untreated Control: This consists of cells cultured in their standard growth medium without any additions. This control represents the normal, healthy state of the cells under the experimental conditions and provides a benchmark for 100% cell viability.
-
Vehicle-Only Control: this compound, like many organic compounds, is often dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO), before being added to the cell culture medium. The vehicle-only control consists of cells treated with the same concentration of the solvent as that used to deliver the highest concentration of this compound. This is crucial because the solvent itself can have an impact on cell viability.[1][2][3] It is recommended to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, to minimize its cytotoxic effects.[2][3]
In addition to these, a background control consisting of culture medium only (without cells) is necessary to subtract the background absorbance or fluorescence of the assay reagents themselves.[4]
Expected Outcomes and Data Interpretation
The following table summarizes the expected outcomes for each control group in a typical cell viability assay, such as the MTT or LDH assay, when investigating the effects of this compound.
| Group | Description | Expected Outcome in MTT Assay (Measures Viability) | Expected Outcome in LDH Assay (Measures Cytotoxicity) | Interpretation |
| Untreated Control | Cells in culture medium only. | High absorbance (represents 100% viability). | Low absorbance (low level of spontaneous cell death). | Baseline for normal cell health and proliferation. |
| Vehicle-Only Control | Cells in culture medium with the solvent (e.g., DMSO) used for this compound. | Absorbance should be very close to the untreated control. | Absorbance should be very close to the untreated control. | Ensures that the solvent at the concentration used does not significantly affect cell viability. |
| This compound-Treated | Cells in culture medium with this compound dissolved in the solvent. | Absorbance may be similar to or higher than the untreated control, depending on the cell type and conditions, due to this compound's anti-apoptotic effects.[5] | Absorbance may be lower than the untreated control, indicating reduced cell death. | Demonstrates the potential protective or viability-enhancing effect of this compound. |
| Positive Control (Optional but Recommended) | Cells treated with a known cytotoxic agent. | Low absorbance (significant cell death). | High absorbance (significant cell lysis). | Confirms that the assay is capable of detecting a cytotoxic response. |
| Background Control | Culture medium only (no cells). | Very low absorbance. | Very low absorbance. | Used to subtract the inherent absorbance of the medium and assay reagents. |
Experimental Protocol: MTT Assay for Cell Viability with this compound
This protocol provides a detailed methodology for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., a range of 0.1 to 10 µg/ml has been used in previous studies).[5]
-
Crucially, prepare a vehicle-only control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle-only control, or fresh medium (for the untreated control) to the appropriate wells.
-
Include wells with medium only for the background control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently with the pipette to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps and control groups in a typical cell viability assay with this compound.
Caption: Workflow for a cell viability assay with this compound, highlighting the preparation, treatment, assay, and analysis steps.
This compound's Anti-Apoptotic Signaling Pathway
This compound has been shown to exert its anti-apoptotic effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the results of cell viability assays. The compound is known to influence the PI3K/Akt pathway, the MKK4/JNK/c-Jun pathway, and the Bcl-2 family of proteins.
The following diagram illustrates the interplay of these pathways in mediating the anti-apoptotic effects of this compound.
Caption: this compound's anti-apoptotic mechanism via modulation of PI3K/Akt, MKK4/JNK, and Bcl-2 family pathways.
By activating the PI3K/Akt survival pathway, this compound can lead to the inhibition of pro-apoptotic proteins like Bax and the promotion of anti-apoptotic proteins like Bcl-2.[6][7][8] Concurrently, this compound has been shown to inhibit the MKK4/JNK stress-activated pathway, which would otherwise promote the activity of pro-apoptotic factors.[9] The net effect is a shift in the cellular balance towards survival, thereby inhibiting apoptosis. The crosstalk between the PI3K/Akt and JNK pathways, where activated Akt can inhibit components of the JNK cascade, further reinforces this anti-apoptotic effect.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hMSCs in contact with DMSO for cryopreservation: Experiments and modeling of osmotic injury and cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalpol inhibits apoptosis in hydrogen peroxide-induced cardiac myocytes through a mitochondrial-dependent caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Akt kinase inhibits apoptosis and changes in Bcl-2 and Bax expression induced by nitric oxide in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]
A Comparative Guide to Catalposide Quantification: HPLC-UV vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of catalposide, an iridoid glycoside with various potential therapeutic properties.
At a Glance: Performance Comparison
The choice between HPLC-UV and LC-MS for this compound quantification hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers superior sensitivity and selectivity, making it ideal for complex biological samples and trace-level analysis. HPLC-UV, while less sensitive, provides a robust and cost-effective solution for the analysis of simpler mixtures and quality control purposes.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~2.4 mg/L[1] | 0.015 µg/mL |
| Limit of Quantification (LOQ) | ~8.0 mg/L[1] | 0.05 µg/mL |
| Linearity Range | 0.04 - 1.5 g/L[1] | 0.05 - 10 µg/mL |
| Precision (RSD%) | < 3.6%[1] | Intra-day: < 4.8%, Inter-day: < 5.6% |
| Accuracy (Recovery %) | Not explicitly stated for standard | 95.2 - 106.2% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds. | High; mass-based detection provides excellent specificity. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Typical Application | Quality control of raw materials and formulated products. | Pharmacokinetic studies, metabolite identification, analysis in complex biological matrices. |
In-Depth Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below to allow for replication and adaptation in your laboratory setting.
HPLC-UV Method for this compound Quantification
This protocol is based on established methods for the quantification of this compound in plant extracts and can be adapted for the analysis of purified samples.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in ultrapure water with 10% methanol (B129727) (v/v).[1]
-
Solvent B: 0.1% formic acid in acetonitrile (B52724).[1]
-
-
Gradient Program:
-
0-45 min: 95% A, 5% B
-
45-50 min: 80% A, 20% B
-
50-60 min: 20% A, 80% B
-
60-65 min: Return to initial conditions (95% A, 5% B).[1]
-
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 260 nm.
-
Column Temperature: Ambient or controlled at 25 °C.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 to 1.5 g/L).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for this compound Quantification
This highly sensitive and selective method is suitable for the quantification of this compound in complex matrices such as plasma.
Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 481.1 -> Product ion (m/z) 319.1
-
Internal Standard (e.g., Geniposide): Precursor ion (m/z) 387.1 -> Product ion (m/z) 225.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare calibration standards in the relevant matrix (e.g., blank plasma) by spiking with appropriate amounts of the working standard solutions.
-
Sample Preparation (for plasma): Perform protein precipitation by adding a threefold volume of cold acetonitrile (containing the internal standard) to the plasma sample. Vortex, centrifuge, and inject the supernatant.
Visualizing the Process: Experimental Workflow and Metabolic Pathway
To better illustrate the analytical process and the biological context of this compound, the following diagrams are provided.
The metabolic fate of this compound in the human body involves several enzymatic transformations, primarily occurring in the liver and intestines. Understanding these pathways is crucial for pharmacokinetic and drug development studies.
This guide provides a foundational understanding of the analytical methodologies available for this compound quantification. The choice between HPLC-UV and LC-MS will ultimately depend on the specific analytical challenges and goals of your research. For routine analysis of well-characterized samples, HPLC-UV offers a reliable and economical option. For complex biological samples requiring high sensitivity and specificity, LC-MS is the superior technique.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Catalposide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Catalposide, a bioactive iridoid glycoside with significant therapeutic potential, is paramount for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical method is a critical decision that influences the reliability and efficiency of research and development processes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) for the analysis of this compound. While direct cross-validation studies for this compound are not extensively available in peer-reviewed literature, this guide collates and compares representative validation data to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for HPLC, HPTLC, and LC-MS methods for the analysis of this compound and structurally related iridoid glycosides. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.
| Validation Parameter | HPLC | HPTLC | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL | 40 ng/band | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 120 ng/band | 0.05 µg/mL |
| Precision (RSD %) | < 2% | < 2% | < 9.4% |
| Accuracy (Recovery %) | 98-102% | 98-102% | 93.4-104.9% |
| Analysis Time | ~20-30 min | ~30-40 min (for multiple samples) | ~8-12 min |
| Solvent Consumption | High | Low | Moderate |
| Selectivity | Good | Moderate | Excellent |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for iridoid glycoside analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control and quantification of this compound in herbal extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed, consisting of:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile (B52724). A common gradient might start at 10% B, increasing to 30% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol (B129727) or 70% ethanol), filtered, and diluted to an appropriate concentration within the calibration range.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is advantageous for high-throughput screening and simultaneous analysis of multiple samples.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a UV detector.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and water in a specific ratio (e.g., 7:3:0.5, v/v/v) is commonly used.
-
Sample Application: Samples and standards are applied as bands of a specific width using an automated applicator.
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: The developed plate is scanned at a specific wavelength (e.g., 210 nm) to quantify the separated compounds.
-
Sample Preparation: Similar to the HPLC method, extracts are prepared, filtered, and applied to the HPTLC plate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This technique offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies, such as pharmacokinetics, and for the analysis of complex matrices.[1][2]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate.[1][2]
-
Flow Rate: As appropriate for the UPLC/HPLC system (e.g., 0.3 mL/min).[2]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2]
-
Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation and filtration is typically required.[1][2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods and a conceptual overview of the analytical techniques.
Caption: Workflow for the cross-validation of analytical methods for this compound.
Caption: Overview of analytical techniques for this compound analysis.
References
- 1. Validated LC-MS method for simultaneous quantitation of catalpol and harpagide in rat plasma: application to a comparative pharmacokinetic study in normal and diabetic rats after oral administration of Zeng-Ye-Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
A Researcher's Guide to Certified Reference Standards for Catalposide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of catalposide, a bioactive iridoid glycoside with significant therapeutic potential, is paramount. This guide provides a comprehensive comparison of commercially available certified reference standards for this compound, details analytical methodologies for its quantification, and explores its key biological signaling pathways.
Comparison of Commercially Available this compound Certified Reference Standards
The selection of a suitable certified reference standard is a critical first step in any quantitative analysis. Factors such as purity, format, and supplier reputation are crucial considerations. Below is a comparison of this compound reference standards from various suppliers.
| Supplier | Product Number | Purity | Format | Storage |
| Sigma-Aldrich | SMB00094 | ≥95% (LC/MS-ELSD) | Solid | -20°C |
| European Pharmacopoeia (EP) | Y0002142 | EP Reference Standard | Solid | 2-8°C |
| Biosynth | MC06905 | Not specified | Solid | 10°C - 25°C |
| APExBIO | BA8663 | >98% | Solid | 4°C, protect from light |
| BOC Sciences | CAS 6736-85-2 | Not specified | Solid | Not specified |
| BIORLAB | Not specified | HPLC>98% | Solid | Not specified |
Analytical Methodologies for this compound Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the quantification of this compound. The use of a certified reference standard is essential for method validation and ensuring the accuracy and reliability of results.
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC-UV method has been successfully used for the quantification of this compound in various matrices.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used. An isocratic mobile phase of 5% acetonitrile and 95% water with 0.1% formic acid has also been reported.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the this compound certified reference standard in methanol. A series of working standard solutions are then prepared by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Sample preparation may vary depending on the matrix. For plant materials, extraction with a suitable solvent (e.g., 30% methanol) followed by filtration is a common procedure.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like plasma.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., SunFireTM C18, 100 mm × 2.1 mm, 3.5 µm) is often used.[2]
-
Mobile Phase: A gradient elution using acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in water is a common mobile phase system.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound and an internal standard (IS) are optimized for sensitive and specific detection. For example, a transition of m/z 407.2 → 199.0 for this compound has been reported.[2]
-
Sample Preparation: For plasma samples, protein precipitation with a solvent like acetonitrile is a common and effective method for sample clean-up.[1][2]
Method Validation Data Using Certified Reference Standards
The following table summarizes typical validation parameters obtained from studies using this compound certified reference standards.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.99 |
| Linear Range | Varies by study | 10-20,000 ng/mL[3], 0.05-50.0 µg/mL[1] |
| Precision (%RSD) | <2% | Intra-day: <6.3%, Inter-day: <14.6%[3], <9.4%[1] |
| Accuracy (%Recovery) | 98-102% | Within ±5.6%[3], -6.6 to 4.9%[1] |
| Limit of Quantification (LOQ) | Varies by study | 10 ng/mL[3], 0.05 µg/mL[1] |
Biological Activities and Signaling Pathways of this compound
This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. These effects are mediated through the modulation of various signaling pathways.
Anti-Inflammatory Effects
This compound has been shown to suppress inflammation by inhibiting the activation of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB signaling pathway.
Anti-Cancer Effects
The anti-cancer activity of this compound is, in part, mediated through the inhibition of the PI3K/Akt signaling pathway. This pathway is often hyperactivated in cancer and promotes cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Neuroprotective Effects
This compound has demonstrated neuroprotective effects, which may be linked to its ability to activate the STAT3 signaling pathway. STAT3 is involved in neuronal survival and differentiation.
Caption: this compound activates the STAT3 signaling pathway.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a research setting, from sample preparation to data analysis.
Caption: General workflow for this compound quantification.
References
- 1. Validated LC-MS method for simultaneous quantitation of catalpol and harpagide in rat plasma: application to a comparative pharmacokinetic study in normal and diabetic rats after oral administration of Zeng-Ye-Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 3. Quantitation of catalpol in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different Catalposide extraction methods
For researchers and pharmaceutical professionals, the efficient extraction of bioactive compounds like Catalposide is a critical step in drug discovery and development. This guide provides a detailed comparison of various methods for extracting this compound, primarily from its common source, Rehmannia glutinosa. The efficacy of each method is evaluated based on key performance indicators such as extraction yield, solvent consumption, and processing time, supported by available experimental data.
Comparative Analysis of Extraction Methods
The selection of an optimal extraction method for this compound hinges on a balance of factors including yield, purity, operational efficiency, and environmental impact. While direct comparative studies for this compound are limited, data from the extraction of iridoid glycosides, including Catalpol, provide valuable insights. The following table summarizes the performance of different extraction techniques.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Solvents | Key Parameters | Reported Yield/Efficiency | Purity | Advantages | Disadvantages |
| Maceration | 75% Ethanol (B145695) | Room temperature, 24-72 hours, occasional agitation.[1][2] | Lower compared to other methods.[3] | Variable, depends on subsequent purification. | Simple, low cost, suitable for thermolabile compounds.[4][5] | Time-consuming, large solvent volume, potentially lower yield.[3] |
| Reflux Extraction | 75% Ethanol | 1-2 hours per cycle, constant stirring, elevated temperature (e.g., boiling point of solvent).[1][6] | 5.3 g crude n-butanol extract from 200 g plant material (for Catalpol).[1] | Moderate, requires further purification. | More efficient and faster than maceration.[3] | Requires heating, not suitable for all thermolabile compounds.[6] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water mixtures (e.g., 70% ethanol) | Ultrasonic power (e.g., 100-350W), temperature (e.g., 50°C), time (e.g., 30 min).[7][8] | Generally higher yields in shorter time compared to maceration and reflux.[3] | Can be high, depending on optimization. | Reduced extraction time and solvent consumption, improved yield.[8] | Requires specialized equipment, potential for degradation of some compounds at high power. |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures, Ionic Liquids | Microwave power (e.g., 400-600W), temperature (e.g., 30-50°C), time (e.g., 10-60 min).[7][9] | High yields in very short time (e.g., 10 seconds in some cases).[9] | Can be high, depending on optimization. | Extremely fast, reduced solvent use, high efficiency.[10] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., ethanol) | Pressure (e.g., up to 400 bar), temperature (e.g., 35-60°C), co-solvent percentage.[11][12] | Highly variable based on parameters, can be very selective. | High, due to the selectivity of the process. | "Green" technology, solvent-free final product, tunable selectivity.[12] | High initial equipment cost, may require co-solvents for polar compounds.[11] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for iridoid glycosides from Rehmannia glutinosa and can be adapted for this compound extraction.
Protocol 1: Maceration
This protocol describes a conventional cold-soaking method for this compound extraction.
Materials and Reagents:
-
Dried, powdered roots of Rehmannia glutinosa (40 mesh)
-
75% (v/v) Ethanol
-
Large-volume shaker or stirring apparatus
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 200 g of powdered Rehmannia glutinosa root and place it into a suitable container.
-
Add a sufficient volume of 75% ethanol to completely immerse the powder (e.g., 2 L).
-
Seal the container and macerate at room temperature for 24 to 72 hours with occasional agitation or continuous stirring.[1][2]
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.
-
The plant residue can be re-extracted with fresh solvent to maximize recovery.
-
Combine the filtrates and concentrate to dryness using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Reflux Extraction
This protocol details a more rapid extraction using heat.
Materials and Reagents:
-
Dried, powdered roots of Rehmannia glutinosa (40 mesh)
-
75% (v/v) Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 200 g of powdered Rehmannia glutinosa root into a round-bottom flask.[1]
-
Add 2 L of 75% ethanol to the flask.[1]
-
Set up the reflux apparatus and heat the mixture to reflux for 1-2 hours with constant stirring.[1]
-
Allow the mixture to cool, then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the plant residue with fresh solvent for a second cycle to ensure maximum recovery.[1]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to enhance extraction efficiency.
Materials and Equipment:
-
Dried, powdered roots of Rehmannia glutinosa
-
Ethanol-water mixture (e.g., 70% v/v)
-
Ultrasonic bath or probe sonicator
-
Volumetric flask
-
Centrifuge
Procedure:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in a volumetric flask.
-
Add the ethanol-water solvent at a defined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Sonicate at a controlled temperature (e.g., 50°C) and power (e.g., 100-350 W) for a specified duration (e.g., 30 minutes).[7]
-
After sonication, allow the mixture to cool.
-
Centrifuge the mixture to separate the supernatant from the plant material.
-
Collect the supernatant containing the extracted this compound for further analysis or purification.
Protocol 4: Microwave-Assisted Extraction (MAE)
This protocol employs microwave energy for rapid extraction.
Materials and Equipment:
-
Dried, powdered roots of Rehmannia glutinosa
-
Ethanol-water mixture or a suitable ionic liquid
-
Microwave extraction system with temperature and power control
-
Extraction vessel
-
Filter paper
Procedure:
-
Place a weighed amount of the powdered plant material (e.g., 1 g) into the microwave extraction vessel.[10]
-
Add the extraction solvent at an optimized liquid-to-solid ratio (e.g., 30:1 mL/g).[9]
-
Set the microwave power (e.g., 400-600 W) and temperature (e.g., 30-50°C).[7]
-
Set the extraction time, which can be very short (e.g., 10 seconds to 30 minutes).[7][9]
-
After extraction, allow the vessel to cool.
-
Filter the extract to remove the solid plant residue.
Mandatory Visualizations
Signaling Pathway of this compound
This compound exhibits significant neuroprotective effects, partly through the activation of the Keap1-Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant response.
Caption: Neuroprotective signaling pathway of this compound via Keap1-Nrf2/ARE activation.
Experimental Workflow for Comparing Extraction Methods
The following diagram illustrates a logical workflow for the comparative evaluation of different this compound extraction methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. mdpi.com [mdpi.com]
- 7. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
Validating Catalposide's Impact on the NF-κB Pathway: A Comparative Guide to Established Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Catalposide's effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway alongside two well-established inhibitors, BAY 11-7082 and Pyrrolidine dithiocarbamate (B8719985) (PDTC). This guide offers supporting experimental data, detailed protocols, and visual aids to facilitate a comprehensive understanding of these compounds for research and development purposes.
This compound, a natural iridoid glucoside, has demonstrated significant anti-inflammatory properties, primarily attributed to its modulation of the NF-κB pathway.[1][2][3][4][5] Validation of its specific mechanism of action is crucial for its development as a potential therapeutic agent. This is often achieved by comparing its effects to those of known NF-κB inhibitors.
Comparative Analysis of NF-κB Pathway Inhibition
The canonical NF-κB signaling cascade is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to intervene in this pathway by significantly inhibiting the phosphorylation of the NF-κB p65 subunit.[1][4] This action prevents the nuclear translocation of p65 and the subsequent expression of downstream inflammatory mediators. Furthermore, this compound has been observed to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response that is closely linked with NF-κB signaling.[1][4]
For a robust validation of this compound's mechanism, its effects can be benchmarked against well-characterized NF-κB inhibitors such as BAY 11-7082 and PDTC.
-
BAY 11-7082 is known to irreversibly inhibit the phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB.
-
PDTC also effectively inhibits NF-κB activation, with studies demonstrating its ability to suppress the phosphorylation of the p65 subunit.
The following table summarizes the known effects and available quantitative data for these three compounds on the NF-κB pathway.
| Compound | Target in NF-κB Pathway | Quantitative Data (Example) | Cell Type (Example) | Stimulus (Example) |
| This compound | Inhibition of p65 phosphorylation; Inhibition of NLRP3 inflammasome activation[1][4] | Significant reduction in p-p65 protein levels (qualitative data from Western Blots)[1] | BV2 microglial cells[1] | Lipopolysaccharide (LPS)[1] |
| BAY 11-7082 | Irreversible inhibitor of IκBα phosphorylation | IC50 for inhibition of TNF-α-induced NF-κB dependent luciferase activity: ~10 µM | Human endothelial cells | Tumor Necrosis Factor-alpha (TNF-α) |
| PDTC | Inhibition of p65 phosphorylation | Significant inhibition of LPS-induced p65 phosphorylation at 100 mg/kg in vivo | Rat lung tissue | Lipopolysaccharide (LPS) |
Experimental Protocols
To validate and compare the effects of this compound and other inhibitors on the NF-κB pathway, the following experimental protocols are commonly employed:
Western Blot Analysis for p65 Phosphorylation
This technique is used to quantify the levels of phosphorylated p65 (p-p65), a key indicator of NF-κB activation.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., BV2 microglia, RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound, BAY 11-7082, or PDTC for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 15-30 minutes.
-
Include a vehicle-treated control group and a stimulus-only control group.
b. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
c. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
d. Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip and re-probe the membrane with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
a. Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Pre-treat the transfected cells with this compound, BAY 11-7082, or PDTC for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α at 20 ng/mL) for 6-8 hours.
b. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizing the Molecular Interactions and Experimental Design
To better understand the points of intervention and the experimental process, the following diagrams have been generated.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Workflow for validating NF-κB pathway modulation.
References
- 1. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol inhibits LPS plus IFN-γ-induced inflammatory response in astrocytes primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 4. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing an Optimal Blank Control for Catalposide Spectrophotometric Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spectrophotometric assays are a cornerstone of phytochemical analysis, offering a rapid and cost-effective means to quantify compounds of interest. When analyzing complex mixtures such as plant extracts for the presence of Catalposide, an iridoid glycoside with notable biological activities, establishing an appropriate blank control is paramount for accurate and reproducible results. This guide provides a comparative overview of different blank control strategies for the spectrophotometric determination of this compound, supported by experimental protocols and data presentation to aid in the selection of the most suitable approach.
Understanding the Analyte: this compound
This compound is an iridoid glycoside found in various plant species. Its chemical structure gives it characteristic ultraviolet (UV) absorbance properties. In a neutral solvent like ethanol (B145695), this compound exhibits a maximum absorbance (λmax) at approximately 260 nm. This absorbance shifts to around 303 nm in an alkaline solution, such as sodium hydroxide. This inherent UV absorbance allows for direct spectrophotometric quantification. Additionally, colorimetric methods can be employed, which involve a chemical reaction to produce a colored product that is then measured.
Comparison of Blank Control Strategies
The choice of a blank control is critical to negate background absorbance from solvents, reagents, and interfering substances within the sample matrix, ensuring that the measured absorbance is solely attributable to the analyte of interest. The following table summarizes the common types of blank controls and their suitability for this compound assays.
| Blank Control Type | Composition | Principle | Advantages | Disadvantages | Suitability for this compound Assays |
| Reagent Blank | Contains all reagents used in the assay except for the sample (analyte). | Corrects for absorbance from the color of the reagents themselves. | Simple to prepare. Effective for assays with colored reagents. | Does not account for interference from the sample matrix. | Suitable for colorimetric assays. |
| Solvent Blank | Consists of the pure solvent used to dissolve the sample. | Sets the baseline absorbance of the solvent to zero. | Easiest to prepare. | Does not correct for reagent or sample matrix interference. | Limited use; only for pure Catalpos.ide solutions. |
| Sample Blank | Contains the sample extract and all reagents except for the one that produces the color (in colorimetric assays) or measured at a wavelength where the analyte has minimal absorbance (in direct UV assays). | Corrects for the inherent color or turbidity of the sample extract. | Effectively minimizes matrix interference. | More complex to prepare for each sample. | Highly recommended for plant extracts. |
| Method Blank | A sample that is free of the analyte and is carried through the entire analytical procedure. | Assesses contamination introduced during the entire process. | Provides a comprehensive check of the analytical process. | Can be difficult to obtain a true analyte-free matrix. | Ideal for method validation and quality control. |
Experimental Protocols
Below are detailed protocols for two common spectrophotometric methods for this compound quantification, highlighting the preparation of the appropriate blank control for each.
Method 1: Direct UV-Vis Spectrophotometry
This method leverages the intrinsic UV absorbance of this compound.
Instrumentation: UV-Vis Spectrophotometer
Materials:
-
This compound standard
-
Methanol (B129727) (or another suitable transparent solvent)
-
Plant extract containing this compound
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 80 µg/mL) by diluting with methanol.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the plant extract and dissolve it in a known volume of methanol.
-
Filter the solution to remove any particulate matter.
-
Dilute the filtered solution with methanol to a concentration expected to be within the range of the standard curve.
-
-
Blank Control Preparation:
-
Option A: Solvent Blank: Use pure methanol. This is suitable for pure this compound solutions but not for plant extracts.
-
Option B: Sample Blank (Recommended for Plant Extracts): Prepare a solution of the plant extract in methanol at the same concentration as the sample solution. This blank will be used to zero the spectrophotometer before measuring the absorbance of the corresponding sample.
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of this compound (approximately 260 nm in methanol).
-
Zero the instrument using the appropriate blank control.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution using the equation of the linear regression from the calibration curve.
-
Method 2: Colorimetric Assay for Total Iridoids
This method is based on the reaction of iridoids with glycine (B1666218) in an acidic medium to form a colored product.
Instrumentation: UV-Vis Spectrophotometer
Materials:
-
Catalpol standard (as a representative iridoid)
-
Plant extract containing this compound
-
Glycine solution (10% w/v)
-
Sulfuric acid (0.1 M)
-
Methanol or ethanol for extraction
-
Water bath
-
Volumetric flasks, pipettes, and cuvettes
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Catalpol in the extraction solvent.
-
Prepare a series of standard solutions of known concentrations.
-
-
Preparation of Sample Solution:
-
Extract a known amount of plant material with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract.
-
-
Color Reaction:
-
To 1 mL of each standard and sample solution, add 2 mL of distilled water, 1 mL of 10% glycine solution, and 1 mL of 0.1 M sulfuric acid.
-
Heat the mixture in a boiling water bath for 20 minutes to develop a stable purple color.
-
Cool the solutions to room temperature.
-
-
Blank Control Preparation:
-
Reagent Blank: Prepare a blank containing 1 mL of the extraction solvent, 2 mL of distilled water, 1 mL of 10% glycine, and 1 mL of 0.1 M sulfuric acid. This blank corrects for the color of the reagents.
-
Sample Blank (Recommended): Prepare a blank for each sample containing 1 mL of the sample extract, 2 mL of distilled water, and 1 mL of 0.1 M sulfuric acid (omitting the glycine which is key to the color reaction). This will account for the inherent color of the plant extract.
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 542 nm.
-
Zero the instrument using the appropriate blank.
-
Measure the absorbance of the standard and sample solutions.
-
-
Quantification:
-
Construct a calibration curve and determine the concentration of total iridoids (expressed as Catalpol equivalents) in the sample.
-
Data Presentation
Quantitative results from spectrophotometric assays should be presented clearly for easy comparison.
Table 1: Comparison of Blanking Methods on this compound Quantification in a Plant Extract (Hypothetical Data)
| Blanking Method | Measured Absorbance (AU) | Calculated Concentration (µg/mL) | % Difference from Sample Blank |
| Solvent Blank | 0.550 | 27.5 | +10% |
| Reagent Blank | 0.525 | 26.3 | +5.2% |
| Sample Blank | 0.500 | 25.0 | Reference |
This hypothetical data illustrates how using a less appropriate blank can lead to an overestimation of the analyte concentration due to uncorrected background absorbance.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility.
Caption: Workflow for Direct UV-Vis Spectrophotometric Assay of this compound.
Caption: Logical Relationship of Signal Components in Spectrophotometry.
Catalposide: A Head-to-Head Comparison with Leading Anti-Inflammatory Drugs
For researchers and drug development professionals, identifying novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Catalposide, an iridoid glucoside, has emerged as a compound of interest due to its demonstrated anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of this compound with two widely used anti-inflammatory drugs: the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone (B1670325). This analysis is based on available experimental data to objectively evaluate their relative performance.
Mechanism of Action at a Glance
This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] This dual inhibition leads to a downstream reduction in the production of various pro-inflammatory mediators, including cytokines and nitric oxide.[4][5]
In contrast, Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, functions by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] Dexamethasone, a potent glucocorticoid, operates through a different mechanism. It binds to glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of a wide array of anti-inflammatory and pro-inflammatory genes.[7][8]
Quantitative Comparison of Anti-Inflammatory Efficacy
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the anti-inflammatory activity of this compound, Indomethacin, and Dexamethasone from both in vivo and in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a synthesis of findings from various sources.
Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Route of Administration | Percentage Inhibition of Edema | Reference |
| This compound | Data Not Available | - | Data Not Available | - |
| Indomethacin | 1 mg/kg | Intraperitoneal | 61% | [9] |
| 10 mg/kg | Oral | 87.3% | [6] | |
| Dexamethasone | 1 µg | Local Injection | >60% (at 3 hours) | [10] |
Table 2: In Vitro Anti-Inflammatory Activity (LPS-Induced Nitric Oxide Production in Macrophages)
| Compound | Effective Concentration | Cell Line | IC50 Value | Reference |
| This compound | Dose-dependent inhibition | RAW 264.7 | Data Not Available | [4] |
| Indomethacin | 0.14-0.5 mM | Murine Peritoneal Macrophages | Not explicitly stated, but inhibition observed | [11] |
| Dexamethasone | 0.1-10 µM | J774 Macrophages | Dose-dependent inhibition observed | [1] |
| 0.001-1.0 µM | J774 Macrophages | Concentration-dependent inhibition | [12] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compound (e.g., this compound), reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally at a specified time before or after the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the vehicle control group.[4][13][14]
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages
This in vitro assay evaluates the potential of a compound to inhibit the production of key pro-inflammatory mediators in cultured macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well or 24-well plates and allowed to adhere overnight.[15]
-
Drug Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound), reference drug (e.g., Dexamethasone), or vehicle for a specified duration (e.g., 1 hour).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.[15][16][17]
-
Measurement of NO Production: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[17]
-
Measurement of Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits.[16][18][19]
-
Data Analysis: The IC50 values for the inhibition of NO and cytokine production are calculated.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.
Caption: A typical workflow for evaluating in vitro anti-inflammatory activity.
Summary and Future Directions
The available data indicates that this compound possesses anti-inflammatory properties mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, a direct quantitative comparison with established drugs like Indomethacin and Dexamethasone is challenging due to a lack of studies performing head-to-head comparisons under identical conditions. The limited data for this compound, particularly the absence of IC50 values and in vivo potency data, highlights a critical gap in the current understanding of its therapeutic potential.
For a more definitive assessment, future research should focus on direct comparative studies of this compound against Indomethacin and Dexamethasone in standardized in vitro and in vivo models. Such studies would provide the necessary quantitative data to accurately position this compound within the existing landscape of anti-inflammatory therapeutics and guide its potential development as a novel treatment for inflammatory diseases.
References
- 1. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential anti-inflammatory and anti-oxidative effects of dexamethasone and N-acetylcysteine in endotoxin-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoids inhibit the induction of nitric oxide synthase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 18. Frontiers | Eubacterium limosum modulates gut microbiota and produces anti-inflammatory metabolites to alleviate DSS-induced colitis [frontiersin.org]
- 19. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
statistical validation of Catalposide's biological activity data
A Comparative Guide to the Biological Activity of Catalposide
This guide provides a statistical validation and objective comparison of this compound's biological activities, with a focus on its anti-inflammatory, neuroprotective, and anti-cancer properties. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
This compound, an iridoid glycoside, has demonstrated a wide spectrum of biological effects.[1][2][3] The following tables present a quantitative comparison of this compound's efficacy against relevant alternatives in key therapeutic areas.
Table 1: Comparative Anti-inflammatory Activity
This table compares the in vitro anti-inflammatory effects of this compound and its derivatives against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium. The data focuses on the inhibition of nitric oxide (NO) production and protein denaturation, key markers of inflammation.
| Compound | Assay | Cell Line / Model | Concentration | % Inhibition / IC₅₀ | Reference |
| This compound | LPS-induced NF-κB Activity | - | 500 µmol/L | Significant Reduction | [4] |
| Scropolioside B | LPS-induced NF-κB Activity | - | 50 µmol/L | Effective Inhibition | [4] |
| 3-Methoxy-catalposide | LPS-induced NO Production | RAW 264.7 | Not specified | Significant Suppression | [5] |
| Diclofenac Sodium | Protein Denaturation | Egg Albumin | 50-2000 µg/ml | Concentration-dependent | [6] |
| This compound Analog | Inhibition of IL-1β, IL-6, TNF-α | - | Not specified | Significant Reduction | [7] |
Table 2: Comparative Anti-cancer Activity
This table summarizes the cytotoxic effects of this compound on various human cancer cell lines, presenting the half-maximal inhibitory concentration (IC₅₀) values. These values are compared to those of a standard chemotherapeutic agent to provide a benchmark for its potency.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | ~50-100 µM (estimated) | [8] |
| This compound | Colon Cancer Cells | Colon Carcinoma | Not specified | Growth suppression |
| Anticancer Agent 94 | MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.07 | [9] |
| Anticancer Agent 94 | A549 | Lung Carcinoma | 0.8 ± 0.09 | [9] |
| Anticancer Agent 94 | HCT116 | Colon Carcinoma | 0.6 ± 0.05 | [9] |
Table 3: Neuroprotective Activity Markers
This table highlights key markers of oxidative stress that are modulated by this compound in neuronal cells, demonstrating its neuroprotective potential.
| Marker | Effect of this compound | Cell Model | Condition | Reference |
| SOD Activity | Increased | Primary cortical neurons | H₂O₂-induced stress | [10][11] |
| GSH Level | Increased | Primary cortical neurons | H₂O₂-induced stress | [10][11] |
| ROS Levels | Decreased | Primary cortical neurons | H₂O₂-induced stress | [10][11] |
| MDA Levels | Decreased | Primary cortical neurons | H₂O₂-induced stress | [10][11] |
| HO-1 Expression | Upregulated | Neuro 2A cells | Oxidative Damage | [12] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production
This assay assesses a compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[5][13]
-
Principle: The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[13] A decrease in nitrite levels in the presence of the test compound suggests potential anti-inflammatory activity.[13]
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate and incubate for 12-24 hours.[14]
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.[13]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[13]
-
Measure the absorbance at 540 nm using a microplate reader.[13]
-
-
Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. Cell viability should be assessed concurrently (e.g., using an MTT assay) to ensure the observed NO reduction is not due to cytotoxicity.[13][15]
In Vitro Anti-cancer Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16]
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.[17]
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9][14]
-
Shake the plate for 10 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 560-570 nm using a microplate reader.[9][14]
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[9]
In Vitro Neuroprotection Assay: Oxidative Stress Assessment
This involves measuring key markers of oxidative stress to evaluate a compound's ability to protect neuronal cells from oxidative damage.
-
Principle: The assay quantifies levels of Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione (GSH) in cells subjected to an oxidative insult (e.g., H₂O₂).[10][11]
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., Neuro 2A) are used.
-
Procedure:
-
Culture neuronal cells and pre-treat with various concentrations of this compound.
-
Induce oxidative stress by adding an agent like H₂O₂.
-
After incubation, harvest the cells and prepare cell lysates.
-
Measure ROS, MDA, SOD, and GSH levels using commercially available assay kits according to the manufacturer's instructions.[10]
-
-
Data Analysis: Compare the levels of oxidative stress markers in this compound-treated cells to both the untreated control and the stress-induced (H₂O₂) control. A reduction in ROS/MDA and an increase in SOD/GSH indicate a protective effect.[10]
Visualizing the Mechanisms of this compound
The following diagrams, created using the DOT language, illustrate the key pathways and workflows associated with this compound's biological activities.
Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Caption: Experimental workflow for the in vitro Nitric Oxide (NO) inhibition assay.
Caption: Key neuroprotective mechanisms of this compound against cellular stressors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalpol induces apoptosis in breast cancer in vitro and in vivo: Involvement of mitochondria apoptosis pathway and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound protects Neuro 2A cells from hydrogen peroxide-induced cytotoxicity via the expression of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Catalposide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of catalposide, an iridoid glycoside, tailored for researchers and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to consult the substance's Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible. In case of accidental contact, rinse the affected area with copious amounts of water.[1][2] If irritation persists, seek medical attention.
Principle of this compound Disposal
Based on available safety data, this compound is classified as slightly hazardous to water. Therefore, it must not be disposed of via household garbage or poured down the sanitary sewer.[3] The guiding principle is to treat all this compound waste—including pure substance, solutions, and contaminated materials—as chemical waste to be managed by licensed professionals in accordance with local and national regulations.[4][5]
Step-by-Step Disposal Procedures
The following protocols outline the process for safely collecting and preparing this compound waste for disposal.
Waste Segregation and Collection
Proper segregation is the first step in a compliant waste management plan.
-
Solid this compound Waste:
-
Collect surplus or expired solid this compound in its original container or a clearly labeled, compatible, and sealable chemical waste container.
-
Do not mix this compound with other incompatible chemical wastes.
-
-
Liquid this compound Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Aqueous waste should be collected separately from organic solvent waste.[6]
-
Ensure the container is appropriate for the type of solvent used (e.g., glass for organic solvents, high-density polyethylene (B3416737) for many aqueous solutions).
-
-
Contaminated Labware and Debris:
-
Items such as pipette tips, gloves, bench paper, and chromatography materials that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.
-
Place these items in a durable, sealed plastic bag before placing them into the final waste container to prevent aerosolization.
-
Labeling Chemical Waste
Accurate labeling is a critical regulatory requirement.
-
Obtain a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.
-
Securely affix the label to the waste container.
-
Fill out the label completely and legibly, including:
-
The full chemical name: "this compound Waste" or "Waste this compound".
-
List all constituents and their approximate percentages, including solvents (e.g., "this compound (~1%), Methanol (99%)").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator and the laboratory location.
-
Storage of Waste On-Site
Store waste containers safely pending collection.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Designated Area: Store the waste in a designated, secure satellite accumulation area within the laboratory.
-
Incompatibles: Ensure this compound waste is not stored with incompatible chemicals.
Disposal of Empty Containers
Containers that once held this compound must be managed properly to be considered non-hazardous.
-
Definition of "Empty": A container is considered "RCRA empty" when all possible contents have been removed by normal means and no more than one inch of residue remains.
-
Rinsing Procedure:
-
For containers that held this compound, triple rinse with a suitable solvent (e.g., water or methanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [7] Subsequent rinses of non-acutely toxic substances may be permissible for drain disposal depending on institutional policy, but collecting all rinsates as waste is the most prudent practice.
-
-
Final Disposal: Once properly rinsed, deface or remove the original label, mark the container as "Empty," and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
Spill Management and Disposal
In the event of a spill, the cleanup materials must also be disposed of as chemical waste.
-
Containment: Absorb the spill with an inert material such as dry sand, earth, or a commercial absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a designated, sealable container for chemical waste.
-
Cleaning: Decontaminate the spill area with soap and water.
-
Disposal: Label the container with all constituents (e.g., "Spill Debris with this compound, Sand") and manage it as hazardous waste.
Summary of Disposal Information
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Collect as solid chemical waste. | Use a dedicated, sealed, and properly labeled container. |
| Liquid Solutions | Collect as liquid chemical waste. | Segregate aqueous and solvent-based waste. Use secondary containment. |
| Contaminated Debris | Collect as solid chemical waste. | Double-bag sharp-free items. Label clearly with contents. |
| Empty Containers | Triple rinse; collect first rinsate as chemical waste. | Deface original label before disposing of the rinsed container. |
| Spill Cleanup Material | Collect as solid chemical waste. | Use inert absorbent. Label container with all contents. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Decision workflow for this compound waste management.
By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult with your institution's EHS department for specific guidance and local regulatory requirements.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Product Information | LabelSDS [labelsds.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Catalposide
Summary of Quantitative Data
The following table summarizes the key quantitative data for Catalposide, gathered from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₁₂ | PubChem[2] |
| Molecular Weight | 482.4 g/mol | PubChem[2] |
| Appearance | White to off-white solid/powder | --- |
| Melting Point | 215-216.5 °C | BOC Sciences |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
| Storage Temperature | 10°C - 25°C (long term) | Biosynth[3] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the information available for the related compound Catalpol, this compound should be handled with caution as it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the following personal protective equipment is essential:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any damage before use.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a high risk of dust generation or splashing.
-
Skin and Body Protection: A standard laboratory coat should be worn. For tasks with a higher potential for contamination, disposable coveralls are recommended.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, a NIOSH-approved respirator with a particulate filter is recommended.[4][5] Work should ideally be conducted in a chemical fume hood.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Pre-Handling Procedures
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound is not available, review the SDS for a similar compound like Catalpol and any available supplier safety information.[1][4][5][6]
-
Prepare the Work Area: Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all Necessary Equipment: Have all required PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers readily accessible.
-
Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are accessible and in good working order.
Handling Procedures
-
Don Appropriate PPE: Put on all required personal protective equipment before handling the compound.
-
Minimize Dust Generation: Handle the solid powder carefully to avoid creating airborne dust. Use techniques such as gentle scooping and weighing on tared paper within a fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
Post-Handling Procedures
-
Decontaminate Work Area: Thoroughly clean the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
Properly Remove PPE: Remove gloves and other disposable PPE, turning them inside out as you remove them to contain any contaminants. Dispose of them in the designated hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after handling is complete.
-
Label and Store: Ensure any remaining this compound is properly labeled and stored according to the recommended conditions (10°C - 25°C).[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid this compound waste, including contaminated gloves, weighing papers, and pipette tips, in a clearly labeled, sealed container designated for hazardous chemical waste.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C22H26O12 | CID 93039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
